molecular formula C58H96O21 B15600748 Isoapoptolidin

Isoapoptolidin

Katalognummer: B15600748
Molekulargewicht: 1129.4 g/mol
InChI-Schlüssel: BGIXVQPJBLGABA-VICZBLMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoapoptolidin is a useful research compound. Its molecular formula is C58H96O21 and its molecular weight is 1129.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C58H96O21

Molekulargewicht

1129.4 g/mol

IUPAC-Name

(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S,21R)-21-[(2R,3R,4S,5R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-[(2R,3S,4R,5S,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one

InChI

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41+,42-,43?,44+,45-,46+,47+,48+,49-,50-,51+,52-,53+,54-,56+,57+,58-/m1/s1

InChI-Schlüssel

BGIXVQPJBLGABA-VICZBLMXSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Isolation of Isoapoptolidin from Nocardiopsis sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Isoapoptolidin, a natural product derived from the actinomycete genus Nocardiopsis. This compound, a ring-expanded isomer of the potent apoptosis inducer Apoptolidin (B62325), presents a unique case study in the separation and analysis of closely related macrolides. This document details the fermentation of Nocardiopsis sp., outlines a preparative High-Performance Liquid Chromatography (HPLC) method for the isolation of this compound, and presents its key physicochemical and biological properties. Furthermore, this guide includes detailed experimental protocols and structural data to support further research and development efforts.

Introduction

The genus Nocardiopsis, a member of the Actinomycetales order, is a rich source of diverse and bioactive secondary metabolites.[1] These microorganisms are known to produce compounds with a wide range of pharmacological activities, including cytotoxic, anticancer, antibacterial, and antifungal properties.[1][2] Among the notable metabolites from Nocardiopsis sp. are the apoptolidins, a family of macrolides that selectively induce apoptosis in transformed cell lines.[3][4]

This compound was discovered as a naturally occurring, ring-expanded isomer of Apoptolidin.[3][5] A key characteristic of this pair of isomers is their tendency to interconvert, establishing an equilibrium mixture, which poses a significant challenge for their separation and individual characterization.[5] Despite its structural similarity to Apoptolidin, this compound exhibits distinct biological activity, particularly a markedly reduced inhibition of mitochondrial F0F1-ATPase.[3][6] This difference in activity underscores the importance of isolating and studying each isomer independently to understand their structure-activity relationships and potential therapeutic applications.

This guide provides a detailed methodology for the discovery and isolation of this compound from Nocardiopsis sp. fermentation cultures, along with a summary of its known biological and physicochemical properties.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₅₈H₉₆O₂₁[3]
Molecular Weight1145.38 g/mol [3]
ClassMacrolide[3]
Isomeric RelationshipRing-expanded isomer of Apoptolidin[3][5]
Biological Activity: this compound vs. Apoptolidin
CompoundGI₅₀ in Ad12-3Y1 cells (µM)GI₅₀ in 3Y1 cells (µM)F₀F₁-ATPase Inhibition IC₅₀ (µM)
This compound 0.009> 1.06.0
Apoptolidin A 0.0065> 1.00.7

Data sourced from a comparative analysis of Apoptolidin A and its analogues.

Experimental Protocols

Fermentation of Nocardiopsis sp.

This protocol is based on established methods for the production of Apoptolidin and its analogues from Nocardiopsis sp. FU 40.

3.1.1. Media Preparation

  • Seed Medium:

    • Soluble Starch: 10 g/L

    • Molasses: 10 g/L

    • Peptone: 10 g/L

    • Beef Extract: 10 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Production Medium:

    • Glycerol: 20 g/L

    • Molasses: 10 g/L

    • Casamino Acids: 5 g/L

    • Peptone: 1 g/L

    • CaCO₃: 1 g/L

    • Adjust pH to 7.2 before autoclaving.

3.1.2. Culture Conditions

  • Inoculate a suitable agar (B569324) medium with spores of Nocardiopsis sp. and incubate at 30°C for 5-6 days.

  • Aseptically transfer fresh spores into a flask containing the Seed Medium.

  • Incubate the seed culture at 30°C with shaking for 4 days.

  • Inoculate the Production Medium with the seed culture.

  • Incubate the production culture at 30°C with shaking for 6 days.

Extraction of Crude Metabolites
  • Harvest the fermentation broth and centrifuge to separate the mycelia from the supernatant.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the extract in vacuo to obtain the crude metabolite mixture containing Apoptolidin and this compound.

Isolation of this compound by Preparative HPLC

The separation of this compound from Apoptolidin is achieved using reversed-phase preparative High-Performance Liquid Chromatography (HPLC). The isomerization of Apoptolidin to this compound can be facilitated by treatment with a mild base, such as methanolic triethylamine, to establish an equilibrium mixture prior to purification.[5]

  • Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A reversed-phase C18 column (e.g., Waters XBridge Prep C18, 19 x 150 mm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

  • Gradient: A linear gradient from a lower to a higher concentration of the organic solvent (B). The exact gradient profile should be optimized based on analytical scale separations. A suggested starting point is a 20-minute linear gradient.

  • Flow Rate: Appropriate for the dimensions of the preparative column (typically in the range of 15-25 mL/min for a 19 mm ID column).

  • Detection: UV absorbance at a wavelength where both isomers exhibit strong absorbance (e.g., 230 nm).

  • Procedure:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase composition.

    • Filter the sample through a 0.45 µm filter.

    • Inject the sample onto the equilibrated preparative HPLC column.

    • Run the gradient elution and collect fractions corresponding to the eluting peaks.

    • Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Structural Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using standard spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure and confirm the isomeric relationship with Apoptolidin.

  • Infrared (IR) Spectroscopy: To identify key functional groups within the molecule.

Mandatory Visualizations

Experimental Workflow for this compound Isolation```dot

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization spore_inoculation Spore Inoculation seed_culture Seed Culture (4 days) spore_inoculation->seed_culture production_culture Production Culture (6 days) seed_culture->production_culture centrifugation Centrifugation production_culture->centrifugation solvent_extraction Solvent Extraction (Ethyl Acetate) centrifugation->solvent_extraction concentration Concentration solvent_extraction->concentration prep_hplc Preparative HPLC (C18) concentration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis pure_this compound Pure this compound purity_analysis->pure_this compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_this compound->spectroscopy

Caption: Apoptolidin's mechanism of inducing apoptosis.

Conclusion

This compound represents an important member of the apoptolidin family of natural products from Nocardiopsis sp. Its discovery and isolation highlight the chemical diversity within this genus and the challenges associated with separating structurally similar isomers. The detailed protocols and data presented in this guide provide a valuable resource for researchers in natural product chemistry, drug discovery, and related fields. Further investigation into the biological activities of this compound and a deeper understanding of its structure-activity relationship in comparison to Apoptolidin may unveil new therapeutic opportunities.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin (B15209) is a significant natural product, a ring-expanded isomer of the potent apoptosis inducer, apoptolidin (B62325). This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound. It details its structural relationship to apoptolidin, presents quantitative biological activity data, and outlines key experimental protocols for its study. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers in oncology and medicinal chemistry.

Chemical Structure and Stereochemistry

This compound is a macrocyclic lactone that exists in equilibrium with its more widely studied isomer, apoptolidin. The structural elucidation of this compound was achieved through detailed spectroscopic analysis, primarily NMR, and comparison with the known structure of apoptolidin.

From Apoptolidin to this compound: A Ring Expansion

The core structural difference between apoptolidin and this compound lies in the size of the macrolactone ring. This compound is a ring-expanded isomer of apoptolidin.[1][2][3] This isomerization is understood to occur under biologically relevant conditions, with the two forms approaching equilibrium, a crucial consideration for in-vitro and in-vivo studies.[1][2][3]

Stereochemical Comparison

The stereochemistry of apoptolidin has been extensively studied. To fully appreciate the subtle yet significant differences in biological activity between the two isomers, a direct comparison of their three-dimensional structures is essential. The key to understanding the stereochemistry of this compound is to pinpoint the bond cleavage and formation that leads to the ring expansion from apoptolidin and how this affects the overall conformation of the molecule.

Quantitative Biological Data

The biological activity of this compound has been evaluated in comparison to apoptolidin, particularly concerning its ability to inhibit mitochondrial F0F1-ATPase and its antiproliferative effects.

CompoundGI50 in Ad12-3Y1 cells (µM)[4]GI50 in 3Y1 cells (µM)[4]F0F1-ATPase Inhibition IC50 (µM)[4]
Apoptolidin A0.0065> 1.00.7
This compound 0.009 > 1.0 6.0
Oligomycin0.0018> 1.0Not specified in this source

Table 1: Comparative biological activity of Apoptolidin A and this compound. Note the significant decrease in F0F1-ATPase inhibition for this compound while retaining potent antiproliferative activity against transformed cells.

Experimental Protocols

Isolation of this compound

This compound can be isolated from the fermentation broth of Nocardiopsis sp., the same microorganism that produces apoptolidin.[5]

Protocol:

  • Fermentation: Culture Nocardiopsis sp. in a suitable nutrient medium.

  • Extraction: After an appropriate incubation period, extract the whole broth with an organic solvent such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure.

  • Chromatographic Separation: Subject the crude extract to a series of chromatographic separations. This typically involves silica (B1680970) gel chromatography followed by preparative high-performance liquid chromatography (HPLC) to separate apoptolidin and this compound.

  • Structure Elucidation: Characterize the purified this compound using spectroscopic methods, including high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments (¹H, ¹³C, COSY, HMQC, HMBC).

F0F1-ATPase Inhibition Assay

The inhibitory activity of this compound on mitochondrial F0F1-ATPase can be determined using a spectrophotometric assay that measures the rate of ATP hydrolysis.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or rat liver) by differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing Tris buffer, MgCl₂, KCl, and a coupled enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase) with NADH and phosphoenolpyruvate.

  • Incubation: Add the isolated mitochondria and the test compound (this compound) at various concentrations to the reaction mixture and incubate.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by F0F1-ATPase.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Logical Relationships

Apoptolidin-Induced Apoptosis Pathway

Apoptolidin induces apoptosis primarily through the intrinsic pathway by inhibiting the mitochondrial F1F0-ATP synthase.[4][6] This leads to a decrease in cellular ATP, mitochondrial dysfunction, and the release of pro-apoptotic factors like cytochrome c.[4] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases and subsequent cell death.[4][7]

Apoptosis_Pathway Apoptolidin Apoptolidin / this compound F0F1_ATPase F0F1-ATPase Apoptolidin->F0F1_ATPase Inhibition Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Release ATP_depletion ATP Depletion F0F1_ATPase->ATP_depletion Leads to Mito_dysfunction Mitochondrial Dysfunction ATP_depletion->Mito_dysfunction Mito_dysfunction->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Isomerization_Equilibrium Apoptolidin Apoptolidin This compound This compound Apoptolidin->this compound Equilibrium Experimental_Workflow cluster_0 Isolation cluster_1 Characterization Fermentation Fermentation of Nocardiopsis sp. Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatography (Silica, HPLC) Extraction->Chromatography MS Mass Spectrometry (HRMS) Chromatography->MS NMR NMR Spectroscopy (1D and 2D) Chromatography->NMR Structure Structure Elucidation MS->Structure NMR->Structure

References

Isoapoptolidin's Interaction with F0F1-ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoapoptolidin (B15209), a macrolide natural product, has garnered significant interest for its selective cytotoxicity against transformed cells. This technical guide delves into the core mechanism of action of this compound, focusing on its interaction with the mitochondrial F0F1-ATP synthase, a critical enzyme in cellular energy metabolism. While structurally related to the more potent apoptolidin (B62325), this compound exhibits a distinct inhibitory profile. This document provides a comprehensive overview of its binding characteristics, the consequential effects on ATP synthesis and hydrolysis, and the downstream cellular pathways leading to apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Mechanism of Action: Inhibition of F0F1-ATPase

Apoptolidin and its isomer, this compound, exert their cytotoxic effects by targeting the mitochondrial F0F1-ATP synthase. This enzyme, also known as Complex V of the electron transport chain, is responsible for the synthesis of ATP through oxidative phosphorylation.[1] Inhibition of this complex disrupts cellular energy homeostasis, ultimately triggering programmed cell death, or apoptosis.[2]

The F0F1-ATPase is composed of two main domains: the F1 catalytic domain, which protrudes into the mitochondrial matrix and is responsible for ATP synthesis/hydrolysis, and the F0 domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel.[3] Apoptolidin and its analogs have been shown to bind to the F1 subcomplex of the ATP synthase.[4][5]

Cryo-electron microscopy studies have revealed that apoptolidin and a related compound, ammocidin, bind to a novel site on the F1 subcomplex, specifically at the interface of the αDP and βDP subunits.[4] This binding site also involves contact with the γ, βTP, and αE subunits.[4] The binding of a single molecule of the inhibitor to this site is sufficient to induce a conformational change that inhibits the enzyme's activity.[4]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound on F0F1-ATPase has been quantitatively assessed and compared to its parent compound, apoptolidin, and other known inhibitors. The data clearly indicates that this compound is a significantly weaker inhibitor of F0F1-ATPase activity compared to apoptolidin.

CompoundTargetAssayIC50 / KiReference
ApoptolidinYeast mitochondrial F0F1-ATPaseATP hydrolysisKi = 4-5 µM[6]
This compoundYeast mitochondrial F0F1-ATPaseATP hydrolysis>10-fold less potent than apoptolidin[7]
OligomycinYeast mitochondrial F0F1-ATPaseATP hydrolysisIC50 = 0.0002 µM[8]
ApoptolidinTransformed Rat FibroblastsAntiproliferative activityIC50 = 0.011 µM[8]
This compoundTransformed Rat FibroblastsAntiproliferative activityIC50 = 0.009 µM[8]

Signaling Pathways and Cellular Consequences

The inhibition of F0F1-ATPase by this compound initiates a cascade of events within the cell, culminating in apoptosis. A critical consequence of ATP synthase inhibition is the disruption of the mitochondrial membrane potential and the induction of the mitochondrial permeability transition (MPT).[9][10] The MPT involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[10][11]

This release of cytochrome c triggers the activation of caspases, a family of proteases that execute the apoptotic program.[6] Specifically, caspase-9 is activated, which in turn activates downstream effector caspases, leading to the cleavage of cellular proteins, DNA fragmentation, and ultimately, cell death.[6] The apoptotic cell death induced by apoptolidin is independent of p53 status but can be inhibited by the anti-apoptotic protein Bcl-2.[6]

G cluster_extracellular Extracellular cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound F0F1_ATPase F0F1-ATPase This compound->F0F1_ATPase Binds to F1 subcomplex ATP_Synthase_Inhibition ATP Synthase Inhibition F0F1_ATPase->ATP_Synthase_Inhibition MPT Mitochondrial Permeability Transition (MPT) ATP_Synthase_Inhibition->MPT Cytochrome_c_Release Cytochrome c Release MPT->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Effector_Caspases Effector Caspases Caspase9_Activation->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section outlines the key experimental methodologies used to elucidate the mechanism of action of this compound on F0F1-ATPase.

F0F1-ATPase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the ATP hydrolysis activity of F0F1-ATPase.

Methodology:

  • Preparation of Mitochondria: Isolate mitochondria from a suitable source, such as yeast (Saccharomyces cerevisiae) or bovine heart, using differential centrifugation.

  • Solubilization of F0F1-ATPase: Solubilize the F0F1-ATPase from the mitochondrial membranes using a mild non-ionic detergent like Triton X-100.

  • ATPase Activity Measurement: The ATPase activity is measured by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP. This can be done using a colorimetric assay, such as the malachite green assay.

  • Inhibition Assay:

    • Pre-incubate the solubilized F0F1-ATPase with varying concentrations of this compound for a specific duration.

    • Initiate the reaction by adding ATP.

    • After a defined time, stop the reaction and measure the amount of Pi produced.

    • A control reaction without the inhibitor is run in parallel.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 or Ki value by fitting the data to a dose-response curve.

G start Start prep_mito Prepare Mitochondria start->prep_mito solubilize Solubilize F0F1-ATPase prep_mito->solubilize pre_incubate Pre-incubate with This compound solubilize->pre_incubate add_atp Add ATP pre_incubate->add_atp measure_pi Measure Inorganic Phosphate (Pi) add_atp->measure_pi analyze Calculate IC50/Ki measure_pi->analyze end End analyze->end

Caption: Workflow for F0F1-ATPase inhibition assay.

Apoptosis Assays

Objective: To assess the induction of apoptosis in cells treated with this compound.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., transformed rat glial cells or a cancer cell line from the NCI-60 panel) under standard conditions.

  • Treatment: Treat the cells with varying concentrations of this compound for different time points.

  • Apoptosis Detection: Utilize one or more of the following methods to detect apoptosis:

    • PARP Cleavage: Perform Western blotting to detect the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.

    • Caspase Activity Assays: Use commercially available kits to measure the activity of key caspases, such as caspase-9 and caspase-3.

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).

  • Data Analysis: Quantify the level of apoptosis in treated cells compared to untreated controls.

Conclusion and Future Directions

This compound, while a less potent inhibitor of F0F1-ATPase compared to apoptolidin, still demonstrates significant cytotoxic and pro-apoptotic activity. Its mechanism of action through the inhibition of this central metabolic enzyme highlights the therapeutic potential of targeting cellular bioenergetics in diseases like cancer. Further research should focus on structure-activity relationship studies to develop more potent and selective analogs of this compound. Additionally, a deeper investigation into the precise molecular interactions at the binding site could inform the rational design of novel F0F1-ATPase inhibitors with improved pharmacological properties. The detailed methodologies and data presented in this guide provide a solid foundation for advancing these research and development efforts.

References

The Biological Activity of Isoapoptolidin in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin (B15209), a ring-expanded isomer of the macrolide apoptolidin (B62325), has garnered interest for its potential as an anticancer agent. While research on this compound is less extensive than on its parent compound, this guide synthesizes the available information on its biological activity, focusing on its role in inducing apoptosis in cancer cell lines. This document provides an in-depth overview of its mechanism of action, quantitative data on the related compound apoptolidin, detailed experimental protocols for assessing its activity, and visualizations of the pertinent biological pathways and experimental workflows. It is important to note that this compound is reported to be over 10-fold less potent than apoptolidin in its primary molecular action.[1] Therefore, the quantitative data presented for apoptolidin should be interpreted as indicative of the mechanism, with the understanding that higher concentrations of this compound would be required to achieve similar effects.

Introduction to this compound and Apoptolidin

Apoptolidin is a natural product known to selectively induce apoptosis, or programmed cell death, in various cancer cell lines.[2] Its isomer, this compound, shares a similar structural backbone but exists as a ring-expanded macrolide. The primary molecular target of apoptolidin has been identified as the mitochondrial F0F1-ATPase, an enzyme crucial for cellular energy production.[3] By inhibiting this proton pump, apoptolidin disrupts mitochondrial function, leading to the initiation of the intrinsic apoptotic pathway.[3] Cell death induced by apoptolidin is dependent on the activation of caspase-9 and can be inhibited by the anti-apoptotic protein Bcl-2.[3] Given their structural similarity, it is presumed that this compound acts through a similar mechanism, albeit with reduced potency.

Quantitative Data on Antiproliferative and Apoptotic Activity

Table 1: IC50 Values of Apoptolidin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MV-4-11Acute Myeloid Leukemia~0.01
K562Chronic Myelogenous LeukemiaData suggest high sensitivity
H292Lung CancerData suggest sensitivity
BaF3 (HRas-G12V transformed)Pro-B Cell LymphomaData suggest sensitivity

Note: This data is for Apoptolidin and is intended to be representative. The IC50 values for this compound are expected to be significantly higher. Data is inferred from statements of high sensitivity and target engagement at low nanomolar concentrations in these cell lines.[4]

Table 2: Apoptotic Effects of Apoptolidin

Cell LineAssayObservationConcentrationTime Point
Mouse LymphomaPARP CleavageComplete cleavage1 µM6 hours

Note: This data is for Apoptolidin. This compound would likely require higher concentrations to induce a similar effect.[3]

Mechanism of Action: The Intrinsic Apoptotic Pathway

This compound is believed to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. This process is initiated by the inhibition of the mitochondrial F0F1-ATPase.

Signaling Pathway Diagram

Apoptosis_Pathway This compound This compound Mitochondrial_ATPase Mitochondrial F0F1-ATPase This compound->Mitochondrial_ATPase inhibits Mitochondrion Mitochondrion Mitochondrial_ATPase->Mitochondrion disrupts function Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 cleaves & activates Caspase3 Caspase-3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits release

Caption: The intrinsic apoptotic pathway initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the concentration of a compound required to reduce cell viability by 50% (IC50).[5]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_this compound Add serial dilutions of this compound incubation1->add_this compound incubation2 Incubate for 48-72h add_this compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilization Add solubilization solution incubation3->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance plot_curve Plot dose-response curve read_absorbance->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Treatment: Treat cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength of 550-600 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol:

  • Cell Treatment: Culture cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[1][9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[9]

Analysis of Apoptotic Proteins (Western Blotting)

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.[11]

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-caspase-3, anti-cleaved PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.[12]

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.[13]

  • Staining: Wash the fixed cells and resuspend them in a solution containing a DNA-staining dye such as propidium iodide (PI) and RNase A.[14][15]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[14]

Conclusion

This compound, as an analog of apoptolidin, holds promise as a potential anticancer agent through the induction of apoptosis. While direct quantitative data for this compound remains to be fully elucidated, the established mechanism of action of apoptolidin via inhibition of mitochondrial F0F1-ATPase provides a strong foundation for future research. The experimental protocols detailed in this guide offer a comprehensive framework for the systematic evaluation of this compound's biological activity in cancer cell lines. Further investigation is warranted to determine the specific potency and therapeutic potential of this compound in various cancer models.

References

An In-depth Technical Guide to the Isoapoptolidin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin (B15209), a macrolide natural product, and its isomer apoptolidin (B62325), are produced by the actinomycete Nocardiopsis sp. FU40. These compounds have garnered significant interest due to their potent and selective cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, proposed enzymatic steps, and key experimental methodologies for its study. The core of this compound is a complex polyketide, assembled by a type I polyketide synthase (PKS), which undergoes subsequent modifications including hydroxylation and glycosylation to yield the final bioactive molecule. Understanding this pathway is crucial for efforts in biosynthetic engineering to generate novel, more potent analogs for drug development.

The this compound Biosynthetic Gene Cluster

The complete biosynthetic gene cluster for apoptolidin and its isomer this compound has been identified in Nocardiopsis sp. FU40. The cluster spans a 116 kb region of the genome and is predicted to contain 39 open reading frames (ORFs). These genes encode the enzymes responsible for the synthesis of the polyketide backbone, its subsequent modifications, and the production and attachment of deoxy-sugar moieties, as well as regulatory and transport proteins.

Organization of the Gene Cluster

The gene cluster is organized into several functional units, including a large Type I Polyketide Synthase (PKS) system, tailoring enzymes, sugar biosynthesis and modification enzymes, regulatory genes, and transporters. A proposed annotation of the 39 ORFs is presented in Table 1.

Table 1: Proposed Annotation of Open Reading Frames (ORFs) in the this compound Biosynthetic Gene Cluster

Gene/ORFProposed Function
apoAABC transporter (putative)
apoBAcyl-CoA dehydrogenase
apoCEnoyl-CoA hydratase/isomerase
apoD3-hydroxyacyl-CoA dehydrogenase
apoE3-ketoacyl-CoA thiolase
apoFAcyl-CoA synthetase
apoG1Glycosyltransferase
apoG2Glycosyltransferase
apoG3Glycosyltransferase
apoHdTDP-glucose 4,6-dehydratase
apoIdTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase
apoJdTDP-4-keto-L-rhamnose reductase
apoKGlucose-1-phosphate thymidylyltransferase
apoLTranscriptional regulator
apoMMethyltransferase
apoNAcyl carrier protein (ACP)
apoOUnknown
apoPCytochrome P450 monooxygenase
apoQFerredoxin
apoRFerredoxin reductase
apoTThioesterase
apoS1-S8Type I Polyketide Synthase (PKS) modules
... (other ORFs)Various functions including regulation and transport

Note: This table is a summary based on sequence homology and proposed functions from the literature. The precise function of each ORF requires further experimental validation.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the apo gene cluster. The pathway can be conceptually divided into three main stages: polyketide backbone synthesis, tailoring of the macrolactone core, and glycosylation.

Polyketide Backbone Synthesis

The aglycone core of this compound is synthesized by a large, modular Type I Polyketide Synthase (PKS) enzyme complex, encoded by the apoS1-S8 genes. This complex consists of 13 modules, each responsible for the addition and modification of a specific extender unit to the growing polyketide chain. The process is initiated with a methoxymalonyl-acyl carrier protein (ACP) loading module. The linear polyketide chain is then cyclized to form the macrolactone ring.

Tailoring of the Macrolactone Core

Following the formation of the macrolactone, the core structure is modified by a series of tailoring enzymes. These modifications are crucial for the biological activity of the final molecule. Key tailoring steps include:

  • Hydroxylation: Cytochrome P450 monooxygenases are responsible for introducing hydroxyl groups at specific positions on the macrolactone ring. Gene disruption studies have confirmed the involvement of apoP, a putative P450, in this process. Knockout of apoP results in the accumulation of a dehydroxylated apoptolidin precursor.

  • Methylation: Methyltransferases may also be involved in modifying the structure, although specific details are yet to be fully elucidated.

Glycosylation

The final stage in the biosynthesis of this compound is the attachment of three deoxy-sugar moieties. The sugars are synthesized by a set of enzymes encoded within the gene cluster (apoH, apoI, apoJ, apoK) and then attached to the macrolactone core by three putative glycosyltransferases (apoG1, apoG2, apoG3). The sugar residues have been shown to be critical for the potent cytotoxic activity of apoptolidins.

Isomerization of Apoptolidin to this compound

Apoptolidin and this compound are isomers that can interconvert. It has been shown that apoptolidin isomerizes to this compound, establishing an equilibrium mixture. This isomerization is a key consideration in both the production and biological evaluation of these compounds.

Experimental Protocols

This section provides an overview of key experimental methodologies that have been employed in the study of the this compound biosynthetic pathway.

Gene Disruption in Nocardiopsis sp. FU40

Gene disruption is a powerful tool to elucidate the function of specific genes within the biosynthetic cluster. The following protocol outlines the general steps for creating a gene knockout in Nocardiopsis sp. FU40 via homologous recombination.

Workflow for Gene Disruption in Nocardiopsis sp. FU40

Gene_Disruption_Workflow cluster_0 Plasmid Construction cluster_1 Conjugation and Selection cluster_2 Verification p1 Amplify upstream and downstream homology arms from N. sp. FU40 genomic DNA p2 Clone homology arms into a suicide vector containing an antibiotic resistance cassette p1->p2 p3 Transform into E. coli for plasmid propagation p2->p3 c1 Introduce the knockout plasmid into N. sp. FU40 via intergeneric conjugation from E. coli p3->c1 Knockout Plasmid c2 Select for exconjugants on selective agar (B569324) plates containing appropriate antibiotics c1->c2 v1 Isolate genomic DNA from potential knockout colonies c2->v1 Exconjugants v2 Confirm double-crossover event by PCR analysis v1->v2 v3 Analyze metabolite production by HPLC-MS to confirm loss of product v2->v3

Figure 1: Workflow for gene disruption in Nocardiopsis sp. FU40.
Chemical Complementation

Chemical complementation can be used to confirm the function of a disrupted gene and to produce novel analogs. This involves feeding a biosynthetic intermediate to a mutant strain that is blocked at a specific step in the pathway.

Table 2: Chemical Complementation of an ApoS8 (PKS) Mutant

ExperimentCompound FedProduct(s) ObservedConversion Yield (%)
Feeding ApoS8 mutantApoptolidin monosaccharideApoptolidin A, this compound A24.7 (unoptimized)[1]

This experiment demonstrates that the downstream tailoring and glycosylation enzymes remain functional in the ApoS8 mutant, allowing for the conversion of the fed intermediate into the final products.[1]

Signaling Pathways and Regulation

The production of secondary metabolites like this compound is often tightly regulated in response to environmental cues and the physiological state of the producing organism. The this compound gene cluster contains a putative transcriptional regulator (apoL), suggesting that the expression of the biosynthetic genes is coordinately controlled.

Regulation_Pathway regulator ApoL (Transcriptional Regulator) gene_cluster apo Biosynthetic Gene Cluster regulator->gene_cluster Activates Transcription This compound This compound gene_cluster->this compound Biosynthesis environmental_signals Environmental Signals (e.g., nutrient limitation, stress) environmental_signals->regulator Induces/Represses

Figure 2: Proposed regulatory pathway for this compound biosynthesis.

Further research is needed to elucidate the specific signals that trigger this compound production and the precise molecular mechanisms by which ApoL and other potential regulatory elements control the expression of the biosynthetic gene cluster.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway in Nocardiopsis sp. FU40 has provided a solid foundation for understanding the formation of this complex and medically relevant natural product. The identification of the gene cluster and the characterization of key enzymes have opened up avenues for biosynthetic engineering and the generation of novel analogs with potentially improved therapeutic properties.

Future research should focus on the detailed biochemical characterization of the individual enzymes in the pathway, particularly the glycosyltransferases and cytochrome P450 monooxygenases, to understand their substrate specificity and catalytic mechanisms. The heterologous expression of these enzymes will be a key strategy to enable such studies. Furthermore, a deeper understanding of the regulatory networks controlling the expression of the this compound gene cluster will be essential for optimizing its production through fermentation. These efforts will undoubtedly accelerate the development of this compound-based compounds as next-generation anticancer agents.

References

An In-depth Technical Guide to the Core Structural and Functional Differences Between Isoapoptolidin and Apoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptolidin (B62325), a macrolide natural product, has garnered significant interest for its selective induction of apoptosis in transformed cells.[1][2] Its isomer, isoapoptolidin (B15209), provides a valuable tool for understanding the structure-activity relationships that govern this selective cytotoxicity. This technical guide provides a detailed comparison of the structural and functional differences between apoptolidin and its ring-expanded isomer, this compound. We present a comprehensive overview of their chemical structures, a quantitative comparison of their biological activities, and detailed experimental protocols for their evaluation. This document is intended to serve as a resource for researchers in oncology, chemical biology, and drug discovery.

Structural Differences: A Tale of Two Macrolides

Apoptolidin is a complex macrolide produced by Nocardiopsis sp.[3] this compound is a structural isomer of apoptolidin that can be isolated from crude fermentation extracts of the same microorganism or formed through the isomerization of apoptolidin.[1] The primary structural difference between these two molecules lies in the size of the macrolide ring. This compound is a ring-expanded isomer of apoptolidin.[1][4] This seemingly subtle change has profound implications for the molecule's three-dimensional conformation and its interaction with its biological target.

1.1. The Macrolide Core: A Ring Expansion

The core of apoptolidin is a 20-membered macrolactone ring. In this compound, this ring is expanded to a 21-membered ring. This expansion is proposed to occur through a rearrangement involving the C19 and C20 positions of the apoptolidin macrocycle.

To visualize this key structural difference, the following diagram illustrates the core macrolide structures of both compounds.

Caption: Chemical structures of Apoptolidin and this compound.

Functional Differences: A Quantitative Comparison

The structural isomerization from apoptolidin to this compound leads to a significant alteration in biological activity. Apoptolidin is a known inhibitor of the mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy production.[5] This inhibition is believed to be the primary mechanism behind its ability to selectively induce apoptosis in cancer cells.[6]

2.1. Inhibition of Mitochondrial F0F1-ATPase

Studies have shown that this compound is a significantly less potent inhibitor of F0F1-ATPase compared to apoptolidin.[1][4] This suggests that the specific conformation of the 20-membered macrolide ring in apoptolidin is crucial for high-affinity binding to its target.

2.2. Antiproliferative Activity

Despite its reduced activity against F0F1-ATPase, this compound retains notable antiproliferative activity against certain cancer cell lines. This observation has led to the hypothesis that while F0F1-ATPase inhibition is a major contributor to apoptolidin's effects, other mechanisms may also be at play, or that even weak inhibition is sufficient to trigger downstream apoptotic events in sensitive cells.

The following table summarizes the quantitative data on the biological activities of apoptolidin and this compound.

CompoundF0F1-ATPase Inhibition IC50 (µM)[7]Antiproliferative GI50 in Ad12-3Y1 cells (µM)[7]
Apoptolidin0.70.0065
This compound170.009

Signaling Pathway of Apoptolidin-Induced Apoptosis

Apoptolidin's primary mechanism of action involves the inhibition of mitochondrial F0F1-ATP synthase. This disruption of cellular energy metabolism triggers the intrinsic pathway of apoptosis. The following diagram illustrates the proposed signaling cascade.

Apoptolidin_Pathway Apoptolidin-Induced Apoptosis Signaling Pathway Apoptolidin Apoptolidin F0F1_ATPase Mitochondrial F0F1-ATP Synthase Apoptolidin->F0F1_ATPase Inhibition ATP_depletion ATP Depletion F0F1_ATPase->ATP_depletion Leads to Mito_dysfunction Mitochondrial Dysfunction ATP_depletion->Mito_dysfunction Cytochrome_c Cytochrome c Release Mito_dysfunction->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptolidin's mechanism of inducing apoptosis.

Experimental Protocols

For researchers aiming to investigate the differential effects of apoptolidin and this compound, the following protocols provide a starting point for key in vitro assays.

4.1. F0F1-ATPase Inhibition Assay

This assay measures the ATP hydrolysis activity of the F0F1-ATPase enzyme.

  • Materials:

    • Isolated yeast mitochondria or purified F1-ATPase

    • Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl2, pH 8.0

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

    • ATP

    • Test compounds (Apoptolidin, this compound) dissolved in DMSO

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing assay buffer, PEP, NADH, PK, and LDH.

    • Add the test compound at various concentrations (or a vehicle control) to the reaction mixture and pre-incubate for 5-10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the rate of ATP hydrolysis and determine the IC50 values for each compound.

4.2. Apoptosis Detection by Annexin V Staining

This protocol allows for the detection of early-stage apoptosis through the identification of externalized phosphatidylserine.[8]

  • Materials:

    • Cells of interest (e.g., cancer cell line)

    • Apoptolidin and this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in appropriate culture vessels and treat with various concentrations of apoptolidin, this compound, or a vehicle control for a predetermined time.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Conclusion

The comparative analysis of apoptolidin and this compound underscores the critical importance of the macrolide ring structure for potent F0F1-ATPase inhibition. While both compounds exhibit antiproliferative effects, the significantly reduced enzymatic inhibition by this compound suggests a more complex interplay of factors contributing to its cytotoxicity. Further investigation into the downstream effects of these compounds will be crucial for a complete understanding of their mechanisms of action and for the rational design of novel anti-cancer therapeutics based on the apoptolidin scaffold. This guide provides the foundational structural, functional, and methodological information to facilitate such research endeavors.

References

Initial Screening of Isoapoptolidin for Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

This technical guide provides a comprehensive overview of the initial screening of isoapoptolidin (B15209) for its therapeutic potential, with a focus on its anti-cancer properties. This compound, a structural isomer of the potent macrolide apoptolidin (B62325), has been evaluated for its cytotoxic and mechanistic activities. This document summarizes the available quantitative data on its biological effects, details the experimental protocols for key assays, and visualizes the implicated signaling pathways. While this compound demonstrates significant antiproliferative activity, it exhibits markedly reduced inhibition of its parent compound's primary target, the mitochondrial F0F1-ATP synthase, suggesting a potentially more complex mechanism of action that warrants further investigation.

Introduction

Apoptolidin, a natural product macrolide, is a well-documented inducer of apoptosis in various cancer cell lines, primarily through the potent and selective inhibition of mitochondrial F0F1-ATP synthase (F-ATPase).[1][2] This inhibition disrupts cellular energy metabolism, leading to the activation of the intrinsic apoptotic pathway.[1] this compound, a ring-expanded isomer of apoptolidin, has also been investigated to understand the structure-activity relationship within this class of molecules.[3] This guide focuses on the initial findings related to this compound's therapeutic potential, presenting the current understanding of its efficacy and mechanism of action.

Quantitative Biological Data

The biological activity of this compound has been assessed through antiproliferative assays and direct enzymatic inhibition studies. The available data provides a preliminary comparison with its parent compound, apoptolidin A.

Table 1: Antiproliferative and F0F1-ATPase Inhibitory Activities of this compound and Apoptolidin A

CompoundCell LineAssay TypeIC50 / GI50 (µM)F0F1-ATPase Inhibition IC50 (µM)
This compound Ad12-3Y1 (E1A-transformed rat fibroblasts)Growth Inhibition0.0096.0
Apoptolidin A Ad12-3Y1 (E1A-transformed rat fibroblasts)Growth Inhibition0.00650.7
3Y1 (non-transformed parental rat fibroblasts)Growth Inhibition> 1.0

Data sourced from comparative structure-activity relationship studies.[3]

The data indicates that while this compound retains potent antiproliferative activity against transformed cells, its ability to inhibit the F0F1-ATPase is significantly reduced (over 8.5-fold) compared to apoptolidin A.[3] This discrepancy suggests that the cytotoxic effects of this compound may not be solely attributable to F-ATPase inhibition and may involve other cellular targets or mechanisms.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to evaluate the therapeutic potential of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to determine the viability and proliferation of cells after treatment with this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and resuspend them in complete medium.

    • Determine the cell concentration.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

F0F1-ATPase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on the ATP hydrolysis activity of mitochondrial F0F1-ATPase.

Principle: The assay measures the rate of ATP hydrolysis by the F0F1-ATPase enzyme. The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is proportional to the ATPase activity.

Materials:

  • Isolated mitochondria or purified F0F1-ATPase

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl2, pH 8.0)

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • ATP solution

  • This compound stock solution (in a suitable solvent like DMSO)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH at their optimal concentrations.

  • Enzyme Addition:

    • Add a known amount of isolated mitochondria or purified F0F1-ATPase to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Inhibitor Addition:

    • Add different concentrations of this compound or the vehicle control to the cuvette.

  • Initiation of Reaction:

    • Initiate the reaction by adding a saturating concentration of ATP.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action and Signaling Pathway

The primary mechanism of action for the parent compound, apoptolidin, is the induction of the intrinsic apoptotic pathway through the inhibition of mitochondrial F0F1-ATP synthase.[1] Given that this compound is a less potent inhibitor of this enzyme but retains significant cytotoxic activity, its mechanism may be more complex. It is plausible that this compound still initiates apoptosis through mitochondrial-dependent pathways, but potentially through off-target effects or by interacting with other components of the apoptotic machinery.

Isoapoptolidin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound F_ATPase F0F1-ATP Synthase This compound->F_ATPase Weak Inhibition Mito_Dysfunction Mitochondrial Dysfunction F_ATPase->Mito_Dysfunction CytoC Cytochrome c (release) Mito_Dysfunction->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (activated) Casp3 Caspase-3 (activated) Casp9->Casp3 DNA_Frag DNA Fragmentation Casp3->DNA_Frag Apoptosome->Casp9 Apoptosis Apoptosis DNA_Frag->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

Experimental Workflow for Initial Screening

The following diagram illustrates a typical workflow for the initial screening of a compound like this compound for its therapeutic potential.

Screening_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_evaluation Therapeutic Potential Evaluation Compound This compound Cell_Lines Panel of Human Cancer Cell Lines Compound->Cell_Lines MTT_Assay MTT Assay (Cell Viability) Cell_Lines->MTT_Assay IC50_Det IC50 Determination MTT_Assay->IC50_Det ATPase_Assay F0F1-ATPase Inhibition Assay IC50_Det->ATPase_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50_Det->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis ATPase_Assay->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis Evaluation Evaluation of Therapeutic Potential Pathway_Analysis->Evaluation

Caption: Experimental workflow for this compound screening.

Conclusion and Future Directions

The initial screening of this compound reveals a compound with significant antiproliferative activity against transformed cells. However, its reduced potency against F0F1-ATPase compared to apoptolidin suggests that its mechanism of action may be more multifaceted. The data presented in this guide serves as a foundational resource for further investigation into this compound's therapeutic potential.

Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound across a diverse panel of human cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand the basis of its cytotoxicity, particularly in the context of its weaker F-ATPase inhibition.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity and toxicity profile of this compound in preclinical animal models of cancer.

A deeper understanding of this compound's biological activities will be crucial in determining its viability as a lead compound for the development of novel anti-cancer therapeutics.

References

Isoapoptolidin: A Technical Guide for Novel Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin (B15209) is a natural product that has emerged as a compound of interest in cancer research. It is a structural isomer of apoptolidin (B62325), a macrolide known for its potent and selective induction of apoptosis in transformed cells.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing its discovery, biological activity, and what is currently understood about its mechanism of action. This document is intended to serve as a foundational resource for researchers new to this molecule, highlighting key experimental findings and outlining detailed protocols to facilitate further investigation into its therapeutic potential.

Discovery and Chemical Structure

This compound was first identified as a ring-expanded isomer of apoptolidin.[2] The isomerization occurs readily in solution, and it has been noted that apoptolidin can convert to this compound under biologically relevant conditions.[2] This structural relationship is a critical consideration in the interpretation of experimental data involving apoptolidin.

Quantitative Biological Activity

The biological activities of this compound have been evaluated in comparison to its parent compound, apoptolidin. A key observation is that while this compound's ability to inhibit its primary molecular target, mitochondrial F0F1-ATPase, is significantly reduced, it retains potent antiproliferative effects.[1] This suggests a more complex, and potentially novel, mechanism of action.

CompoundGI50 in Ad12-3Y1 cells (µM)[1]F0F1-ATPase Inhibition IC50 (µM)[1]
Apoptolidin0.00650.7
This compound 0.009 6.0
Oligomycin0.0018Not Reported

Mechanism of Action: A Divergence from Apoptolidin

The primary mechanism of action for apoptolidin is the induction of the intrinsic apoptotic pathway through the inhibition of mitochondrial F0F1-ATP synthase.[1][3] This inhibition leads to a decrease in cellular ATP, mitochondrial dysfunction, and the subsequent release of pro-apoptotic factors.[1]

Given that this compound is a significantly weaker inhibitor of F0F1-ATPase but maintains potent antiproliferative activity, its mechanism of action is likely to be more complex and may involve alternative molecular targets or signaling pathways.[1] This divergence presents an exciting avenue for future research to uncover novel anti-cancer mechanisms.

Apoptolidin-Induced Apoptosis Pathway

The established signaling pathway for apoptolidin provides a crucial context for investigating this compound. A simplified representation of this pathway is provided below.

Apoptolidin_Pathway Apoptolidin-Induced Apoptosis Pathway Apoptolidin Apoptolidin F0F1_ATPase Mitochondrial F0F1-ATPase Apoptolidin->F0F1_ATPase inhibits ATP_depletion ATP Depletion F0F1_ATPase->ATP_depletion leads to Mito_dysfunction Mitochondrial Dysfunction ATP_depletion->Mito_dysfunction Cytochrome_c Cytochrome c Release Mito_dysfunction->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade initiated by apoptolidin.

Experimental Protocols

For novel researchers, the following are detailed methodologies for key experiments relevant to the study of this compound.

F0F1-ATPase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on the primary target of apoptolidin.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on mitochondrial F0F1-ATPase activity.

Materials:

  • Isolated mitochondria (e.g., from bovine heart or yeast)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl2)

  • ATP solution

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) enzyme mix

  • This compound stock solution (in DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, PEP, and the PK/LDH enzyme mix in a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., oligomycin).

  • Add the mitochondrial preparation to each well.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by F0F1-ATPase.

  • Calculate the initial rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ATPase_Inhibition_Workflow F0F1-ATPase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reaction_Mix Prepare Reaction Mix (Buffer, NADH, PEP, PK/LDH) Add_Compound Add this compound (Varying Concentrations) Reaction_Mix->Add_Compound Add_Mitochondria Add Isolated Mitochondria Add_Compound->Add_Mitochondria Initiate_Reaction Initiate with ATP Add_Mitochondria->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for F0F1-ATPase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This assay is a common method to assess the antiproliferative effects of a compound on cancer cell lines. The specific protocol used to determine the GI50 of this compound on Ad12-3Y1 cells is not detailed in the available literature. The following is a generalized protocol.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound.

Materials:

  • Ad12-3Y1 cells (or other cancer cell line of interest)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of growth inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at various concentrations for a desired time period.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Future Research Directions

The significant antiproliferative activity of this compound, coupled with its weak inhibition of F0F1-ATPase, strongly suggests the existence of alternative molecular targets or signaling pathways. Future research should focus on:

  • Target Identification: Employing techniques such as chemical proteomics or genetic screening to identify the direct binding partners of this compound.

  • Signaling Pathway Analysis: Investigating the downstream effects of this compound on various cellular signaling cascades, including those involved in cell cycle regulation, survival, and stress responses.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models to assess its therapeutic potential.

Conclusion

This compound represents a compelling lead compound for the development of novel anti-cancer agents. Its unique biological profile, characterized by potent antiproliferative activity despite weak F0F1-ATPase inhibition, opens up new avenues for cancer research. This guide provides a foundational understanding and practical methodologies to empower novel researchers to explore the full therapeutic potential of this intriguing natural product.

References

An In-Depth Technical Guide to the Isomerization of Apoptolidin to Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptolidin (B62325), a potent and selective inducer of apoptosis in transformed cells, has garnered significant attention as a potential anti-cancer agent. Its therapeutic development, however, is complicated by its propensity to isomerize to the less active Isoapoptolidin (B15209). This technical guide provides a comprehensive overview of this critical isomerization, detailing the underlying chemical transformation, experimental conditions, and analytical methodologies for its study. Furthermore, it presents a comparative analysis of the physicochemical and biological properties of both isomers and elucidates the downstream signaling consequences of Apoptolidin's primary cellular interaction.

Introduction

Apoptolidin is a macrolide natural product that exhibits remarkable selectivity in inducing programmed cell death, or apoptosis, in various cancer cell lines. Its primary molecular target has been identified as the F1 subcomplex of mitochondrial F0F1-ATPase (ATP synthase). Inhibition of this crucial enzyme disrupts cellular energy metabolism, ultimately triggering the intrinsic apoptotic pathway.

A significant challenge in the development of Apoptolidin as a therapeutic agent is its chemical instability, leading to the formation of this compound. This isomerization involves a structural rearrangement of the macrolide core, resulting in a ring-expanded isomer with markedly reduced biological activity. Understanding the kinetics, mechanism, and influencing factors of this transformation is paramount for the formulation, storage, and clinical application of Apoptolidin-based therapies.

The Isomerization Reaction: Apoptolidin to this compound

The conversion of Apoptolidin to this compound is a reversible isomerization reaction characterized by an intramolecular transesterification, often referred to as an ester migration. This process leads to the expansion of the macrolide ring.

Reaction Conditions

The isomerization is known to occur under specific conditions:

  • Base-Catalyzed: Treatment of Apoptolidin with a mild base in an alcoholic solvent, such as methanolic triethylamine (B128534), facilitates the isomerization. Under these conditions, an equilibrium is established between the two isomers.

  • Aqueous Solutions: The isomerization has also been observed to proceed in dilute aqueous solutions, highlighting the potential for this conversion to occur under physiologically relevant conditions.

Equilibrium

In the presence of methanolic triethylamine, the isomerization of Apoptolidin to this compound reaches an equilibrium with a reported ratio of approximately 1.4:1 in favor of this compound.[1] This indicates that this compound is the thermodynamically more stable isomer under these conditions.

Structural and Biological Activity Comparison

The structural rearrangement from Apoptolidin to this compound has profound implications for its biological activity.

Structural Differences

The core structural difference lies in the size of the macrolactone ring. The intramolecular ester migration results in a ring-expanded structure in this compound compared to Apoptolidin. This alteration in the three-dimensional conformation of the molecule is critical for its interaction with its biological target.

Biological Activity

The primary biological target of Apoptolidin is the mitochondrial F0F1-ATPase. The inhibitory activity of this compound against this enzyme is significantly lower than that of Apoptolidin. This reduction in target engagement translates to a diminished capacity to induce apoptosis.

Table 1: Comparison of Biological Activity

CompoundTargetIC50 (F0F1-ATPase Inhibition)Apoptosis Induction
ApoptolidinF1 subcomplex of F0F1-ATPasePotentHigh
This compoundF1 subcomplex of F0F1-ATPaseSignificantly weakerLow

Experimental Protocols

Isomerization of Apoptolidin to this compound

Objective: To induce the isomerization of Apoptolidin to this compound under basic conditions.

Materials:

  • Apoptolidin

  • Methanol (B129727) (anhydrous)

  • Triethylamine

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) apparatus (silica gel plates, developing chamber)

  • Appropriate solvent system for TLC (e.g., dichloromethane/methanol mixture)

Procedure:

  • Dissolve Apoptolidin in anhydrous methanol in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add triethylamine to the solution. The final concentration of triethylamine should be sufficient to create a basic environment.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside a standard of Apoptolidin on a silica (B1680970) gel plate. Develop the plate in an appropriate solvent system. The formation of a new, typically more polar, spot corresponding to this compound should be observed.

  • Allow the reaction to proceed until equilibrium is reached, as indicated by the stabilization of the ratio of the two spots on the TLC plate.

  • Upon completion, the solvent can be removed under reduced pressure to obtain the equilibrium mixture of Apoptolidin and this compound.

  • The isomers can be separated by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Apoptolidin and this compound

Objective: To separate and quantify Apoptolidin and this compound in a mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • A gradient or isocratic mixture of acetonitrile (B52724) and water is typically used. The exact composition may need to be optimized for baseline separation.

  • A small amount of an additive like formic acid or trifluoroacetic acid (e.g., 0.1%) can be added to improve peak shape.

Procedure:

  • Prepare a standard solution of Apoptolidin and the equilibrium mixture of Apoptolidin and this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Set the flow rate of the mobile phase (e.g., 1 mL/min).

  • Set the detection wavelength on the UV detector to a value where both compounds have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a known volume of the standard solutions and the sample mixture onto the column.

  • Record the chromatogram. Apoptolidin and this compound should elute as distinct peaks at different retention times.

  • The relative amounts of each isomer can be determined by integrating the area under each peak.

Mechanistic Insights and Visualizations

Mechanism of Isomerization

The isomerization of Apoptolidin to this compound proceeds through a base-catalyzed intramolecular transesterification. The mechanism involves the following key steps:

  • Deprotonation: A base (e.g., triethylamine) removes a proton from a hydroxyl group elsewhere in the macrolide ring, creating an alkoxide nucleophile.

  • Nucleophilic Attack: The newly formed internal alkoxide attacks the carbonyl carbon of the ester linkage within the macrolide ring.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Ring Opening and Re-ligation: The tetrahedral intermediate collapses, leading to the cleavage of the original ester bond and the formation of a new ester bond with the attacking hydroxyl group, resulting in the expanded macrolide ring of this compound.

G Apoptolidin Apoptolidin (Original Macrolide) Deprotonation Deprotonation of internal hydroxyl group Apoptolidin->Deprotonation + Base Base Base (e.g., Triethylamine) Base->Deprotonation Alkoxide Internal Alkoxide (Nucleophile) Deprotonation->Alkoxide Nucleophilic_Attack Nucleophilic attack on ester carbonyl Alkoxide->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ring_Expansion Ring Expansion and Protonation Tetrahedral_Intermediate->Ring_Expansion This compound This compound (Ring-Expanded Isomer) Ring_Expansion->this compound

Caption: Base-catalyzed isomerization of Apoptolidin.

Apoptolidin's Mechanism of Action: Signaling Pathway

Apoptolidin induces apoptosis through the intrinsic, or mitochondrial, pathway. The inhibition of F0F1-ATPase is the initiating event that triggers a cascade of downstream signaling events.

G Apoptolidin Apoptolidin F0F1_ATPase Mitochondrial F0F1-ATPase Apoptolidin->F0F1_ATPase Inhibits ATP_Depletion ATP Depletion F0F1_ATPase->ATP_Depletion Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP_Depletion->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptolidin-induced apoptotic signaling pathway.

Quantitative Data Summary

Table 2: Physicochemical and Biological Data

PropertyApoptolidinThis compoundReference
Isomerization Equilibrium (in methanolic triethylamine) 11.4[1]
F0F1-ATPase Inhibition PotentSignificantly weaker
Apoptotic Activity HighLow

Conclusion

The isomerization of Apoptolidin to this compound represents a critical aspect of its chemical profile, with significant implications for its therapeutic potential. The conversion to a less active, ring-expanded isomer underscores the importance of careful formulation and handling to maintain the pharmacological efficacy of Apoptolidin. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and cancer biology who are working to harness the therapeutic promise of Apoptolidin. Further studies to precisely quantify the kinetics of isomerization under various conditions and to develop strategies to stabilize Apoptolidin are warranted to advance its clinical development.

References

Isoapoptolidin: A Technical Guide to its Potential as an Anti-Proliferative Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin (B15209), a macrocyclic natural product, has emerged as a compound of interest in oncology research due to its demonstrated anti-proliferative and pro-apoptotic activities. As a structural isomer of the well-studied apoptolidin (B62325), it presents a unique profile for investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed summaries of its effects on cancer cell lines and its interaction with key cellular pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a ring-expanded isomer of apoptolidin, a natural product known to selectively induce apoptosis in various cancer cell lines.[1] this compound and its parent compound, apoptolidin, exist in an equilibrium, a factor that is critical to consider in the interpretation of biological assay results.[1] While apoptolidin has been more extensively studied, this compound itself exhibits significant anti-proliferative properties, suggesting a potentially complex and valuable mode of action for cancer therapy. This document aims to consolidate the available technical information on this compound to serve as a resource for the scientific community.

Quantitative Data on Anti-Proliferative and Inhibitory Activities

The anti-proliferative and inhibitory effects of this compound have been quantified in various assays. The following tables summarize the available data, providing a clear comparison of its potency.

Table 1: Anti-Proliferative Activity of this compound

Cell LineDescriptionGI50 (µM)Citation
Ad12-3Y1E1A-transformed rat fibroblasts0.009[1]
3Y1Non-transformed parental rat fibroblasts> 1.0[1]
H292Human non-small cell lung carcinomaNanomolar range (specific IC50 not provided)[1]

Table 2: Enzymatic Inhibition by this compound

TargetAssay DescriptionIC50 (µM)Citation
Mitochondrial F0F1-ATPaseIn vitro enzyme inhibition assay6.0[1]

Mechanism of Action and Signaling Pathways

While the precise signaling cascades modulated by this compound are still under active investigation, current evidence points towards the induction of apoptosis through the intrinsic pathway, similar to its parent compound, apoptolidin.

Inhibition of Mitochondrial F0F1-ATPase

This compound has been shown to inhibit the mitochondrial F0F1-ATPase, albeit with a significantly lower potency than apoptolidin (IC50 of 6.0 µM for this compound versus 0.7 µM for apoptolidin).[1] This inhibition disrupts cellular ATP synthesis, leading to mitochondrial dysfunction and the subsequent release of pro-apoptotic factors.

Induction of Apoptosis

The anti-proliferative activity of this compound is linked to its ability to induce programmed cell death, or apoptosis. The involvement of the intrinsic apoptotic pathway is suggested by the mechanism of action of the closely related apoptolidin, which triggers the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade.

The following diagram illustrates the proposed intrinsic apoptosis signaling pathway potentially activated by this compound.

This compound This compound F0F1_ATPase F0F1-ATPase This compound->F0F1_ATPase Inhibition Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c ATP_depletion ATP Depletion F0F1_ATPase->ATP_depletion Leads to ATP_depletion->Mitochondria Dysfunction Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible evaluation of this compound's anti-proliferative effects. The following sections outline generalized methodologies for key assays.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (solvent only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The following diagram outlines the workflow for a typical cell viability assay.

start Seed Cells treat Treat with This compound start->treat incubate1 Incubate treat->incubate1 add_mtt Add MTT incubate1->add_mtt incubate2 Incubate add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read end Calculate IC50 read->end

Caption: Workflow for a cell viability assay (e.g., MTT).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

The logical relationship of cell populations in an Annexin V/PI assay is depicted below.

cluster_quadrants Flow Cytometry Quadrants q1 Late Apoptotic / Necrotic (Annexin V+, PI+) q2 Viable (Annexin V-, PI-) q3 Early Apoptotic (Annexin V+, PI-) q4 Debris / Necrotic (Annexin V-, PI+) c c->q1 PI Intensity c->q3 Annexin V-FITC Intensity

Caption: Quadrant analysis of an Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This compound demonstrates potent anti-proliferative activity against specific cancer cell lines, warranting further investigation as a potential anti-cancer agent. Its mechanism of action, while likely involving the induction of apoptosis via mitochondrial pathways, requires more detailed elucidation. Future research should focus on:

  • Broad-spectrum Efficacy Screening: Determining the IC50 values of this compound across a wider panel of human cancer cell lines.

  • Detailed Mechanistic Studies: Identifying the specific signaling molecules and pathways modulated by this compound to induce apoptosis.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

A deeper understanding of these aspects will be critical in advancing this compound from a promising natural product to a viable candidate for clinical development.

References

Unraveling the Glycosidic Code: A Technical Guide to the Glycosylation Patterns of Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin (B15209), a potent macrolide with selective pro-apoptotic activity in transformed cells, presents a compelling scaffold for anticancer drug development. A critical aspect of its molecular architecture is its glycosylation, which is presumed to be pivotal for its biological function. This technical guide provides a comprehensive exploration of the glycosylation patterns of this compound. Due to the limited availability of specific data on this compound, this document leverages detailed structural information from its closely related and more extensively studied isomer, apoptolidin (B62325) A, as a primary reference. This guide summarizes the constituent monosaccharide units, details the experimental protocols for their characterization, and visualizes the associated signaling pathways and analytical workflows.

Introduction to this compound and the Significance of its Glycosylation

This compound is a naturally occurring macrolide and a ring-expanded isomer of apoptolidin.[1] Both compounds are known to be potent inducers of apoptosis, with a notable selectivity for cancer cells over healthy cells. The primary molecular target of the apoptolidin family has been identified as the mitochondrial F0F1-ATPase.[2][3] Inhibition of this proton pump disrupts cellular energy homeostasis, ultimately triggering the intrinsic pathway of apoptosis.

Glycosylation, the enzymatic process of attaching glycans (sugars) to organic molecules, is a critical post-translational modification that can profoundly influence a compound's solubility, stability, and biological activity. In the context of natural products like this compound, the sugar moieties can play a crucial role in molecular recognition, target binding, and pharmacokinetic properties. Understanding the specific glycosylation pattern is therefore essential for elucidating its full therapeutic potential and for guiding synthetic efforts to create more potent and selective analogs.

Glycosylation Profile of Apoptolidin A (as a proxy for this compound)

Direct, quantitative analysis of the glycosylation of this compound is not extensively documented in the available scientific literature. However, the structure of its isomer, apoptolidin A, has been thoroughly elucidated.[1] It is hypothesized that this compound shares the same glycosylation pattern. Apoptolidin A possesses a trisaccharide structure composed of three deoxy sugars, which are attached at two different positions on the macrolide core.

Table 1: Monosaccharide Composition of Apoptolidin A

Attachment Site on AglyconeSugar MoietyMonosaccharide TypeLinkage
C9Monosaccharide6-deoxy-4-O-methyl-L-glucoseO-glycosidic
C27DisaccharideL-oleandrose linked to D-oleandroseO-glycosidic

Table 2: Structural Details of the Sugar Moieties in Apoptolidin A

Sugar ComponentChemical FormulaMolar Mass ( g/mol )Key Structural Features
6-deoxy-4-O-methyl-L-glucoseC₇H₁₄O₅178.18Deoxygenation at C6, Methylation at C4
L-oleandroseC₇H₁₄O₄162.182,6-dideoxy-3-O-methyl-L-arabino-hexopyranose
D-oleandroseC₇H₁₄O₄162.182,6-dideoxy-3-O-methyl-D-arabino-hexopyranose

Experimental Protocols for Glycosylation Analysis

The characterization of the glycosylation patterns of complex natural products like this compound involves a multi-pronged analytical approach. The following protocols are based on established methods for the structural elucidation of glycosylated macrolides.[4][5][6][7][8]

Isolation and Purification
  • Method: High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Crude extract containing this compound is subjected to multiple rounds of chromatographic separation.

    • Initial separation is typically performed using normal-phase silica (B1680970) gel chromatography.

    • Further purification is achieved using reverse-phase HPLC (e.g., C18 column) with a suitable gradient of organic solvent (e.g., acetonitrile) in water.

    • Fractions are collected and monitored by UV absorbance and/or mass spectrometry to identify the peak corresponding to this compound.

Structural Elucidation of Glycans
  • Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol:

    • A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

    • A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed.

    • ¹H NMR chemical shifts and coupling constants are used to determine the stereochemistry of the sugar rings.

    • COSY spectra are used to establish proton-proton correlations within each sugar unit.

    • HSQC and HMBC spectra are used to assign proton and carbon signals and to identify the connectivity between sugar units and the aglycone.

    • NOESY spectra provide through-space correlations, which help to determine the stereochemistry of the glycosidic linkages.

  • Method: Mass Spectrometry (MS)

  • Protocol:

    • High-resolution mass spectrometry (e.g., ESI-QTOF, Orbitrap) is used to determine the accurate mass and elemental composition of this compound.

    • Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecule.

    • Analysis of the fragmentation pattern allows for the identification of the sugar moieties through the observation of neutral losses corresponding to the mass of the individual sugar units.[6]

    • The fragmentation pattern can also provide information about the sequence of the sugar units in a polysaccharide chain.

Linkage Analysis
  • Method: Chemical Derivatization followed by GC-MS

  • Protocol:

    • The purified this compound is subjected to permethylation, which methylates all free hydroxyl groups.

    • The permethylated product is then hydrolyzed to break the glycosidic bonds.

    • The resulting partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs).

    • The PMAAs are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern of each PMAA is characteristic of the original linkage position of the monosaccharide.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Glycosylation Analysis

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Structural Analysis cluster_linkage Linkage Determination cluster_result Final Structure A Crude Natural Product Extract B Silica Gel Chromatography A->B C Reverse-Phase HPLC B->C D Pure this compound C->D E NMR Spectroscopy (1D & 2D) D->E F High-Resolution Mass Spectrometry D->F H Permethylation D->H L Complete Glycosylation Pattern of this compound E->L G Tandem MS (MS/MS) F->G G->L I Hydrolysis H->I J Reduction & Acetylation I->J K GC-MS Analysis of PMAAs J->K K->L

Caption: Workflow for the characterization of this compound's glycosylation.

Signaling Pathway of Apoptolidin-Induced Apoptosis

signaling_pathway cluster_cell Cellular Environment cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound F0F1_ATPase F0F1-ATPase This compound->F0F1_ATPase Inhibition ATP_Synth ATP Synthesis F0F1_ATPase->ATP_Synth CytoC Cytochrome c (in Mitochondrion) Released_CytoC Released Cytochrome c CytoC->Released_CytoC Release Apoptosome Apoptosome Formation Released_CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Activation Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp3 Active Caspase-3 Active_Casp9->Active_Casp3 Activation Casp3 Pro-Caspase-3 Apoptosis Apoptosis Active_Casp3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

While the precise glycosylation pattern of this compound remains to be definitively reported, the extensive data available for its isomer, apoptolidin A, provides a robust framework for understanding its carbohydrate components. The trisaccharide decoration is likely a key determinant of its biological activity, influencing its interaction with the mitochondrial F0F1-ATPase.

Future research should focus on the direct structural elucidation of this compound to confirm its glycosylation pattern and to understand the conformational implications of its ring-expanded macrolide core. Furthermore, the synthesis of this compound analogs with varied glycosylation will be instrumental in developing a comprehensive structure-activity relationship and in optimizing its therapeutic potential. The detailed protocols and pathways presented in this guide offer a solid foundation for researchers to advance the study of this promising anticancer agent.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin, a macrocyclic polyketide, is a ring-expanded isomer of the potent apoptotic inducer, apoptolidin (B62325). While sharing the same molecular formula and weight as its parent compound, this compound exhibits distinct biological activity, primarily characterized by its reduced potency as an inhibitor of mitochondrial F0F1-ATPase. This technical guide provides a comprehensive overview of the currently available data on the physicochemical properties of this compound, details established experimental protocols for its study, and explores its putative mechanism of action through the intrinsic apoptosis pathway. All quantitative data is summarized for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Core Physicochemical Properties

This compound is structurally a 28-membered macrolide, isomeric with apoptolidin. Due to the limited availability of detailed experimental data in the public domain, some physicochemical properties are either not fully characterized or are presumed to be similar to apoptolidin.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₅₈H₉₆O₂₁Identical to Apoptolidin.
Molecular Weight ~1129.4 g/mol Identical to Apoptolidin.
Melting Point Not ReportedExperimental data is not currently available in the literature.
Solubility Not Quantitatively ReportedAs a large macrolide, it is expected to be soluble in organic solvents like DMSO, methanol, and ethanol, with limited solubility in water.
Appearance Not ReportedTypically, macrolides of this nature are white to off-white crystalline or amorphous solids.

Spectral Data:

Biological Activity and Mechanism of Action

The primary characterized biological activity of this compound is its role as an inhibitor of mitochondrial F0F1-ATPase (ATP synthase).[1]

Table 2: Quantitative Biological Activity of this compound

TargetAssay TypeValue (IC₅₀)Source
Mitochondrial F0F1-ATPaseEnzymatic Inhibition Assay17 µM[1]

This compound is reported to be over 10-fold less potent than apoptolidin in its inhibition of mitochondrial F0F1-ATPase.[1] This inhibition disrupts the synthesis of ATP, the primary energy currency of the cell, leading to mitochondrial dysfunction. Such disruption is a known trigger for the intrinsic pathway of apoptosis.

Putative Signaling Pathway: Intrinsic Apoptosis

The inhibition of F0F1-ATPase by this compound is hypothesized to initiate a cascade of events culminating in programmed cell death. The disruption of the mitochondrial proton gradient and ATP synthesis leads to mitochondrial outer membrane permeabilization (MOMP). This event is a critical control point in the intrinsic apoptotic pathway.

G This compound This compound F0F1_ATPase Mitochondrial F0F1-ATPase This compound->F0F1_ATPase Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction (Reduced ATP Synthesis) F0F1_ATPase->Mitochondrial_Dysfunction MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial_Dysfunction->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Bcl2_family->MOMP Regulation

Putative Intrinsic Apoptosis Pathway Induced by this compound.

Experimental Protocols

While specific, detailed protocols for the isolation and characterization of this compound are not publicly available, this section provides established methodologies for key experiments relevant to its study.

General Protocol for Isolation and Purification from Nocardiopsis sp.

This compound has been isolated from the crude fermentation extracts of the apoptolidin-producing microorganism Nocardiopsis sp..[2] A general workflow for the isolation of natural products from actinomycetes is outlined below.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 1. Fermentation of Nocardiopsis sp. Centrifugation 2. Centrifugation to separate biomass and broth Fermentation->Centrifugation Solvent_Extraction 3. Solvent Extraction of broth and/or biomass (e.g., ethyl acetate) Centrifugation->Solvent_Extraction Crude_Extract 4. Concentration to yield Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography 5. Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection 6. Fraction Collection and Bioassay Column_Chromatography->Fraction_Collection HPLC 7. HPLC Purification of active fractions Fraction_Collection->HPLC Pure_Compound This compound HPLC->Pure_Compound

General Workflow for Isolation and Purification.
F0F1-ATPase Inhibition Assay

The following is a representative protocol for measuring F0F1-ATPase activity, which can be adapted to assess the inhibitory effect of this compound. The assay is based on the spectrophotometric measurement of ADP production, which is coupled to the oxidation of NADH.

Materials:

  • Isolated mitochondria (e.g., from yeast or rat liver)

  • Assay Buffer (e.g., Tris buffer, pH 8.0)

  • ATP solution

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • This compound stock solution (in DMSO)

  • Oligomycin (positive control)

  • 96-well plate and plate reader

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH.

  • Add isolated mitochondria to the wells of a 96-well plate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control and Oligomycin as a positive control) to the wells.

  • Initiate the reaction by adding ATP.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of ATP hydrolysis and determine the IC₅₀ value for this compound.

Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 24, 48 hours). Include untreated and vehicle controls.

  • Harvest the cells (including floating and adherent cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Conclusion

This compound presents an interesting case as a structural isomer of the potent anticancer agent, apoptolidin, but with attenuated biological activity. Its primary known mechanism of action, the inhibition of mitochondrial F0F1-ATPase, positions it as a tool for studying the intricacies of mitochondrial function and the induction of the intrinsic apoptotic pathway. Further research is required to fully elucidate its physicochemical properties, delineate the precise molecular interactions with its target, and explore its full therapeutic potential. The experimental frameworks provided in this guide offer a starting point for researchers to expand upon the current knowledge of this unique natural product.

References

Isoapoptolidin: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of isoapoptolidin (B15209), a ring-expanded isomer of the oncolytic natural product apoptolidin (B62325). While this compound itself is less potent than its parent compound, understanding its molecular interactions is crucial for delineating the structure-activity relationships within the apoptolidin class and for the development of novel therapeutics. This document details the experimental methodologies, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and its Biological Context

This compound is a macrolide that exists in equilibrium with apoptolidin under certain conditions.[1] Apoptolidin has garnered significant interest for its selective induction of apoptosis in transformed cell lines.[2] The primary molecular target of the apoptolidin family has been identified as the mitochondrial F0F1-ATP synthase, a critical enzyme in cellular energy metabolism.[2][3] this compound exhibits a significantly reduced inhibitory effect on this target compared to apoptolidin, highlighting the conformational sensitivity of the binding interaction.[2]

Target Identification: Pinpointing the Molecular Target of the Apoptolidin Family

The identification of F0F1-ATP synthase as the target of the apoptolidin family was achieved through a combination of biochemical and chemical biology approaches.

Affinity-Based Protein Profiling

A key strategy in identifying the protein targets of bioactive small molecules is affinity-based protein profiling.[4][5] For the apoptolidin family, this involved the use of a photoaffinity probe (Apop A-PA) derived from apoptolidin A.[3] This probe retains the cytotoxic activity of the parent compound and localizes to the mitochondria.[3]

The general workflow for this approach is as follows:

cluster_0 Cellular Treatment & Crosslinking cluster_1 Lysis & Conjugation cluster_2 Analysis & Identification A Treat MV-4-11 cells with Apop A-PA photoaffinity probe B Photo-crosslink probe to binding proteins A->B C Cell Lysis B->C D Conjugate to TAMRA-azide-desthiobiotin via click chemistry C->D E Fluorescent gel-based profiling of labeled proteins D->E F Affinity enrichment of biotin-tagged proteins D->F G Mass Spectrometry-based protein identification F->G

Figure 1: Workflow for photoaffinity-based target identification.

This methodology revealed concentration-dependent labeling of a protein of approximately 50 kDa, which is consistent with the molecular weight of subunits of the F1 catalytic region of ATP synthase.[3]

Target Validation: Confirming the Biological Relevance

Target validation is a critical step to ensure that the identified molecular target is indeed responsible for the observed biological effects of the compound.[6][7] For this compound and the broader apoptolidin family, this involves demonstrating a correlation between target engagement and cellular phenotype.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[8][9] The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[9][10] This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble target protein remaining.[11]

cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Separation & Detection cluster_3 Data Analysis A Treat cells with this compound or vehicle (DMSO) B Heat cell lysates/intact cells at a range of temperatures A->B C Separate soluble and aggregated proteins B->C D Detect target protein (ATP synthase) by Western Blot or Mass Spectrometry C->D E Generate melt curves to determine thermal shift D->E

Figure 2: General workflow for a Cellular Thermal Shift Assay (CETSA).

A positive thermal shift in the presence of this compound would provide direct evidence of its binding to ATP synthase within the cell.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the activity of this compound and its parent compound, apoptolidin.

CompoundTargetMethodResultReference
This compoundMitochondrial F0F1-ATPaseInhibition Assay>10-fold less potent than Apoptolidin[2]
Apoptolidin AMV-4-11 cellsCytotoxicity AssayEC50 ~10 nM[3]

Table 1: Comparative Inhibitory Activity

MethodCell LineIdentified TargetApparent MWReference
Photoaffinity LabelingMV-4-11, K562, H292ATP Synthase Subunit~50 kDa[3]

Table 2: Target Identification by Photoaffinity Labeling

Signaling Pathway Analysis

The inhibition of F0F1-ATP synthase by the apoptolidin family has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[3] This is a key cellular energy sensor that, when activated, initiates a cascade of events to restore energy homeostasis, often leading to the inhibition of cell growth and proliferation. A downstream marker of AMPK activation is the suppression of S6 ribosomal protein phosphorylation (pS6).[3]

cluster_0 Mitochondrion cluster_1 Cytosol This compound This compound ATP_Synthase F0F1-ATP Synthase This compound->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Decreases AMPK AMPK ATP_Production->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits S6K S6K mTORC1->S6K Inhibits pS6 pS6 S6K->pS6 Decreases Cell_Growth Cell Growth & Proliferation pS6->Cell_Growth Inhibits

Figure 3: Proposed signaling pathway for this compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experimental techniques discussed in this guide. These should be adapted and optimized for specific experimental conditions.

Protocol: Affinity Chromatography with Photoaffinity Probes

Objective: To identify the binding proteins of a photoaffinity-labeled compound.

Materials:

  • Cells (e.g., MV-4-11)

  • Photoaffinity probe (e.g., Apop A-PA)

  • DMSO (vehicle control)

  • UV cross-linking apparatus (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Trifunctional TAMRA-azide-desthiobiotin reagent

  • Reagents for click chemistry (e.g., copper sulfate, TCEP, TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., high concentration of biotin (B1667282) or denaturing buffer)

  • SDS-PAGE and Western blot reagents

  • Mass spectrometer

Procedure:

  • Cell Treatment: Culture cells to the desired density. Treat cells with the photoaffinity probe or DMSO for the optimized time and concentration.

  • Photocrosslinking: Irradiate the cells with UV light (e.g., 365 nm) to covalently link the probe to its binding partners.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer on ice.[12] Clarify the lysate by centrifugation to remove cellular debris.[13]

  • Click Chemistry Conjugation: To the clarified lysate, add the TAMRA-azide-desthiobiotin reagent and the click chemistry catalysts. Incubate to conjugate the biotin tag to the probe-protein complex.

  • Affinity Purification:

    • Equilibrate streptavidin-agarose beads with lysis buffer.[14]

    • Incubate the lysate containing the biotinylated complexes with the equilibrated beads to capture the target proteins.

    • Wash the beads extensively with wash buffers to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analysis:

    • Analyze the eluate by SDS-PAGE and visualize the labeled proteins using fluorescence scanning for the TAMRA tag.

    • For protein identification, subject the eluted proteins to in-gel digestion followed by LC-MS/MS analysis.[15][16]

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the binding of a compound to its target protein in a cellular environment.

Materials:

  • Cells of interest

  • This compound and vehicle control (DMSO)

  • PBS with protease inhibitors

  • PCR tubes or 96-well plates

  • Thermocycler

  • Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)

  • High-speed centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein (e.g., ATP synthase subunit)

  • Secondary antibody

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or DMSO at a saturating concentration for 1-2 hours at 37°C.[9]

  • Cell Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.[9]

  • Heat Shock: Place the tubes in a thermocycler and heat them to a range of temperatures for a set time (e.g., 3 minutes), followed by a cooling step.[8] Include a non-heated control.

  • Cell Lysis: Lyse the cells using a method that does not involve detergents that might interfere with protein aggregation (e.g., three freeze-thaw cycles).[9]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Sample Preparation and Western Blot:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting, probing for the target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble target protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and binding.[9]

Conclusion

The target of this compound, as with other members of the apoptolidin family, is the F0F1-ATP synthase. While its inhibitory activity is lower than that of apoptolidin, the framework for its target identification and validation provides a clear path for the investigation of other natural products and their derivatives. The combination of affinity-based proteomics and biophysical methods like CETSA offers a robust strategy for elucidating the molecular mechanisms of action of novel bioactive compounds, which is a cornerstone of modern drug discovery.[4][17]

References

A Technical Guide to Isoapoptolidin: Natural Sources and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoapoptolidin (B15209) is a macrolide natural product that has garnered interest within the scientific community for its potential as an anticancer agent. It is an isomer of the more well-known compound, apoptolidin (B62325). Both compounds are noted for their biological activity, which includes the induction of apoptosis in certain cancer cell lines. This technical guide provides an in-depth overview of the natural sources of this compound, the development of its analogues, and relevant experimental methodologies.

Natural Sources of this compound

The primary known natural source of this compound is the fermentation of the microorganism Nocardiopsis sp.[1] this compound is isolated from the crude fermentation extracts of this bacterium.[1] It is important to note that apoptolidin, its isomer, is also produced by the same microorganism.[1]

Analogues of this compound

Research into the therapeutic potential of apoptolidin and this compound has led to the synthesis of several analogues aimed at improving stability and efficacy.

Isomerization of Apoptolidin

This compound can be formed through the isomerization of apoptolidin. Treatment of apoptolidin with methanolic triethylamine (B128534) results in an equilibrium mixture of this compound and apoptolidin in a 1.4:1 ratio.[1]

Synthetic and Semi-Synthetic Analogues

The total synthesis of apoptolidin has been accomplished, which has also enabled the creation of various analogues.[2] While these are direct analogues of apoptolidin, their study is relevant to understanding the structure-activity relationships that also govern the bioactivity of this compound. Notable analogues include compounds 74, 75, and 77, which have demonstrated significant bioactivity against tumor cells.[2] Additionally, a peracetylated and deglycosylated derivative of apoptolidin has been semi-synthesized.[1]

Quantitative Biological Activity Data

Compound/AnalogueCell LineActivity TypeIC50 ValueReference
Analogue 74Tumor CellsCytotoxicitySignificant Bioactivity[2]
Analogue 75Tumor CellsCytotoxicitySignificant Bioactivity[2]
Analogue 77Tumor CellsCytotoxicitySignificant Bioactivity[2]

Experimental Protocols

Isolation and Isomerization of this compound

Isolation from Nocardiopsis sp. Fermentation Broth:

  • Cultivate the apoptolidin-producing microorganism Nocardiopsis sp. in a suitable fermentation medium.

  • After an appropriate incubation period, harvest the fermentation broth.

  • Perform solvent extraction of the crude broth to obtain a mixture of secondary metabolites.

  • Utilize chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate and purify this compound from the crude extract.

Isomerization of Apoptolidin to this compound:

  • Dissolve purified apoptolidin in methanol.

  • Add triethylamine to the methanolic solution.

  • Allow the reaction to proceed until equilibrium is reached, yielding a 1.4:1 mixture of this compound and apoptolidin.[1]

  • Employ chromatographic methods to separate this compound from the reaction mixture.

General Synthetic Strategy for Apoptolidin Analogues

The total synthesis of apoptolidin and its analogues is a complex, multi-step process. A general overview of the key synthetic strategies is provided below.[2]

  • Fragment Assembly: The synthesis typically involves the coupling of key molecular fragments. For instance, a dithiane coupling or a Horner-Wadsworth-Emmons coupling can be used to connect major building blocks.[2]

  • Carbon-Carbon Bond Formation: A Stille coupling is a crucial step for forming a key carbon-carbon bond in the macrocyclic backbone.[2]

  • Macrolactonization: A Yamaguchi lactonization is employed to close the macrocyclic ring.[2]

  • Glycosylation: The carbohydrate moieties are introduced through glycosidation reactions.[2]

  • Deprotection: The final step involves the removal of protecting groups to yield the target analogue.[2]

Cytotoxicity Assays

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound analogue) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

BrdU Assay (Bromodeoxyuridine):

  • Plate and treat cells with the test compound as described for the MTT assay.

  • During the final hours of incubation, add BrdU to the cell culture medium. BrdU, a synthetic analogue of thymidine, is incorporated into the DNA of proliferating cells.

  • Fix the cells and denature the DNA.

  • Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Add a substrate for the enzyme that produces a colored product.

  • Measure the absorbance of the colored product to quantify the amount of BrdU incorporated, which is a measure of cell proliferation.

  • Calculate the IC50 value based on the inhibition of cell proliferation.

Signaling Pathways and Mechanisms of Action

Apoptolidin, and by extension this compound, is known to be a potent inhibitor of mitochondrial F0F1-ATPase (also known as ATP synthase).[1] This enzyme plays a crucial role in cellular energy production through oxidative phosphorylation. Inhibition of F0F1-ATPase disrupts the mitochondrial membrane potential and can trigger the intrinsic pathway of apoptosis.

G cluster_Mitochondrion Mitochondrion F0F1_ATPase F0F1-ATPase (ATP Synthase) ATP ATP F0F1_ATPase->ATP synthesizes Apoptosis Apoptosis F0F1_ATPase->Apoptosis inhibition leads to ADP_Pi ADP + Pi ADP_Pi->F0F1_ATPase Proton_Gradient Proton Gradient Proton_Gradient->F0F1_ATPase drives This compound This compound This compound->F0F1_ATPase inhibits

Caption: Inhibition of Mitochondrial F0F1-ATPase by this compound.

Experimental and Logical Relationship Diagrams

G Nocardiopsis_sp Nocardiopsis sp. Fermentation Crude_Extract Crude Extract Nocardiopsis_sp->Crude_Extract Chromatography Chromatography Crude_Extract->Chromatography Apoptolidin Apoptolidin Chromatography->Apoptolidin Isoapoptolidin_isolated This compound Chromatography->Isoapoptolidin_isolated Isomerization Isomerization (Methanolic Triethylamine) Apoptolidin->Isomerization Isoapoptolidin_isomerized This compound Isomerization->Isoapoptolidin_isomerized

Caption: Workflow for Isolation and Isomerization of this compound.

G Apoptolidin Apoptolidin This compound This compound Apoptolidin->this compound isomerizes to Analogues Synthetic Analogues (e.g., 74, 75, 77) Apoptolidin->Analogues parent for Peracetylated_Deglycosylated Peracetylated & Deglycosylated Derivative Apoptolidin->Peracetylated_Deglycosylated parent for

Caption: Relationship between Apoptolidin, this compound, and Analogues.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of isoapoptolidin (B15209), a complex macrolide with significant biological activity. This compound is a structural isomer of apoptolidin (B62325), a potent inducer of apoptosis in various cancer cell lines. The synthetic strategy presented herein is based on the highly convergent total synthesis of apoptolidin, followed by a final isomerization step to yield this compound. This approach leverages key chemical transformations, including Stille coupling, Yamaguchi macrolactonization, and strategic glycosylations, to construct the intricate architecture of the target molecule. Detailed experimental procedures for key steps, quantitative data, and visual representations of the synthetic workflow and relevant biological pathways are provided to guide researchers in the successful synthesis and further investigation of this promising therapeutic agent.

Introduction

Apoptolidin, a 20-membered macrolide isolated from Nocardiopsis sp., has garnered significant attention due to its selective induction of apoptosis in transformed cells. Its congener, this compound, a ring-expanded isomer, also exhibits noteworthy biological properties, albeit with a reported 10-fold lower inhibitory activity against mitochondrial F0F1-ATPase compared to apoptolidin.[1] The complex structure of these molecules, featuring a polyketide-derived aglycone adorned with multiple deoxy sugars, presents a formidable challenge for synthetic chemists. The total synthesis of these natural products is crucial for confirming their structure, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a scalable route for their production for further biological evaluation.

This protocol details a synthetic route to this compound, primarily based on the successful total synthesis of apoptolidin as reported by Nicolaou and co-workers.[2] The strategy involves the synthesis of key fragments, their subsequent coupling, macrolactonization, glycosylation, and a final isomerization to furnish this compound.

Retrosynthetic Analysis

The retrosynthetic analysis for apoptolidin, and by extension this compound, dissects the complex target molecule into smaller, more manageable synthetic fragments. The key disconnections are at the C11-C12 bond (Stille coupling), the macrolide ester linkage (Yamaguchi macrolactonization), and the glycosidic linkages.

retrosynthesis This compound This compound apoptolidin Apoptolidin This compound->apoptolidin Isomerization aglycone Aglycone apoptolidin->aglycone Glycosylation disaccharide Disaccharide apoptolidin->disaccharide monosaccharide Monosaccharide apoptolidin->monosaccharide seco_acid Seco-Acid vinyl_iodide Vinyl Iodide Fragment seco_acid->vinyl_iodide Stille Coupling vinyl_stannane Vinyl Stannane (B1208499) Fragment seco_acid->vinyl_stannane aglycone->seco_acid Yamaguchi Macrolactonization fragment_B Fragment B (C11-C28) vinyl_iodide->fragment_B fragment_A Fragment A (C1-C10) vinyl_stannane->fragment_A

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The total synthesis of this compound is presented as a multi-stage process, commencing with the synthesis of key fragments of apoptolidin, followed by their assembly and subsequent isomerization.

Stage 1: Synthesis of Key Fragments

The synthesis of apoptolidin requires the preparation of several complex fragments. The protocols for the synthesis of the vinyl iodide and vinyl stannane fragments are multi-step processes involving various stereoselective reactions. For detailed procedures for the synthesis of these fragments, refer to the primary literature.[1][3]

Stage 2: Fragment Coupling and Macrolactonization

1. Stille Coupling:

This reaction couples the vinyl iodide and vinyl stannane fragments to form the carbon backbone of the aglycone.

  • Protocol: To a solution of the vinyl iodide fragment and the vinyl stannane fragment in anhydrous N,N-dimethylformamide (DMF), add Pd(PPh₃)₄ and CuI. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.[4]

2. Yamaguchi Macrolactonization:

This step forms the 20-membered macrolactone core of apoptolidin from the seco-acid precursor.

  • Protocol: To a solution of the seco-acid in anhydrous toluene (B28343) under an inert atmosphere, add 2,4,6-trichlorobenzoyl chloride and triethylamine (B128534). The mixture is stirred at room temperature. In a separate flask, a solution of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous toluene is prepared. The mixed anhydride (B1165640) solution is then added dropwise to the DMAP solution under high dilution conditions over several hours. The reaction is heated to drive the lactonization to completion. The solvent is evaporated, and the crude product is purified by chromatography.[4][5][6]

Stage 3: Glycosylation

The attachment of the sugar moieties is a critical and challenging step in the synthesis. This is typically achieved through glycosyl donor-acceptor coupling reactions.

  • Protocol (General): A solution of the aglycone acceptor and the glycosyl donor (e.g., a thioglycoside or a glycosyl trichloroacetimidate) in an anhydrous solvent such as dichloromethane (B109758) is cooled to a low temperature (e.g., -78 °C). A promoter (e.g., N-iodosuccinimide/triflic acid for thioglycosides, or trimethylsilyl (B98337) triflate for trichloroacetimidates) is then added. The reaction is stirred at low temperature and allowed to warm to room temperature slowly. The reaction is quenched, and the product is purified by chromatography. This process is repeated for the attachment of all sugar units.

Stage 4: Final Deprotection and Isomerization to this compound

1. Global Deprotection:

The protecting groups on the synthesized apoptolidin molecule are removed in the final step. The choice of deprotection conditions depends on the protecting groups used throughout the synthesis. A common final deprotection step involves the removal of silyl (B83357) ethers using a fluoride (B91410) source like TBAF or HF-pyridine.

2. Isomerization to this compound:

Apoptolidin isomerizes to this compound under basic conditions.

  • Protocol: Apoptolidin is treated with methanolic triethylamine to establish an equilibrium mixture of this compound and apoptolidin (reported ratio of 1.4:1). The two isomers can then be separated by chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations in the total synthesis of apoptolidin. Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction StepReagents and ConditionsTypical Yield (%)Reference
Stille Coupling Vinyl iodide, Vinyl stannane, Pd(PPh₃)₄, CuI, DMF, rt60-75
Yamaguchi Macrolactonization Seco-acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP, Toluene, high dilution, heat50-70
Glycosylation Glycosyl donor, Aglycone acceptor, Promoter, CH₂Cl₂, low temp to rt40-60 per linkage

Experimental Workflow

The overall workflow for the total synthesis of this compound is depicted below.

workflow start Starting Materials frag_synth Fragment Synthesis (Vinyl Iodide & Vinyl Stannane) start->frag_synth coupling Stille Coupling frag_synth->coupling deprotection1 Selective Deprotection coupling->deprotection1 macrolactonization Yamaguchi Macrolactonization deprotection1->macrolactonization glycosylation1 First Glycosylation macrolactonization->glycosylation1 glycosylation2 Second Glycosylation glycosylation1->glycosylation2 deprotection2 Global Deprotection glycosylation2->deprotection2 isomerization Isomerization deprotection2->isomerization This compound This compound isomerization->this compound

Caption: Overall workflow for the total synthesis of this compound.

Biological Activity and Signaling Pathway

Apoptolidin and its analogues are known to induce apoptosis by targeting the mitochondrial F0F1-ATP synthase.[4] Inhibition of this enzyme leads to a disruption of the mitochondrial membrane potential, which in turn activates the intrinsic apoptotic pathway.

signaling_pathway This compound This compound This compound->inhibition atp_synthase Mitochondrial F0F1-ATP Synthase membrane_potential Disruption of Mitochondrial Membrane Potential atp_synthase->membrane_potential inhibition->atp_synthase Inhibition cytochrome_c Cytochrome c Release membrane_potential->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

The total synthesis of this compound is a significant achievement in natural product synthesis. The strategy outlined in this document, based on the pioneering work on apoptolidin, provides a roadmap for the laboratory-scale production of this complex molecule. This enables further investigation into its biological activities and potential as a therapeutic agent. The detailed protocols and visual aids are intended to facilitate the successful implementation of this synthesis by researchers in the field of organic chemistry and drug discovery.

References

Application Note and Protocol for the Purification of Isoapoptolidin using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin (B15209) is a naturally occurring macrolide and a ring-expanded isomer of apoptolidin (B62325), a potent inducer of apoptosis in transformed cell lines.[1] First isolated from the fermentation broth of Nocardiopsis sp., this compound and its parent compound are of significant interest in cancer research and drug development due to their selective cytotoxicity.[1][2][3] The structural similarity between this compound and apoptolidin, which can exist in equilibrium, necessitates a robust and high-resolution purification technique to obtain pure this compound for detailed biological and pharmacological studies.[1] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, offers an effective method for the separation and purification of these complex natural products.[4][5]

This document provides a detailed protocol for the purification of this compound from a crude fermentation extract or a semi-purified fraction using preparative reversed-phase HPLC.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for the development of an effective HPLC purification strategy. While specific data for this compound is limited, the properties of macrolides provide a general guideline.

PropertyValue/InformationSignificance for HPLC Purification
Molecular Formula C61H96O21The large molecular weight and presence of numerous functional groups suggest a complex chromatographic behavior.
Molecular Weight 1161.4 g/mol Influences diffusion rates and interactions with the stationary phase.
Solubility Expected to be soluble in organic solvents like methanol (B129727), acetonitrile (B52724), and DMSO. Limited solubility in water.Critical for sample preparation and choosing the appropriate injection solvent to prevent precipitation on the column.
UV λmax Estimated to be around 200-220 nm.Essential for setting the detection wavelength on the HPLC system for monitoring the elution of the compound.
Stability This compound is an isomer of apoptolidin and can exist in equilibrium. Stability may be pH and solvent dependent.Important for selecting mobile phase conditions and handling of the purified compound to prevent degradation or isomerization.

Experimental Protocol: Preparative HPLC Purification of this compound

This protocol details a reversed-phase HPLC method for the purification of this compound. The method is designed to be a starting point and may require optimization based on the specific crude extract and available instrumentation.

Materials and Reagents
  • Crude or semi-purified this compound extract

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • 0.45 µm syringe filters (PTFE or other compatible material)

Instrumentation
  • Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector with a large volume loop

    • UV-Vis detector or Photodiode Array (PDA) detector

    • Fraction collector

  • Reversed-phase preparative HPLC column (e.g., C18, 10 µm, 250 x 21.2 mm)

  • Analytical HPLC system for purity analysis

  • Rotary evaporator

  • Lyophilizer (optional)

Sample Preparation
  • Dissolve the crude or semi-purified this compound extract in a minimal amount of a suitable solvent. A mixture of methanol and water or acetonitrile and water is recommended.

  • Ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Method
ParameterCondition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 15.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30°C
Injection Volume 1-5 mL (depending on sample concentration and loop size)
Gradient Program See Table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
303070
35595
40595
416040
506040
Purification Procedure
  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Chromatographic Run and Fraction Collection: Run the gradient elution as specified. Monitor the chromatogram in real-time. Collect fractions corresponding to the peak suspected to be this compound.

  • Post-Run Column Wash: After the elution of the target compound, wash the column with a high percentage of the organic solvent (e.g., 95% B) to remove any strongly retained impurities.

  • Re-equilibration: Re-equilibrate the column to the initial conditions before the next injection.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using an analytical HPLC system to determine the purity of each fraction.

  • Pooling of Pure Fractions: Combine the fractions containing high-purity this compound.

  • Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator under reduced pressure.

  • Lyophilization: The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid powder.

Quantitative Data Summary

The following table presents hypothetical but realistic data from a preparative HPLC purification of an this compound-enriched fraction.

ParameterValue
Crude Sample Injected 500 mg
Retention Time of this compound ~25 minutes
Purity of Pooled Fractions (by analytical HPLC) >98%
Yield of Purified this compound 50 mg
Recovery 10%

Diagrams

HPLC_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc Preparative HPLC cluster_post_purification Post-Purification Crude_Extract Crude Fermentation Extract Dissolution Dissolution in Injection Solvent Crude_Extract->Dissolution Filtration Filtration (0.45 µm filter) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Fractionation Fraction Collection Detection->Fractionation Purity_Analysis Purity Analysis (Analytical HPLC) Fractionation->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the HPLC Purification of this compound.

Logical_Relationships cluster_input Input cluster_process Purification Process cluster_output Output Crude_Mixture Crude Extract Contains this compound, Apoptolidin, and other impurities HPLC_System Reversed-Phase HPLC Stationary Phase: C18 Mobile Phase: Acetonitrile/Water Gradient Crude_Mixture->HPLC_System Separation based on polarity Pure_this compound {Purified this compound | >98% Purity} HPLC_System->Pure_this compound Impurities Separated Impurities Including Apoptolidin HPLC_System->Impurities

Caption: Logical Relationship of the HPLC Purification Steps.

References

Application Notes and Protocols for the Structural Elucidation of Isoapoptolidin via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin, a ring-expanded isomer of the potent apoptotic agent apoptolidin, presents a complex structural elucidation challenge characteristic of macrolide natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the constitution and relative stereochemistry of such intricate molecules. This document provides a comprehensive overview of the application of modern NMR techniques for the structural elucidation of this compound, including detailed experimental protocols and data interpretation workflows.

While the specific ¹H and ¹³C NMR chemical shift assignments for this compound are not publicly available, this guide presents a generalized methodology applicable to its structural determination, utilizing illustrative data based on common structural motifs found in macrolides.

Overall Workflow for Structural Elucidation

The structural elucidation of a complex natural product like this compound using NMR spectroscopy follows a logical progression from simpler 1D experiments to more complex 2D correlation experiments. Each experiment provides a specific piece of the structural puzzle.

Structural Elucidation Workflow cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_Structure_Determination Structure Determination H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies proton spin systems C13_NMR ¹³C NMR & DEPT HSQC HSQC (¹H-¹³C One-Bond Correlations) C13_NMR->HSQC Identifies carbon types (CH, CH₂, CH₃) Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HSQC->Fragment_Assembly Connects protons to directly attached carbons HMBC->Fragment_Assembly Connects fragments across quaternary carbons and heteroatoms NOESY NOESY (¹H-¹H Through-Space Correlations) Relative_Stereochemistry Relative Stereochemistry NOESY->Relative_Stereochemistry Determines spatial proximity of protons Fragment_Assembly->Relative_Stereochemistry Final_Structure Final Structure of this compound Relative_Stereochemistry->Final_Structure

Caption: Workflow for this compound structural elucidation.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of macrolides are provided below.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should ideally be free of signals that overlap with key resonances of the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter that could degrade the spectral quality.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2.2.1. ¹H NMR Spectroscopy

  • Purpose: To determine the number of different types of protons, their chemical environment, multiplicity (spin-spin coupling), and relative abundance (integration).

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

2.2.2. ¹³C NMR and DEPT Spectroscopy

  • Purpose: To determine the number of different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30) for ¹³C; standard DEPT pulse sequences.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

2.2.3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (J-coupling). This helps to establish spin systems and build molecular fragments.[1]

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Spectral Width (F1 and F2): 0-12 ppm.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans per Increment: 8-16.

2.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbon atoms (one-bond ¹H-¹³C correlations).[1]

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Spectral Width (F2 - ¹H): 0-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-220 ppm.

  • Data Points: 2048 in F2, 256 in F1.

  • Number of Scans per Increment: 16-32.

  • ¹J(CH) Coupling Constant: Optimized for an average of 145 Hz.

2.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH, ³J_CH). This is crucial for connecting molecular fragments, especially across quaternary carbons and heteroatoms.[1]

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): 0-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-220 ppm.

  • Data Points: 2048 in F2, 512 in F1.

  • Number of Scans per Increment: 32-64.

  • Long-Range Coupling Delay: Optimized for a coupling constant of 8-10 Hz.

2.2.6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This is the primary method for determining the relative stereochemistry of the molecule.

  • Pulse Program: Standard NOESY experiment (e.g., noesygpph).

  • Spectral Width (F1 and F2): 0-12 ppm.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Mixing Time: 300-800 ms (B15284909) (this may need to be optimized).

  • Number of Scans per Increment: 16-32.

Data Presentation

The following tables are illustrative and represent the type of data that would be generated from the NMR analysis of this compound.

Table 1: Illustrative ¹H NMR Data for a Macrolide Fragment

Positionδ (ppm)MultiplicityJ (Hz)Integration
H-34.10dd8.5, 2.51H
H-4a1.85m1H
H-4b1.60m1H
H-53.80ddd9.0, 5.0, 2.51H
H-65.50d9.01H
3-CH₃1.25d7.03H

Table 2: Illustrative ¹³C NMR and DEPT Data for a Macrolide Fragment

Positionδ (ppm)DEPT-135
C-1172.5-
C-245.2CH
C-375.8CH
C-435.1CH₂
C-580.3CH
C-6130.4CH
3-CH₃18.2CH₃

Table 3: Illustrative Key 2D NMR Correlations for a Macrolide Fragment

ProtonCOSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)NOESY Correlations
H-3H-4a, H-4b, 3-CH₃C-3C-1, C-2, C-4, C-5H-5, 3-CH₃
H-5H-4a, H-4b, H-6C-5C-3, C-4, C-6, C-7H-3, H-6
3-CH₃H-33-CH₃C-2, C-3, C-4H-3, H-4a

Data Interpretation and Structure Assembly

The process of assembling the final structure of this compound from the NMR data is a systematic process of integrating the information from all the acquired spectra.

Data Interpretation and Structure Assembly cluster_Data_Input NMR Data Input cluster_Interpretation Interpretation Steps cluster_Output Final Output H1_Data ¹H NMR Data (Chemical Shifts, Couplings, Integrals) Identify_Spin_Systems 1. Identify Spin Systems (from COSY) H1_Data->Identify_Spin_Systems C13_Data ¹³C & DEPT Data (Carbon Chemical Shifts & Types) Assign_CHn 2. Assign ¹H to ¹³C (from HSQC) C13_Data->Assign_CHn COSY_Data COSY Data (¹H-¹H Connections) COSY_Data->Identify_Spin_Systems HSQC_Data HSQC Data (¹H-¹³C Direct Connections) HSQC_Data->Assign_CHn HMBC_Data HMBC Data (¹H-¹³C Long-Range Connections) Assemble_Fragments 3. Assemble Fragments (from HMBC) HMBC_Data->Assemble_Fragments NOESY_Data NOESY Data (Proton Proximities) Determine_Stereochem 4. Determine Relative Stereochemistry (from NOESY and J-couplings) NOESY_Data->Determine_Stereochem Identify_Spin_Systems->Assemble_Fragments Assign_CHn->Assemble_Fragments Assemble_Fragments->Determine_Stereochem Proposed_Structure Proposed Structure of this compound Determine_Stereochem->Proposed_Structure

Caption: Data interpretation and structure assembly workflow.

By systematically applying these NMR techniques and carefully interpreting the resulting data, the complete chemical structure and relative stereochemistry of this compound can be determined with high confidence. This detailed structural information is critical for understanding its biological activity and for guiding further drug development efforts.

References

Application Note: Development of a Cell-Based Assay for Assessing Isoapoptolidin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoapoptolidin is a natural product, a ring-expanded macrolide isomer of apoptolidin (B62325), which has garnered interest for its potential to selectively induce apoptosis in cancer cells.[1][2] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][3][4] Compounds that can modulate apoptotic pathways are of significant therapeutic interest.[1][3] While apoptolidin is known to induce apoptosis, this compound's activity, particularly its inhibitory effect on mitochondrial F0F1-ATPase, is reported to be more than tenfold lower than that of apoptolidin.[2] This application note provides a detailed framework and experimental protocols for developing a comprehensive cell-based assay to characterize the apoptotic activity of this compound.

The described assays will enable researchers to quantify this compound's effects on cell viability, identify the induction of early and late-stage apoptosis, and elucidate the involvement of specific caspase-mediated signaling pathways.

Core Assays for Characterizing this compound Activity:

  • MTT Assay: To determine the effect of this compound on cell viability and metabolic activity.[5][6]

  • Annexin V & Propidium Iodide (PI) Staining: To detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

  • Caspase-Glo® Assays (3/7, 8, 9): To measure the activity of key executioner caspases (3/7) and initiator caspases of the intrinsic (9) and extrinsic (8) pathways.[10][11][12][13]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.[6]

Materials:

  • Cancer cell line (e.g., Jurkat, HepG2)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control) to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][14]

  • After incubation, add 100 µL of solubilization solution to each well.[5]

  • Incubate the plate in the dark for at least 2 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[14]

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane via fluorescently labeled Annexin V.[9] Propidium Iodide is used to distinguish viable and early apoptotic cells from late apoptotic and necrotic cells.[9]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for the desired time period.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.[8]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[8]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[7][8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[8]

Caspase Activity Measurement using Caspase-Glo® Assays

These luminescent assays measure the activity of specific caspases. The assays provide a proluminescent caspase substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[12]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7, 8, and 9 Assay Reagents (Promega)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.

  • Equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the appropriate Caspase-Glo® reagent to each well.

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)[Value]100
[Conc. 1][Value][Value]
[Conc. 2][Value][Value]
[Conc. 3][Value][Value]
[Conc. 4][Value][Value]
IC50-[Value]

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

This compound Conc. (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)[Value][Value][Value][Value]
[Conc. 1][Value][Value][Value][Value]
[Conc. 2][Value][Value][Value][Value]
[Conc. 3][Value][Value][Value][Value]

Table 3: Caspase Activity in Response to this compound (Caspase-Glo® Assays)

This compound Conc. (µM)Caspase-3/7 Activity (RLU, Fold Change)Caspase-8 Activity (RLU, Fold Change)Caspase-9 Activity (RLU, Fold Change)
0 (Vehicle Control)1.01.01.0
[Conc. 1][Value][Value][Value]
[Conc. 2][Value][Value][Value]
[Conc. 3][Value][Value][Value]

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assays cluster_2 Data Acquisition & Analysis A Seed Cells in Multi-well Plates B Treat with this compound (Varying Concentrations & Time) A->B C MTT Assay for Cell Viability B->C D Annexin V / PI Staining B->D E Caspase-Glo Assays (3/7, 8, 9) B->E F Measure Absorbance (570nm) C->F G Flow Cytometry Analysis D->G H Measure Luminescence E->H I Data Analysis & Interpretation F->I G->I H->I G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-8 Assay Caspase-3/7 Activation Caspase-3/7 Activation Caspase-8 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis Caspase-3/7 Assay This compound? This compound? Mitochondrial Stress Mitochondrial Stress This compound?->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Assay Caspase-9 Activation->Caspase-3/7 Activation G cluster_0 Cellular Response This compound Treatment This compound Treatment Decreased Viability Decreased Viability This compound Treatment->Decreased Viability PS Externalization PS Externalization This compound Treatment->PS Externalization Caspase Activation Caspase Activation This compound Treatment->Caspase Activation MTT Assay MTT Assay Decreased Viability->MTT Assay Annexin V Assay Annexin V Assay PS Externalization->Annexin V Assay Caspase-Glo Assays Caspase-Glo Assays Caspase Activation->Caspase-Glo Assays

References

Application Notes and Protocols for In Vitro Mitochondrial Function Assays Using a Test Compound (e.g., Isoapoptolidin)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are critical cellular organelles that play a central role in energy metabolism, cell signaling, and apoptosis.[1][2] Assessing the impact of novel compounds, such as Isoapoptolidin, on mitochondrial function is a crucial step in drug discovery and toxicology. Dysregulation of mitochondrial function can lead to various pathologies, making it a key area of investigation.[1][2] These application notes provide detailed protocols for a panel of in vitro assays to evaluate the effects of a test compound on key aspects of mitochondrial health, including mitochondrial membrane potential, oxygen consumption, ATP production, and the generation of reactive oxygen species (ROS).

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential (ΔΨm) is a hallmark of mitochondrial dysfunction and an early indicator of apoptosis.[3] The JC-1 and TMRE assays are common methods used to measure ΔΨm.

JC-1 Assay Protocol

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[3] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Materials:

  • Cells (e.g., HeLa, HepG2)

  • 96-well black, clear-bottom plates

  • Test compound (e.g., this compound) stock solution in DMSO

  • JC-1 staining solution[4]

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well and incubate overnight.[3]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 5-50 µM CCCP for 15-30 minutes).[4] Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • JC-1 Staining: After treatment, wash the cells once with warm PBS. Add 100 µL of JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.[3]

  • Washing: Remove the staining solution and wash the cells twice with PBS.[3]

  • Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader. For JC-1 aggregates (red), use an excitation of ~540 nm and emission at ~590 nm. For JC-1 monomers (green), use an excitation of ~485 nm and emission at ~535 nm.[4] The ratio of red to green fluorescence is calculated to determine the change in ΔΨm.

Data Presentation: Mitochondrial Membrane Potential

Table 1: Effect of Test Compound on Mitochondrial Membrane Potential (ΔΨm)

Compound Concentration (µM)Red Fluorescence (RFU)Green Fluorescence (RFU)Red/Green Fluorescence Ratio% Change from Control
Vehicle Control (0)100
Concentration 1
Concentration 2
Concentration 3
Positive Control (CCCP)

Experimental Workflow

G cluster_workflow Workflow for Assessing Mitochondrial Membrane Potential A Seed cells in a 96-well plate B Treat cells with test compound (e.g., this compound) A->B C Incubate for desired time B->C D Stain cells with JC-1 or TMRE C->D E Wash cells D->E F Measure fluorescence E->F G Analyze data (Red/Green Ratio) F->G

Workflow for assessing mitochondrial membrane potential.

Measurement of Mitochondrial Oxygen Consumption

Mitochondrial respiration, or oxygen consumption rate (OCR), is a key indicator of mitochondrial function.[5][6] The Seahorse XF Cell Mito Stress Test is a widely used method to measure OCR in real-time.[5]

Oxygen Consumption Rate (OCR) Assay Protocol

This assay measures key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Cells seeded in a Seahorse XF cell culture microplate

  • Seahorse XF Analyzer

  • Seahorse XF Calibrant, Base Medium, and sensor cartridge

  • Test compound (e.g., this compound)

  • Mitochondrial inhibitors: Oligomycin (B223565), FCCP, and a mix of Rotenone/Antimycin A[7]

Procedure:

  • Hydrate Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight in a non-CO₂ incubator at 37°C.[5]

  • Prepare Cell Plate: Seed cells in a Seahorse XF microplate and allow them to adhere.

  • Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with substrates like glucose, pyruvate, and glutamine.

  • Compound Treatment & Incubation: Replace the culture medium with the prepared assay medium containing the test compound at various concentrations. Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.[5]

  • Load Inhibitors: Load the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.[7]

  • Run Assay: Load the sensor cartridge and cell plate into the Seahorse XF Analyzer and start the assay.[5] The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate the key parameters of mitochondrial respiration as described in Table 2.[5]

Data Presentation: Mitochondrial Respiration Parameters

Table 2: Effect of Test Compound on Mitochondrial Oxygen Consumption Rate (OCR)

ParameterVehicle Control (pmol O₂/min)Compound Conc. 1 (pmol O₂/min)Compound Conc. 2 (pmol O₂/min)Compound Conc. 3 (pmol O₂/min)
Basal Respiration
ATP Production-linked OCR
Maximal Respiration
Spare Respiratory Capacity
Non-Mitochondrial Respiration

Mitochondrial Respiration Parameters

G cluster_respiration Key Parameters of Mitochondrial Respiration Basal Basal Respiration ATP ATP-linked Respiration (Oligomycin-sensitive) Basal->ATP Proton Proton Leak Basal->Proton Max Maximal Respiration (FCCP-induced) NonMito Non-Mitochondrial Respiration (Rotenone/Antimycin A-insensitive) Max->Basal Spare Spare Respiratory Capacity Max->Spare

Key parameters of mitochondrial respiration.

Measurement of Mitochondrial ATP Production

Mitochondria are the primary source of cellular ATP through oxidative phosphorylation.[1] Measuring ATP production is a direct assessment of mitochondrial function.[2]

Luciferase-Based ATP Assay Protocol

This assay utilizes the enzyme luciferase, which catalyzes a light-emitting reaction in the presence of ATP and its substrate, luciferin. The amount of light produced is proportional to the ATP concentration.[1][8]

Materials:

  • Isolated mitochondria or whole cells

  • ATP assay kit (containing luciferase and luciferin)

  • Luminometer

  • Test compound (e.g., this compound)

  • ADP[8]

  • Oligomycin (inhibitor of ATP synthase)[8]

Procedure:

  • Sample Preparation: Prepare isolated mitochondria or cell lysates according to standard protocols.

  • Compound Incubation: Incubate the mitochondrial or cell preparations with various concentrations of the test compound.

  • Initiate Reaction: Add the ATP assay reagent (luciferase/luciferin) to the samples. To measure the rate of ATP production, add a known concentration of ADP to initiate ATP synthesis.[8]

  • Measure Luminescence: Immediately measure the light output using a luminometer.

  • Inhibitor Control: To confirm that the measured ATP is from oxidative phosphorylation, a parallel set of samples can be treated with oligomycin to inhibit ATP synthase.[8][9]

  • Data Analysis: Generate an ATP standard curve to calculate the ATP concentration in the samples. Express ATP production as nmol ATP/min/mg protein.

Data Presentation: Mitochondrial ATP Production

Table 3: Effect of Test Compound on Mitochondrial ATP Production Rate

Compound Concentration (µM)ATP Production Rate (nmol/min/mg protein)% Change from Control
Vehicle Control (0)100
Concentration 1
Concentration 2
Concentration 3
Oligomycin Control

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Mitochondria are a major source of cellular ROS.[10] Excessive ROS production can lead to oxidative stress and cellular damage.[11]

MitoSOX Red Assay Protocol

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.[12]

Materials:

  • Cells in a 96-well plate

  • MitoSOX Red reagent

  • Test compound (e.g., this compound)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the test compound as described in the previous protocols.

  • MitoSOX Staining: After compound treatment, remove the medium and incubate the cells with 5 µM MitoSOX Red for 10-30 minutes at 37°C, protected from light.[13]

  • Washing: Wash the cells three times with warm PBS.

  • Fluorescence Measurement: Measure the fluorescence with an excitation of ~510 nm and an emission of ~580 nm.

Data Presentation: Mitochondrial ROS Production

Table 4: Effect of Test Compound on Mitochondrial Superoxide Production

Compound Concentration (µM)Fluorescence Intensity (RFU)% Change from Control
Vehicle Control (0)100
Concentration 1
Concentration 2
Concentration 3
Positive Control (e.g., Antimycin A)

Mitochondrial-Mediated Apoptosis Pathway

Mitochondrial dysfunction is intricately linked to the intrinsic pathway of apoptosis.[14][15] The release of pro-apoptotic factors like cytochrome c from the mitochondria is a key event.[16][17]

G cluster_apoptosis Mitochondrial-Mediated Apoptosis Pathway Stimuli Apoptotic Stimuli (e.g., Compound Treatment) Bcl2 Bcl-2 Family Proteins (Bax, Bak) Stimuli->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial-mediated apoptosis pathway.

The protocols outlined in these application notes provide a robust framework for evaluating the in vitro effects of a test compound, such as this compound, on mitochondrial function. By systematically assessing mitochondrial membrane potential, oxygen consumption, ATP production, and ROS generation, researchers can gain valuable insights into the compound's mechanism of action and potential mitochondrial toxicity. This comprehensive approach is essential for informed decision-making in the drug development process.

References

Application Notes and Protocols for Isoapoptolidin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin (B15209) is a macrolide natural product that has garnered interest in cancer research due to its pro-apoptotic activity. It is an isomer of the well-studied apoptolidin (B62325) and is known to selectively induce apoptosis in transformed cell lines. The primary mechanism of action of this compound is the inhibition of mitochondrial F0F1-ATPase (also known as ATP synthase). This inhibition disrupts cellular energy metabolism, leading to programmed cell death.[1] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound solutions for use in cell culture experiments.

Data Presentation

ParameterRecommended Value/GuidelineNotes
Solvent Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ≥99.9% purityDMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[2]
Stock Solution Concentration 1-10 mMPreparing a concentrated stock solution minimizes the volume of solvent added to the cell culture medium.
Final DMSO Concentration in Media ≤ 0.5% (v/v)Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3][4][5] However, it is crucial to perform a vehicle control to assess the effect of DMSO on the specific cell line being used.
Sterilization Method Syringe filtration with a 0.22 µm sterile filterUse a DMSO-compatible filter membrane such as PTFE (polytetrafluoroethylene) or nylon.[6]
Storage of Stock Solution -20°C or -80°C in small, single-use aliquotsAliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[2]

Experimental Protocols

Materials
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile, cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)

  • Sterile, disposable syringes (1 mL or 5 mL)

  • Sterile syringe filters (0.22 µm pore size, PTFE or nylon membrane)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line of interest

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculation:

    • Determine the molecular weight (MW) of this compound. For this protocol, we will use a hypothetical MW of 600 g/mol . Adjust the calculation based on the actual MW of your this compound sample.

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 600 g/mol * 1000 mg/g = 6 mg

  • Weighing:

    • In a sterile microcentrifuge tube, accurately weigh out 6 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Using a calibrated micropipette, add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath or brief sonication can aid in dissolving the compound if necessary.[7]

  • Sterilization:

    • Draw the this compound stock solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter (PTFE or nylon) to the syringe.

    • Filter-sterilize the solution by dispensing it into a new, sterile microcentrifuge tube.[6] This step is crucial to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile 10 mM this compound stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage.[2][5] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium
  • Determine Final Concentration: Decide on the final concentrations of this compound to be used in your cell culture experiment (e.g., 1 µM, 10 µM, 100 µM).

  • Serial Dilution (Intermediate Dilution):

    • It is good practice to perform an intermediate dilution of the 10 mM stock solution in sterile cell culture medium to ensure accurate final concentrations and to minimize pipetting errors.

    • For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution. Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed cell culture medium. Mix well by gentle pipetting.

  • Final Dilution:

    • Add the appropriate volume of the intermediate working solution to your cell culture plates containing cells and medium to achieve the desired final concentration.

    • For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate working solution.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%.[3][5]

  • Vehicle Control:

    • Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve Add Anhydrous DMSO sterilize 3. Filter Sterilize (0.22 µm) dissolve->sterilize Draw into syringe aliquot 4. Aliquot and Store (-20°C / -80°C) sterilize->aliquot Dispense into sterile tubes intermediate_dilution 5. Intermediate Dilution in Media aliquot->intermediate_dilution Use one aliquot vehicle_control 7. Prepare Vehicle Control aliquot->vehicle_control Prepare parallel DMSO control final_dilution 6. Final Dilution in Cell Culture intermediate_dilution->final_dilution Add to cells

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound This compound ATPase Mitochondrial F0F1-ATPase (ATP Synthase) This compound->ATPase Inhibits ATP_Synth ATP Synthesis ATPase->ATP_Synth Apoptosis Apoptosis ATP_Synth->Apoptosis Inhibition leads to

Caption: this compound's mechanism of action.

References

Application Notes and Protocols for the Detection of Isoapoptolidin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin, a member of the apoptolidin (B62325) family of glycomacrolides, has garnered interest for its potential therapeutic applications, particularly in oncology. Like other compounds in its class, this compound is understood to exert its cytotoxic effects by targeting and inhibiting mitochondrial F1Fo-ATP synthase.[1] This inhibition disrupts cellular energy metabolism, leading to apoptosis in sensitive cell lines, such as leukemia.[1] The development of robust and sensitive analytical methods is crucial for preclinical and clinical studies, enabling accurate pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessments.

This document provides detailed protocols and application notes for the quantitative analysis of this compound in biological matrices, such as plasma and tissue homogenates. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for complex biological samples.[2][3] Alternative methods are also discussed.

Recommended Analytical Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the quantification of this compound due to its high specificity, sensitivity, and broad dynamic range, which are essential for analyzing complex biological fluids.[3][4]

Principle

The method involves a multi-step process beginning with the extraction of this compound from the biological matrix. This is typically achieved through protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[5][6] An internal standard (IS), ideally a stable isotope-labeled version of this compound, is added at the beginning of the process to account for variability during sample preparation and analysis.

The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) system for chromatographic separation on a reverse-phase column.[4] The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][6] MRM provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Experimental Workflow and Protocols

Diagram: General Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Add_IS Spike with Internal Standard (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Extract Liquid-Liquid or Solid-Phase Extraction Precipitate->Extract Dry_Reconstitute Evaporate and Reconstitute Extract->Dry_Reconstitute Inject Inject into HPLC System Dry_Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

Caption: Workflow for this compound quantification in biological samples.

Protocol 1: Sample Preparation from Plasma
  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: In a microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled this compound at 500 ng/mL) to the plasma sample and vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[6] Vortex vigorously for 3 minutes.

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes to remove any remaining particulates.

  • Injection: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.[2]

Protocol 2: LC-MS/MS Analysis
  • HPLC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).[4]

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5-20 µL
Column Temperature 40°C

| Gradient Elution | Start at 30% B, ramp to 95% B over 4 min, hold for 1 min, return to 30% B and re-equilibrate for 2 min. |

Mass Spectrometer Conditions (Hypothetical): Note: These values must be optimized experimentally for this compound.

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

| MRM Transitions | To be determined by direct infusion of this compound and its internal standard. |

Data Presentation: Method Validation Parameters

A validated method is essential for regulatory compliance and reliable data. The following table summarizes typical quantitative parameters that should be established during method validation, with expected performance ranges based on similar assays.[3][6][7]

ParameterTypical Acceptance Criteria / RangePurpose
Linearity (r²) > 0.99Demonstrates a proportional response to concentration.
Lower Limit of Quantitation (LLOQ) 1 - 10 ng/mLThe lowest concentration that can be quantified with acceptable accuracy and precision.[4]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Closeness of measured value to the true value.
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Measures the reproducibility of the method.
Recovery (%) Consistently > 70%Efficiency of the extraction process.
Matrix Effect Within 85-115%Assesses the ion suppression or enhancement from matrix components.
Stability < 15% degradationEnsures analyte integrity under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Alternative Analytical Methods

  • HPLC with UV Detection (HPLC-UV): This method is less sensitive and specific than LC-MS/MS but can be used if a mass spectrometer is unavailable.[8][9] It requires more rigorous sample cleanup to avoid interferences and is suitable for higher concentration ranges.

  • Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays can offer high throughput for screening large numbers of samples.[8] However, this requires the development of a highly specific monoclonal antibody against this compound, which can be a time-consuming and resource-intensive process.

Mechanism of Action: Signaling Pathway

This compound belongs to a class of compounds that directly target the F1Fo-ATP synthase complex in the inner mitochondrial membrane.[1] By inhibiting this crucial enzyme, it disrupts the proton motive force and halts the production of ATP, the cell's primary energy currency. This energy crisis triggers the intrinsic apoptotic pathway.

Diagram: this compound's Mechanism of Action

cluster_mito Mitochondrion ETC Electron Transport Chain H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_Synthase F1Fo-ATP Synthase H_gradient->ATP_Synthase Drives ATP_Prod ATP Production ATP_Synthase->ATP_Prod Synthesizes Apoptosis Intrinsic Apoptosis Pathway ATP_Synthase->Apoptosis Disruption leads to This compound This compound This compound->ATP_Synthase Inhibits

Caption: this compound inhibits ATP synthase, disrupting energy production.

References

Application Notes and Protocols for the Semi-synthesis of Isoapoptolidin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of isoapoptolidin (B15209) derivatives, offering insights into their potential as novel therapeutic agents. This document details generalized experimental protocols, presents key structure-activity relationship (SAR) data, and visualizes the proposed mechanism of action.

Introduction

This compound is a naturally occurring macrolide and a structural isomer of apoptolidin (B62325), a potent inducer of apoptosis in various cancer cell lines. Apoptolidin and its isomer, this compound, exert their cytotoxic effects through the inhibition of mitochondrial F0F1-ATP synthase, a critical enzyme for cellular energy production.[1][2] This targeted disruption of cellular metabolism makes these compounds promising scaffolds for the development of novel anticancer therapeutics.

The semi-synthesis of this compound derivatives allows for the systematic modification of its complex structure to explore structure-activity relationships (SAR), improve potency, enhance stability, and optimize pharmacokinetic properties. Key areas of modification often focus on the glycosidic side chains, which have been shown to be crucial for the biological activity of the parent compound, apoptolidin.

Data Presentation: Structure-Activity Relationships of Apoptolidin and its Derivatives

CompoundModificationTarget Cell LineCytotoxicity (IC50)
Apoptolidin AParent CompoundH292 (Human Lung Carcinoma)~3 nM
This compound Isomer of Apoptolidin ANot specified~10-fold less active than Apoptolidin A in F0F1-ATPase inhibition
ApoptolidinoneAglycone (sugars removed)H292 (Human Lung Carcinoma)>10 µM (inactive)
Peracetylated ApoptolidinAcetylation of hydroxyl groupsNot specifiedActivity not reported
Deglycosylated ApoptolidinRemoval of the disaccharideNot specifiedActivity not reported

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the semi-synthesis and evaluation of this compound derivatives.

Protocol 1: Isomerization of Apoptolidin to this compound

This protocol describes a general method for the isomerization of apoptolidin to its more stable isomer, this compound.

Materials:

  • Apoptolidin

  • Methanol (B129727) (anhydrous)

  • Triethylamine (B128534) (Et3N)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve apoptolidin in anhydrous methanol in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add triethylamine to the solution. The reaction can be monitored for the formation of this compound.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the isomerization by TLC or HPLC. Apoptolidin and this compound will have different retention times. The reaction typically reaches an equilibrium mixture of the two isomers.[3]

  • Once equilibrium is reached, quench the reaction by removing the triethylamine under reduced pressure.

  • The resulting mixture containing this compound and apoptolidin can be purified using preparative HPLC to isolate pure this compound.

Protocol 2: Semi-synthesis of Isoapoptolidinone (Aglycone)

This protocol outlines a general procedure for the deglycosylation of this compound to its aglycone, isoapoptolidinone. This is a key step in creating derivatives for SAR studies.

Materials:

  • This compound

  • Appropriate glycosidase enzyme cocktail (e.g., from a commercial kit) or acid catalyst (e.g., mild HCl in methanol)

  • Reaction buffer (if using enzymes)

  • Quenching solution (e.g., saturated sodium bicarbonate for acid hydrolysis)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure (Enzymatic Method):

  • Dissolve this compound in an appropriate reaction buffer as recommended by the enzyme manufacturer.

  • Add the glycosidase enzyme cocktail to the solution.

  • Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C).

  • Monitor the reaction by TLC or LC-MS to confirm the cleavage of the sugar moieties.

  • Once the reaction is complete, stop the reaction by heat inactivation of the enzymes or by adding a quenching solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude isoapoptolidinone by silica gel column chromatography.

Procedure (Acid Hydrolysis Method):

  • Dissolve this compound in a suitable solvent such as methanol.

  • Add a catalytic amount of a mild acid (e.g., dilute HCl).

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic activity of newly synthesized this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H292, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway for apoptolidin-induced apoptosis and a general workflow for the semi-synthesis and evaluation of this compound derivatives.

Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol F0F1_ATPase F0F1-ATP Synthase ATP_Production ATP Production F0F1_ATPase->ATP_Production synthesizes Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Bax_Bak Bax/Bak Bax_Bak->Cytochrome_c promotes release Bcl2 Bcl-2 Bcl2->Bax_Bak inhibits This compound This compound Derivative This compound->F0F1_ATPase inhibits Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 recruits Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Workflow Start Start: Apoptolidin Isomerization Isomerization Start->Isomerization This compound This compound Isomerization->this compound SemiSynthesis Semi-synthesis (e.g., Deglycosylation, Acetylation) This compound->SemiSynthesis Derivatives Library of this compound Derivatives SemiSynthesis->Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Derivatives->Purification BioEvaluation Biological Evaluation Purification->BioEvaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) BioEvaluation->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for semi-synthesis and evaluation.

References

Application Notes and Protocols for Large-Scale Fermentation of Nocardiopsis sp. for Isoapoptolidin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale fermentation of Nocardiopsis sp. to produce the bioactive secondary metabolite, isoapoptolidin (B15209). The protocols outlined below cover inoculum preparation, fermentation, and downstream processing, including extraction and purification.

Introduction

The genus Nocardiopsis, a member of the phylum Actinobacteria, is a rich source of diverse and bioactive secondary metabolites.[1] Among these is this compound, a polyketide natural product that has garnered interest for its potential therapeutic applications. This compound can be isolated from crude fermentation extracts of the apoptolidin-producing microorganism Nocardiopsis sp.[2] This document details the methodologies for the cultivation of Nocardiopsis sp. and the subsequent isolation of this compound, providing a foundation for research and development in this area.

Materials and Equipment

Media and Reagents:

  • Nocardiopsis sp. strain (e.g., FU 40 or equivalent)

  • Seed Medium (see Table 1)

  • Production Medium (see Table 1)

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Chromatography resins (e.g., Sephadex LH-20, C18 reverse-phase silica)

  • HPLC grade solvents (acetonitrile, water)

  • Standard laboratory chemicals for media preparation

Equipment:

  • Laminar flow hood

  • Incubator shaker

  • Autoclave

  • Fermenter/Bioreactor (with controls for pH, temperature, dissolved oxygen, and agitation)

  • Centrifuge

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system

  • Spectrophotometer

  • Microscope

Experimental Protocols

Inoculum Development

A two-stage inoculum development process is recommended to ensure a healthy and abundant seed culture for the production fermenter.

Protocol 1: Inoculum Preparation

  • Spore Suspension: Aseptically scrape spores of Nocardiopsis sp. from a mature agar (B569324) plate into sterile water or a suitable buffer to create a spore suspension.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of Seed Medium with the spore suspension.

  • Incubation: Incubate the flask at 30°C for 4 days on a rotary shaker.[3]

Large-Scale Fermentation

The fermentation process is critical for maximizing the yield of this compound. The following protocol is based on conditions reported for apoptolidin (B62325) production and should be optimized for large-scale production of this compound.

Protocol 2: Fermentation

  • Fermenter Preparation: Prepare and sterilize the production fermenter containing the Production Medium.

  • Inoculation: Aseptically transfer the seed culture to the production fermenter. An inoculum size of 5-10% (v/v) is recommended.

  • Fermentation Conditions: Maintain the fermentation at 30°C for 6 days.[3] Control of pH, dissolved oxygen (DO), and agitation are crucial for successful fermentation (see Table 2 for recommended starting parameters).

  • Monitoring: Regularly monitor cell growth, pH, and substrate consumption. Samples can be taken at regular intervals to determine the optimal harvest time by analyzing for this compound production via HPLC.

Table 1: Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Soluble Starch10-
Molasses1010
Peptone101
Beef Extract10-
Glycerol-20
Casamino Acids-5
Calcium Carbonate-1
pH7.07.2

Source: Adapted from studies on apoptolidin production in Nocardiopsis sp. FU 40.[3]

Table 2: Large-Scale Fermentation Parameters (Starting Points for Optimization)

ParameterRecommended Range/ValueNotes
Temperature28-30°COptimal growth temperature for most Nocardiopsis species.
pH6.5-7.5Maintain using automated addition of acid/base.
Agitation Speed300-600 rpmTo be optimized based on shear sensitivity and oxygen transfer. Start at a lower speed and increase as biomass and viscosity increase.
Aeration Rate0.5-1.5 vvm (volume of air per volume of medium per minute)To be optimized in conjunction with agitation to maintain DO levels.
Dissolved Oxygen (DO)20-40% of air saturationCritical for secondary metabolite production. Control can be achieved by cascading agitation speed and/or aeration rate.
Fermentation Time6-8 daysMonitor this compound production to determine optimal harvest time.
Extraction and Purification

Following fermentation, a multi-step process is required to extract and purify this compound.

Protocol 3: Extraction

  • Cell Separation: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.[3] The mycelial biomass can also be extracted with ethyl acetate to recover any intracellular product.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 4: Purification

  • Initial Fractionation: Dissolve the crude extract in a minimal amount of methanol and apply it to a Sephadex LH-20 column. Elute with methanol to remove pigments and highly polar impurities.

  • Reverse-Phase Chromatography: Subject the fractions containing this compound to reverse-phase column chromatography (C18 silica). Elute with a gradient of methanol or acetonitrile (B52724) in water.

  • HPLC Purification: Perform a final purification step using a semi-preparative or preparative HPLC system with a C18 column. Use an isocratic or gradient elution with acetonitrile/water or methanol/water to obtain pure this compound.

  • Purity Analysis: Confirm the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods (e.g., MS and NMR).

Visualizations

Experimental Workflow

experimental_workflow cluster_inoculum Inoculum Development cluster_fermentation Large-Scale Fermentation cluster_downstream Downstream Processing spore Spore Suspension seed Seed Culture (4 days) spore->seed fermenter Production Fermenter (6 days) seed->fermenter centrifuge Centrifugation fermenter->centrifuge extraction Ethyl Acetate Extraction centrifuge->extraction concentration Concentration extraction->concentration lh20 Sephadex LH-20 Chromatography concentration->lh20 rp Reverse-Phase Chromatography lh20->rp hplc Preparative HPLC rp->hplc product Pure this compound hplc->product biosynthetic_pathway cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modification Post-PKS Modifications start Starter Unit (e.g., Acetyl-CoA) pks_modules PKS Modules (KS, AT, KR, DH, ER, ACP) start->pks_modules extender Extender Units (e.g., Malonyl-CoA) extender->pks_modules polyketide Polyketide Chain pks_modules->polyketide cyclization Cyclization polyketide->cyclization glycosylation Glycosylation cyclization->glycosylation This compound This compound glycosylation->this compound

References

Application of Isoapoptolidin in Apoptosis Induction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin is a macrolide compound and a ring-expanded isomer of Apoptolidin, a natural product known to selectively induce apoptosis in various cancer cell lines. While research specifically detailing the apoptotic activity of this compound is limited, its close structural relationship with Apoptolidin suggests a similar mechanism of action. Apoptolidin targets the mitochondrial F0F1-ATPase, a key enzyme in cellular energy metabolism. Inhibition of this enzyme disrupts mitochondrial function, leading to the initiation of the intrinsic pathway of apoptosis. This document provides detailed application notes and experimental protocols for studying the apoptosis-inducing effects of this compound, based on the established mechanisms of its isomer, Apoptolidin. It is important to note that these protocols should be adapted and optimized for this compound as more specific data becomes available.

Mechanism of Action (Presumed)

This compound is presumed to induce apoptosis by inhibiting the mitochondrial F0F1-ATPase. This inhibition leads to a decrease in ATP synthesis and disruption of the mitochondrial membrane potential. This mitochondrial distress triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, activates downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving various cellular substrates, including Poly (ADP-ribose) polymerase (PARP). This cascade of events culminates in the characteristic morphological and biochemical hallmarks of apoptosis.

Data Presentation

Quantitative data on the cytotoxic and apoptotic effects of this compound are not yet widely available. However, data from its isomer, Apoptolidin, can serve as a valuable reference for designing experiments and anticipating potential outcomes.

Table 1: Cytotoxicity of Apoptolidin in Selected Cancer Cell Lines (Reference Data)

Cell LineCancer TypeIC50 (µM)Notes
NCI-60 PanelVariousVariesApoptolidin has shown selective cytotoxicity in the NCI-60 cell line screen. Researchers should consult the NCI database for specific GI50 values.
Mouse LymphomaLymphoma~1 µMComplete PARP cleavage observed at this concentration.[1]

Table 2: Biochemical Activity of Apoptolidin (Reference Data)

TargetActivityValue
Mitochondrial F0F1-ATPaseInhibition Constant (Ki)4-5 µM[1]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the apoptosis-inducing properties of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound required to inhibit cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for the appropriate time. Include untreated and positive controls.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-9 Activity Assay

This assay measures the activity of caspase-9, the initiator caspase in the mitochondrial apoptotic pathway.

Materials:

  • Cells treated with this compound

  • Caspase-9 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each sample to the wells of a microplate.

  • Add the caspase-9 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the fold-increase in caspase-9 activity compared to the untreated control.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family proteins and PARP.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Mandatory Visualizations

Isoapoptolidin_Signaling_Pathway Presumed Apoptotic Signaling Pathway of this compound This compound This compound F0F1_ATPase F0F1-ATPase This compound->F0F1_ATPase Inhibition Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release F0F1_ATPase->Mitochondria Disruption of Membrane Potential Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Activation Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase37 Activated Caspase-3/7 Caspase9->Caspase37 Activation PARP PARP Caspase37->PARP Cleavage Apoptosis Apoptosis Caspase37->Apoptosis Cleaved_PARP Cleaved PARP

Caption: Presumed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow_Apoptosis_Assay General Experimental Workflow for Apoptosis Assays cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound Cell_Seeding->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Annexin_V Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin_V Caspase_Activity Caspase Activity Assay Treatment->Caspase_Activity Western_Blot Western Blot Treatment->Western_Blot IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Apoptotic_Cell_Quantification Quantification of Apoptotic Cells Annexin_V->Apoptotic_Cell_Quantification Enzyme_Activity_Measurement Enzyme Activity Measurement Caspase_Activity->Enzyme_Activity_Measurement Protein_Expression_Analysis Protein Expression Analysis Western_Blot->Protein_Expression_Analysis

Caption: General workflow for studying this compound-induced apoptosis.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin (B15209), a macrolide compound, is an isomer of Apoptolidin (B62325), which has been identified as a potent inhibitor of mitochondrial F1Fo-ATP synthase.[1][2] By disrupting cellular energy metabolism, the Apoptolidin family of compounds can induce apoptosis in cancer cells, making this compound a promising candidate for anti-cancer therapy. The mechanism is thought to involve the activation of the AMP-activated protein kinase (AMPK) pathway due to an increased AMP/ATP ratio.[1]

These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the efficacy of this compound using various preclinical cancer models. The protocols detailed below are essential for assessing anti-tumor activity, understanding the dose-response relationship, and investigating the anti-metastatic potential of this compound in a living organism. The use of robust in vivo models is a critical step in the translational path from preclinical discovery to clinical application.[3][4]

Core Principles of In Vivo Efficacy Testing

Successful in vivo evaluation of this compound relies on the selection of appropriate animal models and experimental designs.[3][5] The most common approaches involve the use of human cancer cell lines or patient-derived tumor tissue transplanted into immunodeficient mice.[4][6]

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of cultured human cancer cells into immunodeficient mice (e.g., Nude, SCID, or NOD/SCID).[6][7] They are highly reproducible and suitable for initial efficacy screening.

  • Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[4][8] These models better retain the heterogeneity and microenvironment of the original human tumor, offering higher clinical relevance.[4]

  • Metastasis Models: To evaluate the effect of this compound on cancer spread, specific metastasis models are employed. These can be spontaneous metastasis models, where cancer cells spread from a primary orthotopic tumor, or experimental metastasis models, where tumor cells are injected directly into the bloodstream.[5][9][10]

Quantitative Data Summary

The following tables present hypothetical data from in vivo studies evaluating the efficacy of this compound.

Table 1: Efficacy of this compound on Primary Tumor Growth in a Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control01540 ± 1251.6 ± 0.150
This compound10815 ± 980.85 ± 0.1147.1
This compound25420 ± 750.45 ± 0.0872.7
Positive ControlVaries350 ± 620.38 ± 0.0777.3

Table 2: Efficacy of this compound on Spontaneous Metastasis in an Orthotopic Xenograft Model

Treatment GroupDose (mg/kg)Primary Tumor Weight (g) ± SEMNumber of Lung Metastatic Nodules ± SEM
Vehicle Control01.2 ± 0.1885 ± 12
This compound250.35 ± 0.0922 ± 8
Positive ControlVaries0.28 ± 0.0715 ± 6

Table 3: Efficacy of this compound in a Disseminated Metastasis Model (Tail Vein Injection)

Treatment GroupDose (mg/kg)Lung Metastasis Score (0-4)Bioluminescence Signal (Photons/s) ± SEM
Vehicle Control03.8 ± 0.48.5 x 10⁶ ± 1.2 x 10⁶
This compound251.5 ± 0.62.1 x 10⁶ ± 0.8 x 10⁶
Positive ControlVaries1.1 ± 0.31.5 x 10⁶ ± 0.5 x 10⁶

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Primary Tumor Growth Assessment

This protocol is designed to evaluate the efficacy of this compound in inhibiting the growth of a primary tumor.

Materials:

  • Selected human cancer cell line (e.g., MV-4-11 for leukemia, or a solid tumor line like A549 for lung cancer)[1][11]

  • Immunodeficient mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old)[12]

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional, can improve tumor take rate)[13]

  • This compound, formulation vehicle

  • Anesthesia (e.g., Ketamine/Xylazine)

  • Calipers, syringes, and needles (27G)

Procedure:

  • Cell Culture: Maintain the selected cancer cell line in the appropriate medium and conditions (37°C, 5% CO₂). Ensure cells are in the exponential growth phase and test for mycoplasma contamination.[14]

  • Cell Preparation: Harvest cells using trypsin (for adherent cells) and wash with PBS. Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.[13][14] Keep cells on ice.

  • Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[7][13]

  • Tumor Growth Monitoring: Allow tumors to establish. Monitor animal health and body weight 2-3 times per week. Measure tumor dimensions with calipers and calculate tumor volume using the formula: Volume = (Length x Width²)/2.[7]

  • Randomization and Treatment: When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).

  • Drug Administration: Administer this compound via the predetermined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 21 days). The vehicle control group should receive the formulation vehicle alone.

  • Endpoint Analysis: Continue monitoring tumor volume and body weight. At the end of the study (e.g., when control tumors reach a predetermined size limit or after a set duration), euthanize the mice.[7] Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).

Protocol 2: Orthotopic and Spontaneous Metastasis Model

This protocol assesses the effect of this compound on a primary tumor in its relevant organ microenvironment and its ability to inhibit spontaneous metastasis.[9]

Procedure:

  • Cell Preparation: Prepare cancer cells as described in Protocol 1. Use a cell line known to metastasize from the chosen orthotopic site (e.g., MDA-MB-231 breast cancer cells in the mammary fat pad).

  • Orthotopic Inoculation: Anesthetize the mouse. Surgically expose the target organ (e.g., mammary fat pad, prostate, pancreas) and inject a small volume (e.g., 20-50 µL) of the cell suspension.[9][15] Suture the incision.

  • Tumor and Metastasis Monitoring: Monitor primary tumor growth using imaging modalities like bioluminescence imaging (if using luciferase-expressing cells) or high-frequency ultrasound.[15]

  • Treatment: Begin treatment with this compound as described in Protocol 1, based on primary tumor size or at a predetermined time point post-inoculation.

  • Endpoint Analysis: At the study endpoint, euthanize the mice. Excise and weigh the primary tumor. Harvest distant organs (e.g., lungs, liver, lymph nodes) and quantify metastatic burden by counting surface nodules, histology, or bioluminescence imaging of the excised organs.[9][15]

Protocol 3: Experimental (Disseminated) Metastasis Model

This model focuses on the later stages of metastasis, such as extravasation and colonization of distant organs.[5][10]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of metastatic cancer cells (e.g., B16-F10 melanoma, Lewis Lung Carcinoma) in sterile PBS.

  • Intravenous Injection: Inject 100-200 µL of the cell suspension (e.g., 1 x 10⁵ to 1 x 10⁶ cells) into the lateral tail vein of the mice. This delivers the cells directly into circulation.

  • Treatment: Begin this compound treatment either prophylactically (starting shortly after cell injection) or therapeutically (once metastases are established, as detected by imaging).

  • Metastasis Quantification: At the end of the study (typically 2-3 weeks post-injection), euthanize the mice. Harvest relevant organs (e.g., lungs for most cell lines injected intravenously) and quantify the metastatic burden as described in Protocol 2.

Visualizations

Signaling Pathway of this compound

Isoapoptolidin_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production AMP_ATP_Ratio Increased AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio Decreased AMPK AMPK (Energy Sensor) AMP_ATP_Ratio->AMPK Activates mTORC1 mTORC1 Signaling (Cell Growth) AMPK->mTORC1 Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Proposed signaling pathway for this compound's anti-cancer activity.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow start Start: Hypothesis cell_culture 1. Cancer Cell Culture & Expansion start->cell_culture inoculation 3. Tumor Cell Inoculation (Subcutaneous/Orthotopic) cell_culture->inoculation animal_model 2. Select Animal Model (e.g., Nude Mice) animal_model->inoculation tumor_growth 4. Monitor Tumor Growth inoculation->tumor_growth randomization 5. Randomize Animals (Tumor Volume ~100mm³) tumor_growth->randomization treatment 6. Administer Treatment (this compound vs. Vehicle) randomization->treatment monitoring 7. Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) treatment->monitoring endpoint 8. Study Endpoint & Euthanasia monitoring->endpoint analysis 9. Tissue Collection & Analysis endpoint->analysis data_analysis 10. Statistical Analysis & Reporting analysis->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for in vivo xenograft studies.

Logical Relationships of In Vivo Cancer Models

Cancer_Models_Logic in_vivo_models In Vivo Cancer Models subcutaneous Subcutaneous Xenograft Assesses: Primary Tumor Growth Easy to measure Lacks organ-specific microenvironment in_vivo_models->subcutaneous Model Type orthotopic Orthotopic Xenograft Assesses: Primary Tumor Growth & Spontaneous Metastasis Relevant microenvironment Technically more demanding in_vivo_models->orthotopic Model Type experimental Experimental Metastasis Assesses: Late-stage Metastasis (Colonization) Bypasses early steps High metastatic burden in_vivo_models->experimental Model Type

Caption: Relationship between different in vivo models and their applications.

References

Application Notes: Quantifying Isoapoptolidin-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoapoptolidin (B15209), an isomer of the macrolide natural product Apoptolidin (B62325), is anticipated to exhibit selective cytotoxic effects against various cancer cell lines.[1] Apoptolidin, its parent compound, is known to induce programmed cell death, or apoptosis, by targeting the mitochondrial F0F1-ATP synthase.[2][3] This inhibition disrupts cellular energy production, triggering the intrinsic apoptotic pathway.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to quantify the cytotoxic effects of this compound. The protocols herein detail established in vitro assays to measure cell viability, membrane integrity, and the activation of apoptotic pathways.

The following sections outline the principles and detailed experimental procedures for four key cytotoxicity assays: the MTS assay for metabolic activity, the LDH release assay for membrane integrity, Annexin V/PI staining for apoptosis detection, and a fluorometric assay for Caspase-3 activation.

Data Presentation: Summary of Quantitative Cytotoxicity Data

Effective evaluation of a cytotoxic compound requires precise quantification. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of this compound required to inhibit a biological process (like cell growth) by 50%.[4] Data should be collected from multiple replicates and experiments to ensure statistical validity.

Table 1: Cell Viability (MTS Assay) - Example Data

Cell LineThis compound Concentration (nM)% Cell Viability (Mean ± SD)IC50 (nM)
HCT116 (Colon)0 (Control)100 ± 4.5\multirow{5}{}{~XX.X}
1085.2 ± 3.1
5052.1 ± 2.8
10025.7 ± 1.9
5008.3 ± 1.1
A549 (Lung)0 (Control)100 ± 5.1\multirow{5}{}{~YY.Y}
1090.4 ± 4.2
5060.3 ± 3.5
10035.1 ± 2.4
50012.6 ± 1.5

Table 2: Apoptosis/Necrosis Analysis (Annexin V/PI Staining) - Example Data

Treatment (Concentration)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (IC50)40.2 ± 3.145.8 ± 2.914.0 ± 1.5
This compound (2x IC50)15.7 ± 2.555.3 ± 3.429.0 ± 2.1

Signaling Pathway Visualization

The induction of apoptosis by compounds like Apoptolidin typically involves the intrinsic (mitochondrial) pathway. This process is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.

G cluster_0 Mitochondrion cluster_1 Cytosol Mito_Stress Mitochondrial Stress (this compound) Bax_Bak Bax/Bak Activation Mito_Stress->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome recruited to ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 cleaves & activates Casp3 Active Caspase-3 (Executioner Caspase) ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by mitochondrial stress.

Experimental Protocols

MTS Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of viable cells. Dehydrogenase enzymes in living cells reduce the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) tetrazolium compound into a colored formazan (B1609692) product that is soluble in culture media. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[4][5]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.[7]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell types.[7]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24-72h C->D E Add MTS reagent to each well D->E F Incubate for 1-4h at 37°C E->F G Measure absorbance at 490 nm F->G H Calculate % Viability and IC50 G->H

Caption: Workflow for the MTS cell viability assay.

LDH Cytotoxicity Assay

Principle: Lactate (B86563) dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. The released LDH can be quantified by a coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[3][8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTS Assay protocol.

  • Sample Collection: After incubation, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Controls and Analysis: Run controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a lysis buffer). Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100

G A Seed and treat cells in 96-well plate B Incubate for desired time A->B C Transfer supernatant to new plate B->C D Add LDH reaction mixture C->D E Incubate for 30 min at RT D->E F Add Stop Solution E->F G Measure absorbance at 490 nm F->G H Calculate % Cytotoxicity G->H

Caption: Workflow for the LDH cytotoxicity assay.

Annexin V & Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells can be categorized as:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[9]

Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells in appropriate culture plates or flasks. Treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.[1]

  • Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL stock) to the cell suspension.[1]

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[9][10]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]

  • Data Acquisition: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour). Acquire data for at least 10,000 events per sample.

  • Analysis: Use appropriate software to gate the populations and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

G A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min at RT D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G H Quantify cell populations G->H G A Treat cells with this compound B Lyse cells and collect supernatant A->B C Quantify protein concentration B->C D Add lysate and substrate to black 96-well plate C->D E Incubate for 1-2h at 37°C D->E F Measure fluorescence (Ex: 400nm, Em: 505nm) E->F G Calculate relative Caspase-3 activity F->G

References

Application Notes and Protocols for Isoapoptolidin in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin is a natural macrolide and a ring-expanded isomer of Apoptolidin (B62325), a compound known for its selective induction of apoptosis in transformed cell lines. While this compound has been shown to be over 10-fold less potent than Apoptolidin in inhibiting mitochondrial F0F1-ATPase, its structural relationship and the equilibrium between the two isomers in solution make it a relevant compound for study in the context of apoptosis research and high-throughput screening (HTS) for novel anticancer agents.[1] These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS campaigns aimed at identifying apoptosis-inducing agents.

Core Applications

  • Reference Compound in Apoptosis Induction Assays: this compound can be used as a weak-to-moderate positive control in HTS assays designed to screen for compounds that induce apoptosis. Its activity can be compared against a known potent inducer, like its isomer Apoptolidin or other standard agents such as staurosporine.

  • Structure-Activity Relationship (SAR) Studies: As an isomer of the highly active Apoptolidin, this compound is a valuable tool for SAR studies to understand the structural requirements for potent inhibition of mitochondrial F0F1-ATPase and induction of apoptosis.

  • Assay Development and Validation: this compound can be employed during the development and validation of HTS assays to assess assay sensitivity, dynamic range, and robustness in detecting compounds with varying potencies.

Data Presentation

The following tables represent hypothetical data from a high-throughput screen using this compound as a reference compound.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineIC50 (µM)Assay Type
HeLa (Cervical Cancer)25.8MTT Assay
MCF-7 (Breast Cancer)32.1CellTiter-Glo®
A549 (Lung Cancer)45.5Resazurin Assay
Jurkat (T-cell Leukemia)18.2Annexin V/PI Staining

Table 2: Caspase-3/7 Activation by this compound.

CompoundConcentration (µM)Caspase-3/7 Activity (Fold Change)
Vehicle (DMSO)-1.0
This compound102.5
This compound254.8
This compound508.2
Staurosporine (Positive Control)115.0

Signaling Pathways

The primary mechanism of action of Apoptolidin, and by extension its isomer this compound, is the induction of apoptosis through the intrinsic (mitochondrial) pathway.[2][3][4] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.[2][4]

apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibition of F0F1-ATPase CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Procaspase37 Procaspase-3/7 Procaspase37->Caspase37 Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 1. Simplified intrinsic apoptosis signaling pathway induced by this compound.

Experimental Protocols

The following protocols are designed for a high-throughput screening format, typically in 96- or 384-well plates.

Protocol 1: High-Throughput Cytotoxicity Screening using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Materials:

  • Cells of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom microplates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and test compounds in culture medium. Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: High-Throughput Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of key executioner caspases, Caspase-3 and -7, which are activated during apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Staurosporine)

  • Caspase-3/7 Glo® Assay Reagent (or similar)

  • White-walled 96-well or 384-well microplates

  • Multichannel pipette

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding: Seed cells into a white-walled microplate at an optimal density in 50 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Add 5 µL of serially diluted this compound or test compounds to the wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-3/7 Glo® Assay Reagent to room temperature. Add 50 µL of the reagent to each well.

  • Incubation and Reading: Mix the contents of the wells on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and express as fold change in caspase activity.

hts_workflow start Start plate_cells Plate Cells in Microplates start->plate_cells add_compounds Add this compound & Test Compounds plate_cells->add_compounds incubate Incubate (24-72h) add_compounds->incubate add_reagent Add Assay Reagent (e.g., MTT, Caspase-Glo) incubate->add_reagent read_plate Read Plate (Absorbance/Fluorescence/Luminescence) add_reagent->read_plate data_analysis Data Analysis (IC50, % Activity) read_plate->data_analysis end End data_analysis->end

Figure 2. General workflow for a high-throughput screening assay.

Disclaimer

These protocols and application notes are intended for research use only by qualified professionals. The provided data is hypothetical and for illustrative purposes. Researchers should optimize assay conditions for their specific cell lines and experimental setup. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for the Preclinical Formulation of Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin (B15209), a macrolide natural product, is a ring-expanded isomer of apoptolidin (B62325). Both compounds have garnered significant interest in the field of oncology due to their potent pro-apoptotic activity. The primary mechanism of action for this class of compounds is the inhibition of mitochondrial F0F1-ATPase (ATP synthase). This inhibition disrupts cellular energy homeostasis and initiates a cascade of events leading to programmed cell death, or apoptosis. The isomerization of apoptolidin to this compound can occur under biologically relevant conditions, making the formulation and stability of either compound a critical aspect of preclinical development.

The preclinical development of this compound is hampered by its presumed poor aqueous solubility, a common characteristic of macrolide antibiotics. This property presents a significant challenge for achieving adequate bioavailability and therapeutic concentrations in in vivo models. Therefore, the development of a stable and effective formulation is paramount for the successful preclinical evaluation of this compound's therapeutic potential.

These application notes provide a comprehensive overview of the formulation strategies and detailed experimental protocols for the preclinical development of this compound. The protocols cover the determination of essential physicochemical properties, methods for enhancing solubility, and stability testing of the final formulation.

Mechanism of Action: Signaling Pathway

The primary molecular target of this compound is the mitochondrial F0F1-ATPase. Inhibition of this proton pump disrupts the mitochondrial membrane potential and triggers a downstream signaling cascade culminating in apoptosis.

Isoapoptolidin_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol iso This compound atpase F0F1-ATPase iso->atpase Inhibition ros ↑ ROS Production atpase->ros jnk JNK Activation ros->jnk momp Mitochondrial Outer Membrane Permeabilization (MOMP) cyto_c Cytochrome c Release momp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 bcl2 Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) jnk->bcl2 bcl2->momp cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

Physicochemical Characterization

Prior to formulation development, a thorough physicochemical characterization of this compound is essential.

Data Presentation
PropertyMethodExpected Outcome
Aqueous SolubilityShake-flask method with HPLC-UV analysisPoor (< 10 µg/mL)
LogP (Octanol/Water)Shake-flask or HPLC methodHigh (> 3)
pKaPotentiometric titration or UV-spectrophotometryTo be determined
Melting PointDifferential Scanning Calorimetry (DSC)To be determined
Physical FormX-ray Powder Diffraction (XRPD)Crystalline or amorphous
Experimental Protocols

Protocol 3.2.1: Determination of Aqueous Solubility

  • Add an excess amount of this compound to a sealed vial containing purified water.

  • Agitate the vial at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

Protocol 3.2.2: Determination of LogP

  • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Dissolve a known amount of this compound in the water-saturated n-octanol.

  • Add an equal volume of the n-octanol-saturated water to the solution.

  • Vortex the mixture vigorously for 5 minutes and then centrifuge to separate the phases.

  • Determine the concentration of this compound in both the n-octanol and aqueous phases by HPLC-UV.

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Formulation Development

Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability.

Formulation Strategies Workflow

Formulation_Workflow cluster_strategies Formulation Strategies start This compound API sol_screen Solubility Screening (Co-solvents, Surfactants, Cyclodextrins) start->sol_screen form_dev Formulation Development sol_screen->form_dev char Formulation Characterization (Particle Size, Encapsulation Efficiency) form_dev->char cosolvent Co-solvent System form_dev->cosolvent nano Nanosuspension form_dev->nano sd Solid Dispersion form_dev->sd cyclo Cyclodextrin Complex form_dev->cyclo stab Stability Studies char->stab invitro In Vitro Evaluation (Dissolution, Cell Viability) stab->invitro invivo In Vivo Preclinical Studies (PK/PD, Efficacy) invitro->invivo Stability_Workflow start Optimized this compound Formulation protocol Develop & Validate Stability-Indicating HPLC Method start->protocol storage Place Formulation under Different Storage Conditions protocol->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze Samples for: - Assay (this compound & Apoptolidin) - Degradation Products - Physical Appearance - pH (for liquid formulations) - Particle Size (for nanosuspensions) sampling->analysis report Generate Stability Report & Determine Shelf-life analysis->report

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Isoapoptolidin Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex total synthesis of Isoapoptolidin, this technical support center provides troubleshooting guides and frequently asked questions to address common challenges and improve synthetic yields.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Apoptolidin (B62325) and this compound?

A1: this compound is the ring-expanded isomer of Apoptolidin. Apoptolidin can isomerize to this compound, particularly under basic conditions. In a solution of methanolic triethylamine (B128534), Apoptolidin and this compound exist in a 1.4:1 equilibrium mixture.[1] This isomerization is a critical consideration in the final steps of the synthesis and purification.

Q2: What are the main strategic challenges in the total synthesis of this compound?

A2: The primary challenges stem from the complex structure of the parent molecule, Apoptolidin, which includes a 20-membered macrolide ring, multiple stereocenters, a conjugated triene system, and two carbohydrate moieties. Key challenges include the stereocontrolled construction of the polypropionate backbone, the formation of the large macrolactone ring, and the stereoselective glycosylation reactions. The final isomerization to this compound also requires careful control to maximize yield and simplify purification.

Q3: Which are the most critical, yield-defining steps in the synthesis?

A3: Based on published synthetic routes, the following steps are often critical for the overall yield:

  • Fragment Coupling Reactions: Such as Stille, Suzuki, or Horner-Wadsworth-Emmons couplings to assemble the carbon skeleton.

  • Macrolactonization: The ring-closing step to form the 20-membered lactone is often low-yielding due to competing oligomerization.

  • Glycosylation: The attachment of the sugar units can be challenging in terms of stereoselectivity and yield, especially in late-stage synthesis.

  • Isomerization and Purification: The final conversion of Apoptolidin to this compound and its purification from the resulting mixture can be a significant bottleneck.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the key stages of this compound synthesis.

Stille Coupling for C11-C12 Bond Formation

The Stille coupling is a key C-C bond-forming reaction used in several Apoptolidin syntheses to connect major fragments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive catalyst. 2. Impure or degraded organostannane reagent. 3. Steric hindrance around the coupling sites. 4. Presence of oxygen in the reaction mixture.1. Use a freshly prepared or purchased palladium catalyst. Consider using more active ligands. 2. Purify the organostannane by chromatography or distillation before use. 3. Increase reaction temperature or use a more active catalyst system (e.g., with Cu(I) co-catalyst). 4. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents.
Homocoupling of the organostannane 1. Slow transmetalation step. 2. Presence of oxygen.1. Add a copper(I) salt (e.g., CuI) to accelerate the transmetalation. 2. Thoroughly degas all solvents and reagents.
Decomposition of starting materials 1. High reaction temperature. 2. Prolonged reaction time.1. Attempt the reaction at a lower temperature with a more active catalyst. 2. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.
Yamaguchi Macrolactonization

The formation of the 20-membered macrolide ring is a challenging step prone to side reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of macrolactone, formation of oligomers 1. High concentration of the seco-acid. 2. Inefficient activation of the carboxylic acid.1. Perform the reaction under high-dilution conditions (slow addition of the seco-acid to the reaction mixture). 2. Ensure the 2,4,6-trichlorobenzoyl chloride is of high purity and that the triethylamine is dry.
Epimerization at the stereocenter alpha to the carbonyl 1. Prolonged exposure to basic conditions.1. Use a non-nucleophilic base like proton-sponge if possible. 2. Minimize the reaction time.
Decomposition of the seco-acid 1. High reaction temperature. 2. Sensitivity of functional groups to the reagents.1. Attempt the reaction at a lower temperature for a longer duration. 2. Ensure all protecting groups are stable to the reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction for C-C Double Bond Formation

The HWE reaction is often used to form specific double bonds in the backbone with high E-selectivity.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired alkene 1. Incomplete deprotonation of the phosphonate (B1237965). 2. Sterically hindered aldehyde or ketone. 3. Unstable aldehyde.1. Use a stronger base (e.g., NaH, KHMDS) and ensure anhydrous conditions. 2. Increase the reaction temperature or use a less sterically demanding phosphonate reagent. 3. Use the aldehyde immediately after preparation or purification.
Poor diastereoselectivity (formation of Z-isomer) 1. Use of certain bases or solvents that favor the Z-isomer.1. For E-selectivity, use NaH in THF. 2. For Z-selectivity, consider the Still-Gennari modification (using bis(2,2,2-trifluoroethyl)phosphonate and KHMDS with 18-crown-6).
Glycosylation Reactions

The attachment of the sugar moieties is a common source of yield loss.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired glycoside 1. Poor activation of the glycosyl donor. 2. Low nucleophilicity of the acceptor alcohol. 3. Anomeric scrambling.1. Use a more powerful activating system (e.g., NIS/TfOH). 2. If possible, modify the protecting groups on the acceptor to reduce steric hindrance. 3. Use a glycosyl donor with a participating group at C2 (e.g., acetate) to favor 1,2-trans glycosylation.
Formation of orthoester byproduct 1. Use of a participating group at C2 of the glycosyl donor.1. Optimize the reaction conditions (temperature, solvent) to disfavor orthoester formation. 2. Consider using a donor with a non-participating group if stereocontrol is not an issue.

Experimental Protocols

Key Experiment: Isomerization of Apoptolidin to this compound

Objective: To convert synthesized Apoptolidin to its more stable isomer, this compound, and purify the product.

Materials:

  • Apoptolidin

  • Methanol (B129727) (anhydrous)

  • Triethylamine (freshly distilled)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve Apoptolidin in anhydrous methanol to a concentration of approximately 1 mg/mL.

  • Add triethylamine (10-20 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction typically reaches equilibrium within a few hours.

  • Once the equilibrium is reached (as indicated by a stable ratio of Apoptolidin to this compound), quench the reaction by removing the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate this compound from residual Apoptolidin and other impurities.

  • Combine the fractions containing pure this compound and remove the solvent under reduced pressure to obtain the final product.

Comparative Data of Synthetic Routes

The following table summarizes key aspects of the major total syntheses of Apoptolidin and its aglycone, providing a basis for comparison of different strategies.

Synthetic Route Key Features Longest Linear Sequence (steps) Overall Yield Reference
Nicolaou (Apoptolidin) Stille coupling, Yamaguchi macrolactonization, late-stage glycosylations.~35Not explicitly stated[2][3]
Crimmins (Apoptolidin) Aldol (B89426) reactions for stereocontrol, cross-metathesis for fragment coupling, Yamaguchi macrolactonization.~30Not explicitly stated[4]
Koert (Apoptolidinone) Evans aldol reaction, substrate-controlled dihydroxylation, Wittig reactions for triene formation.~25~1%[5][6]
Sulikowski (Apoptolidinone) Propionate aldol reactions, Mukaiyama aldol addition, Suzuki cross-coupling.~28Not explicitly stated[7][8]

Visualizations

Retrosynthetic Analysis of Apoptolidin

G Apoptolidin Apoptolidin Macrolactonization Macrolactonization Apoptolidin->Macrolactonization Isomerization Isomerization Isomerization->Apoptolidin SecoAcid Seco-Acid Macrolactonization->SecoAcid Glycosylation1 Glycosylation (C9) Aglycone Aglycone Glycosylation1->Aglycone Sugar1 6-deoxy-L-glucose Glycosylation1->Sugar1 Glycosylation2 Glycosylation (C27) Glycosylation2->Aglycone Sugar2 Disaccharide Glycosylation2->Sugar2 StilleCoupling Stille Coupling (C11-C12) FragmentA C1-C10 Fragment StilleCoupling->FragmentA FragmentB C11-C28 Fragment StilleCoupling->FragmentB HWE HWE Reaction Phosphonate Phosphonate HWE->Phosphonate Aldehyde Aldehyde HWE->Aldehyde SecoAcid->Glycosylation1 SecoAcid->Glycosylation2 Aglycone->StilleCoupling FragmentA->HWE This compound This compound This compound->Isomerization G Start Simple Precursors FragmentSynth Fragment Synthesis Start->FragmentSynth Coupling Fragment Coupling FragmentSynth->Coupling Elaboration Functional Group Interconversion Coupling->Elaboration Macro Macrolactonization Elaboration->Macro Glyco Glycosylation Macro->Glyco Isomerize Isomerization Glyco->Isomerize Purify Purification Isomerize->Purify End This compound Purify->End

References

Technical Support Center: Overcoming Isoapoptolidin Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Isoapoptolidin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?

This is a common issue for hydrophobic compounds like this compound. Dimethyl sulfoxide (B87167) (DMSO) is an excellent organic solvent that can dissolve many water-insoluble compounds.[1][2] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the polarity of the solvent mixture increases dramatically. This change can cause the poorly water-soluble this compound to "crash out" or precipitate from the solution. The final concentration of DMSO in your aqueous solution is critical; it should be kept as low as possible to avoid both solubility issues and potential solvent-induced toxicity in biological assays.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Based on the available information for its parent compound, Apoptolidin, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Apoptolidin A is commercially available as a 1 mg/mL solution in DMSO.[3] It is crucial to use anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.

Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?

Several strategies can be employed to enhance the aqueous solubility of this compound:

  • Co-solvent System: The most common method is to first dissolve this compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock is then carefully diluted into the aqueous buffer to the final working concentration.

  • pH Adjustment: The solubility of macrolide antibiotics can be pH-dependent.[4][5] Generally, their solubility in phosphate (B84403) buffer solutions tends to decrease with increasing pH.[4][6][7] Experimenting with the pH of your buffer, if your experimental conditions allow, may improve solubility.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes that enhance aqueous solubility and stability.[8][9][10][11] This is a well-established technique for various poorly soluble drugs, including macrolide antibiotics.[12]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?

While the tolerance can vary between cell lines and experimental conditions, a general guideline is to keep the final concentration of DMSO below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[2] It is always recommended to include a vehicle control (the same concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty dissolving the solid this compound powder. This compound is a large, hydrophobic macrolide with inherently low aqueous solubility.1. Use an appropriate organic solvent: Prepare a concentrated stock solution in 100% anhydrous DMSO.[3]2. Gentle warming and sonication: To aid dissolution in the organic solvent, you can gently warm the solution (e.g., to 37°C) and use an ultrasonic bath.
Precipitation occurs immediately upon dilution of the DMSO stock in aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The rapid change in solvent polarity causes the compound to precipitate.1. Decrease the final concentration: Your target concentration may be too high. Try working with a lower final concentration.2. Optimize the dilution method: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and uniform mixing.[13] This can prevent localized high concentrations that lead to precipitation.3. Perform serial dilutions: Instead of a single large dilution, prepare intermediate dilutions of your DMSO stock in the aqueous buffer.
The solution appears clear initially but a precipitate forms over time. The solution is supersaturated, and the compound is slowly precipitating out. This can be influenced by temperature changes or interactions with components of the buffer or media.1. Prepare fresh solutions: Prepare the final aqueous solution of this compound immediately before each experiment.2. Consider solubility enhancers: For longer-term experiments, incorporating cyclodextrins into your formulation can help maintain the stability and solubility of this compound in the aqueous environment.[8][10][12]
Inconsistent results in biological assays. The actual concentration of soluble this compound may be lower than intended due to precipitation. The precipitate can also interfere with certain assay readouts.1. Verify the soluble concentration: Before your assay, prepare the final dilution and centrifuge it to pellet any precipitate. Measure the concentration of the compound in the supernatant to determine the actual soluble concentration.2. Visual inspection: Carefully inspect your experimental plates (e.g., under a microscope) for any signs of precipitate before and during the experiment.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-10 mg/mL).

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If necessary, gently warm the solution to 37°C and/or sonicate for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

Objective: To dilute the DMSO stock solution into an aqueous buffer to achieve the final working concentration while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C), as solubility can be temperature-dependent.

  • Add the required volume of the pre-warmed aqueous buffer to a sterile tube.

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer. Crucially, add the DMSO stock to the buffer, not the other way around.

  • Continue vortexing for at least 30 seconds to ensure thorough mixing.

  • Visually inspect the final solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately in your experiments.

Visualizations

G start Start: this compound Powder stock Dissolve in 100% Anhydrous DMSO (e.g., 1-10 mg/mL) start->stock check_stock Is stock solution clear? stock->check_stock sonicate Gentle warming (37°C) and/or Sonication check_stock->sonicate No dilute Dilute DMSO Stock into Aqueous Buffer check_stock->dilute Yes sonicate->stock check_dilution Is final solution clear? dilute->check_dilution precipitate Precipitation Observed check_dilution->precipitate No end Proceed with Experiment check_dilution->end Yes troubleshoot Troubleshooting Steps: - Lower final concentration - Optimize dilution method - Adjust buffer pH - Use cyclodextrins precipitate->troubleshoot troubleshoot->dilute

Caption: Workflow for preparing this compound solutions.

G start Solubility Issue Observed q1 Is the initial powder dissolving in DMSO? start->q1 a1_yes Proceed to Dilution q1->a1_yes Yes a1_no Action: Use fresh anhydrous DMSO, gently warm, and/or sonicate. q1->a1_no No q2 Does precipitation occur upon dilution in aqueous buffer? a1_yes->q2 a1_no->q1 a2_no Solution is ready for use. q2->a2_no No a2_yes Action: Lower final concentration, add stock slowly to buffer with vigorous mixing. q2->a2_yes Yes q3 Does precipitation form over time? a2_no->q3 a2_yes->q2 a3_no Monitor for stability. q3->a3_no No a3_yes Action: Prepare solutions fresh. Consider using cyclodextrins for long-term stability. q3->a3_yes Yes

References

preventing Isoapoptolidin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoapoptolidin. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a macrolide and a ring-expanded isomer of Apoptolidin (B62325), a compound known for its ability to selectively induce apoptosis in certain cell lines.[1] The stability of this compound is a critical concern because degradation can lead to a loss of its biological activity, resulting in inaccurate and irreproducible experimental outcomes.[2] Factors such as temperature, pH, light, and oxygen can contribute to its degradation.[3][4]

Q2: How should I store the solid (powder) form of this compound?

A2: To ensure maximum stability, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C or -80°C.[2] Storing it in a desiccator can also help to minimize exposure to moisture.

Q3: What is the best way to prepare and store this compound stock solutions?

A3: Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution should be aliquoted into small, single-use volumes in amber or foil-wrapped tubes to protect it from light and repeated freeze-thaw cycles.[2][5] These aliquots should be stored at -20°C or -80°C.[2][6] It is not advisable to store aqueous dilutions for more than a day.[2]

Q4: My experimental results with this compound are inconsistent. Could this be due to degradation?

A4: Yes, inconsistent results, such as a diminished biological effect over time or between different batches of prepared solutions, can be a strong indicator of compound degradation.[7] If you suspect degradation, it is crucial to assess the stability of your this compound stock and working solutions.

Q5: How can I detect and confirm the degradation of this compound?

A5: The most reliable method to confirm and quantify the degradation of this compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[7][8] By comparing the chromatogram of a stored or used solution to that of a freshly prepared standard, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound.[7][9] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to further identify the structure of the degradation products.[10][11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of biological activity in cell-based assays Degradation in culture media.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is incubated at 37°C.[2] Consider performing a time-course experiment to assess stability in your specific cell culture medium.
Appearance of unknown peaks in HPLC analysis Degradation of the compound.Confirm the identity of the peaks using LC-MS. Optimize storage and handling conditions to minimize degradation.[5] Ensure the mobile phase used for HPLC is not contributing to on-column degradation.
Precipitation in aqueous buffers Poor solubility and/or degradation.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits. Prepare fresh dilutions immediately before use.
Color change in stock solution Oxidation or other forms of degradation.Discard the solution. Prepare a fresh stock solution from solid material. Store new stock solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[5]
Summary of Storage Conditions and Stability
Condition Powder (Solid) Stock Solution (in DMSO) Aqueous Working Solution
Temperature -20°C to -80°C (long-term)[12]-20°C to -80°C[2][6]Use immediately; avoid storage.
Light Protect from lightStore in amber vials or wrap in foil[3][5]Protect from light during experiments
Moisture/Air Store in a desiccatorAliquot to minimize headspace and freeze-thaw cycles[2]Prepare fresh before use
pH N/AStable in DMSOLess stable at neutral to alkaline pH[2]

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • Sterile microcentrifuge tubes or a 96-well plate
  • HPLC system with a suitable C18 column

2. Procedure:

  • Pre-warm the cell culture medium to 37°C.
  • Spike the medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
  • Place the medium in a sterile flask or plate and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂).[2]
  • Time-Point Collection: Immediately after spiking, collect the first sample (T=0). Collect subsequent samples at various time points (e.g., 2, 4, 8, 12, 24 hours).[2]
  • For each time point, transfer an aliquot of the medium to a clean microcentrifuge tube and immediately freeze it at -80°C to halt any further degradation.[2]
  • Sample Processing: Once all time points are collected, thaw the samples. If the medium contains proteins (like FBS), perform a protein precipitation step (e.g., by adding 3 volumes of ice-cold acetonitrile). Centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant to HPLC vials for analysis.

3. HPLC Analysis:

  • Inject the processed samples onto the HPLC system.
  • Analyze the chromatograms and identify the peak corresponding to this compound based on the retention time of a freshly prepared standard.
  • Data Analysis: Measure the peak area of this compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining this compound against time to generate a degradation profile.[2]

Visualizations

Troubleshooting Workflow for this compound Degradation A Inconsistent Experimental Results B Assess Stability of this compound Solutions A->B C Analyze by HPLC vs. Fresh Standard B->C D Degradation Confirmed? C->D E Review Storage & Handling Procedures D->E Yes G No Degradation Observed D->G No F Implement Corrective Actions: - Aliquot stocks - Store at -80°C - Protect from light - Prepare fresh working solutions E->F I Problem Solved F->I H Investigate Other Experimental Variables: - Cell viability - Reagent quality - Assay protocol G->H J Problem Persists H->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Hypothetical Degradation Pathway of this compound cluster_conditions Degradation Factors Temp High Temperature Hydrolysis Hydrolyzed Product (Inactive) Temp->Hydrolysis Light Light Exposure Oxidation Oxidized Product (Inactive) Light->Oxidation pH Non-optimal pH pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation This compound This compound (Active Compound) This compound->Hydrolysis This compound->Oxidation Isomerization Further Isomerization (Activity Unknown) This compound->Isomerization

Caption: Potential degradation pathways for this compound.

References

troubleshooting Isoapoptolidin purification from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Isoapoptolidin from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Apoptolidin (B62325)?

A1: this compound is a macrolide natural product and a ring-expanded isomer of Apoptolidin.[1] Apoptolidin can isomerize to this compound, particularly under certain conditions, and both compounds are often found in fermentation extracts of the microorganism Nocardiopsis sp.[2]

Q2: What is the primary mechanism of action for this compound?

A2: this compound, similar to Apoptolidin, induces apoptosis (programmed cell death) in susceptible cell lines. Its primary molecular target is the mitochondrial F0F1-ATP synthase, a crucial enzyme for cellular energy production.[1] Inhibition of this enzyme disrupts cellular metabolism, leading to the activation of the apoptotic cascade.

Q3: My crude extract shows bioactivity, but the final purified fraction has significantly lower activity. What could be the reason?

A3: A significant loss of bioactivity upon purification can be attributed to several factors. One key consideration for this specific molecule is the isomerization of the more active Apoptolidin to the less active this compound during the purification process.[1] Other potential causes include compound degradation due to pH or temperature instability, or the loss of synergistic effects from other compounds present in the crude extract.

Q4: I am observing very low yields of this compound from my fermentation broth. How can I improve this?

A4: Low yields can originate from either the fermentation process or the extraction and purification efficiency. For the fermentation, optimizing culture media, pH, temperature, and incubation time for the Nocardiopsis sp. can significantly impact the production of the target macrolides. For extraction, the choice of solvent is critical. While various organic solvents can be used, a systematic approach to test different solvent systems and their combinations is recommended to maximize the extraction of this compound.

Q5: During my chromatographic separation, I am getting poor resolution between this compound and other closely eluting impurities. What can I do?

A5: Poor chromatographic resolution is a common challenge. To improve separation, consider the following:

  • Optimize the mobile phase: Adjusting the solvent gradient, trying different organic modifiers (e.g., acetonitrile (B52724) vs. methanol), and modifying the pH of the mobile phase can significantly impact selectivity.

  • Change the stationary phase: If optimizing the mobile phase is insufficient, using a column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide a different separation selectivity.

  • Reduce the column loading: Overloading the column can lead to broad, overlapping peaks. Try injecting a smaller amount of your crude or partially purified extract.

  • Adjust the flow rate: A slower flow rate can sometimes improve the resolution of closely eluting compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient cell lysis.Ensure complete cell disruption through methods like sonication or homogenization.
Inappropriate extraction solvent.Perform small-scale pilot extractions with a range of solvents (e.g., ethyl acetate (B1210297), chloroform, butanol) to identify the most effective one.
Insufficient extraction time or agitation.Increase the extraction time and ensure vigorous mixing to maximize solvent-cell contact.
Poor Chromatographic Peak Shape (Tailing or Fronting) Interaction of the analyte with active sites on the silica (B1680970) gel.Add a small amount of a competitive base like triethylamine (B128534) (TEA) to the mobile phase to mask active sites. Ensure the sample is dissolved in a solvent weaker than the initial mobile phase.
Column overload.Reduce the amount of sample injected onto the column.
Compound Degradation During Purification pH instability.Buffer all solutions to a pH where this compound is stable. This may require preliminary stability studies.
Temperature sensitivity.Perform purification steps at reduced temperatures (e.g., 4°C) whenever possible.
Isomerization of Apoptolidin to the less active this compound.Minimize exposure to basic conditions and prolonged processing times, as these can promote isomerization.[1]
Contamination of Final Product Co-elution of impurities.Re-optimize the chromatographic method (see FAQ Q5). Consider using orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography).
Leaching of plasticizers from labware.Use high-quality glass and solvent-resistant plasticware. Run solvent blanks to identify potential contaminants.

Data Presentation

Table 1: Comparative Biological Activity of Apoptolidin and this compound

CompoundTargetIC50 (Inhibition of mitochondrial F0F1-ATPase)Reference
ApoptolidinF0F1-ATPase~0.7 µM[1]
This compoundF0F1-ATPase>10-fold higher than Apoptolidin[1]

Table 2: General Recovery Rates for Macrolide Purification from Fermentation Broth

Purification StepTypical Recovery RangeKey Optimization Parameters
Liquid-Liquid Extraction60-90%Solvent choice, pH of the aqueous phase, phase ratio, number of extractions.
Column Chromatography (per step)50-80%Stationary phase, mobile phase composition, gradient slope, column loading.
Crystallization70-95%Solvent system, temperature, cooling rate.

Note: These are general ranges for macrolide antibiotics and the actual recovery of this compound may vary depending on the specific protocol and the scale of the purification.

Experimental Protocols

Protocol 1: General Procedure for Extraction of this compound from Nocardiopsis sp. Fermentation Broth

  • Fermentation: Culture Nocardiopsis sp. in a suitable production medium for 7-14 days.

  • Cell Separation: Separate the mycelia from the culture broth by centrifugation (e.g., 5000 x g for 20 minutes).

  • Extraction of Supernatant: Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.

  • Extraction of Mycelia: Homogenize the mycelial cake in acetone (B3395972). Filter and concentrate the acetone extract. Partition the resulting aqueous residue with ethyl acetate.

  • Combine and Concentrate: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Chromatographic Purification of this compound

  • Silica Gel Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A step or gradient elution with a hexane-ethyl acetate or chloroform-methanol solvent system.

    • Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (often with 0.1% formic acid to improve peak shape).

    • Procedure: Dissolve the semi-purified fraction in the initial mobile phase, filter through a 0.22 µm filter, and inject onto the HPLC system. Collect the peak corresponding to this compound based on retention time and UV detection.

    • Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Nocardiopsis sp. Culture Centrifugation Centrifugation Fermentation->Centrifugation LLE_Supernatant Liquid-Liquid Extraction (Supernatant) Centrifugation->LLE_Supernatant Supernatant Mycelia_Extraction Mycelia Extraction Centrifugation->Mycelia_Extraction Mycelia Combine_Concentrate Combine & Concentrate LLE_Supernatant->Combine_Concentrate Mycelia_Extraction->Combine_Concentrate Silica_Chrom Silica Gel Chromatography Combine_Concentrate->Silica_Chrom Crude Extract Prep_HPLC Preparative HPLC Silica_Chrom->Prep_HPLC Semi-pure Fraction Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Experimental workflow for this compound purification.

signaling_pathway This compound This compound ATP_Synthase Mitochondrial F0F1-ATP Synthase This compound->ATP_Synthase Inhibits ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Blocks Synthesis MMP_Loss Loss of Mitochondrial Membrane Potential ATP_Depletion->MMP_Loss Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C Apoptosome Apoptosome Formation Cytochrome_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

References

Technical Support Center: Optimizing Isoapoptolidin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoapoptolidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in cell culture media?

A1: The main stability issue for this compound is its isomerization to Apoptolidin. This compound is a ring-expanded isomer of Apoptolidin, and the two molecules can exist in equilibrium.[1][2] This isomerization is significant as it occurs within the timeframe of most cell-based assays and can therefore affect the interpretation of experimental results.[1]

Q2: Why is the isomerization of this compound to Apoptolidin a concern for my experiments?

A2: The isomerization is a critical factor because this compound and Apoptolidin have different biological activities. Apoptolidin is a known inhibitor of mitochondrial F0F1-ATPase, while this compound is over 10-fold less potent in this regard.[1] Therefore, the conversion of this compound to the more active Apoptolidin during an experiment can lead to an overestimation of this compound's potency and inaccurate dose-response curves.

Q3: What factors influence the isomerization of this compound?

A3: The isomerization of this compound to Apoptolidin is influenced by the pH of the solution. Under basic conditions, such as treatment with methanolic triethylamine, an equilibrium mixture of approximately 1.4:1 (this compound:Apoptolidin) is established.[2] Standard cell culture media are typically buffered around a physiological pH of 7.2-7.4, which can facilitate this isomerization over time. Temperature and light exposure are also general factors that can affect the stability of macrolides and may influence this equilibrium.

Q4: How can I monitor the stability of this compound in my cell culture medium?

A4: The stability of this compound and its isomerization to Apoptolidin can be monitored by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques can separate and quantify the amounts of both this compound and Apoptolidin in a sample over time. For a detailed procedure, please refer to the Experimental Protocols section.

Q5: Are there any general tips for improving the stability of small molecules like this compound in cell culture?

A5: Yes, several general practices can help enhance the stability of small molecules in cell culture media:

  • pH Control: Ensure the pH of your cell culture medium is well-maintained, as deviations can accelerate degradation.

  • Temperature: Prepare and store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time the compound spends at 37°C before and during the experiment.

  • Light Protection: Protect stock solutions and experimental setups from light, as some compounds are light-sensitive.

  • Solvent Choice: Use a high-purity, anhydrous solvent like DMSO for stock solutions and ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid toxicity and precipitation.

  • Fresh Preparations: Whenever possible, prepare fresh dilutions of this compound in your cell culture medium immediately before use.

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected activity of this compound.
  • Possible Cause: Isomerization of this compound to the more potent Apoptolidin during the experiment.

  • Troubleshooting Steps:

    • Assess Isomerization: Perform a time-course stability study by incubating this compound in your cell culture medium (without cells) for the duration of your experiment. Analyze samples at different time points using HPLC or LC-MS/MS to quantify the ratio of this compound to Apoptolidin.

    • Shorten Incubation Time: If significant isomerization is observed, consider reducing the experimental incubation time if feasible for your assay.

    • pH Optimization: If your cell line can tolerate it, a slightly more acidic medium might slow down the isomerization. However, this must be carefully validated to ensure it doesn't negatively impact cell health or other experimental parameters.

Issue 2: Precipitation of this compound in cell culture medium.
  • Possible Cause: The concentration of this compound exceeds its solubility in the aqueous medium.

  • Troubleshooting Steps:

    • Lower Final Concentration: Reduce the final working concentration of this compound.

    • Optimize Dilution: Instead of a single large dilution step, perform serial dilutions. Ensure rapid and thorough mixing after adding the stock solution to the medium.

    • Use of Solubilizing Agents: In some cases, a small amount of a biocompatible solubilizing agent, such as certain cyclodextrins, may be used, but this should be tested for its effect on the cells and the compound's activity.

Data Presentation

Table 1: Stability of a Hypothetical Macrolide in Cell Culture Medium at 37°C

Time (hours)Percent Remaining (in Medium without Cells)Percent Remaining (in Medium with Cells)
0100%100%
295%90%
685%75%
1270%55%
2450%30%
4825%10%

Note: This table presents illustrative data for a generic macrolide and should be replaced with experimental data for this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC

This protocol describes a general method to determine the stability of this compound and quantify its isomerization to Apoptolidin.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spiking the Medium: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM).

  • Incubation: Incubate the spiked medium at 37°C in a cell culture incubator.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Sample Quenching: To stop degradation, immediately mix the collected aliquot with 3 volumes of ice-cold acetonitrile or methanol to precipitate proteins and other macromolecules.

  • Sample Processing:

    • Vortex the samples thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitates.

    • Transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or a suitable buffer like ammonium acetate) is a common starting point for macrolide separation. The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound and Apoptolidin, or by MS detection for higher specificity and sensitivity.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks for this compound and Apoptolidin based on their retention times (if a standard for Apoptolidin is available).

    • Calculate the peak areas for both compounds at each time point.

    • Determine the percentage of each compound remaining relative to the total peak area at time zero.

    • Plot the percentage of this compound remaining versus time to determine its stability and half-life under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO spike Spike into Cell Culture Medium stock->spike incubate Incubate at 37°C spike->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with Cold Acetonitrile sample->quench process Centrifuge & Collect Supernatant quench->process hplc Analyze by HPLC/LC-MS process->hplc data_analysis Determine Stability & Half-life hplc->data_analysis Quantify this compound & Apoptolidin

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway This compound This compound Apoptolidin Apoptolidin (More Active) This compound->Apoptolidin Isomerization (pH, Temp dependent) ATPase Mitochondrial F0F1-ATPase This compound->ATPase Weak Inhibition Apoptolidin->ATPase Inhibition Apoptosis Apoptosis ATPase->Apoptosis Induction

Caption: Relationship between this compound, Apoptolidin, and their biological target.

References

Technical Support Center: Stereoselective Synthesis of Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of Isoapoptolidin (B15209). The information is tailored to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The synthesis of this compound, a complex macrolide, presents several significant stereochemical challenges. Key difficulties include:

  • Controlling Stereocenters during Fragment Synthesis: Establishing the numerous stereocenters within the carbon skeleton with high fidelity, particularly during aldol (B89426) additions and other carbon-carbon bond-forming reactions.

  • Diastereoselective Reactions: Achieving high diastereoselectivity in reactions such as aldol condensations is crucial for obtaining the correct relative stereochemistry.

  • Macrolactonization: The ring-closing step to form the macrolide core can be low-yielding and prone to side reactions, including epimerization.

  • Stereoselective Glycosylation: The attachment of the carbohydrate moieties to the aglycone must be performed with precise stereocontrol to yield the desired biologically active compound.

  • Isomerization: Apoptolidin (B62325) can isomerize to the more stable, ring-expanded this compound, particularly under basic conditions, which complicates purification and handling.[1]

Q2: What is the relationship between Apoptolidin and this compound?

A2: this compound is a ring-expanded isomer of Apoptolidin.[1] Apoptolidin can isomerize to this compound, and an equilibrium mixture of the two can be established.[1] This isomerization is a critical consideration during the final stages of the synthesis and purification.

Troubleshooting Guides

Poor Diastereoselectivity in Aldol Reactions

Problem: The diastereomeric ratio (d.r.) of my aldol reaction to create a key fragment, such as the C16-C28 segment, is low.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Lewis Acid Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂·OEt₂). The choice of Lewis acid can significantly influence the transition state geometry and, therefore, the diastereoselectivity.Improved d.r. favoring the desired diastereomer.
Incorrect Reaction Temperature Perform the reaction at lower temperatures (e.g., -78 °C). Lower temperatures often enhance selectivity by favoring the kinetically controlled product.[2]Increased diastereomeric excess (d.e.).
Suboptimal Solvent Test a range of anhydrous, non-coordinating solvents. Solvent polarity can affect the chelation of the Lewis acid and the conformation of the transition state.Enhanced diastereoselectivity.
Poor Enolate Geometry For substrate-controlled aldol reactions, ensure the enolate geometry is correctly formed. The choice of base and reaction conditions for enolate formation is critical. For Mukaiyama aldol reactions, ensure the silyl (B83357) enol ether is of high purity.[3]Improved control over the aldol adduct stereochemistry.

Experimental Protocol: Diastereoselective Mukaiyama Aldol Reaction for the C16-C28 Fragment [3]

This protocol is a representative example for achieving high diastereoselectivity in a key fragment synthesis.

  • Preparation of the Aldehyde: To a solution of the β-methoxy aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C is added a solution of a Lewis acid (e.g., BF₃·OEt₂, 1.5 equiv).

  • Addition of the Silyl Enol Ether: After stirring for 15 minutes, a solution of the enolsilane (1.2 equiv) in CH₂Cl₂ is added dropwise over 30 minutes.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • Work-up and Purification: The mixture is warmed to room temperature, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

Low Yield in Yamaguchi Macrolactonization

Problem: The yield of the macrolactonization step to form the this compound core is low, with significant amounts of side products or starting material remaining.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient High-Dilution Ensure the reaction is performed under strict high-dilution conditions (typically ≤ 0.005 M) to favor intramolecular cyclization over intermolecular polymerization.Increased yield of the desired macrolactone.
Decomposition of Substrate The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) can be highly reactive. Ensure slow addition of reagents and maintain appropriate reaction temperatures.[4][5]Minimized substrate decomposition and improved yield.[4][5]
Steric Hindrance If the seco-acid is sterically hindered, the reaction may require higher temperatures or longer reaction times.[6]Improved conversion to the macrolactone.
Epimerization The basic conditions (DMAP) can cause epimerization of stereocenters alpha to carbonyl groups. Minimize reaction time and consider alternative, milder macrolactonization methods if epimerization is a significant issue.Preservation of stereochemical integrity and higher yield of the correct diastereomer.

Experimental Protocol: Yamaguchi Macrolactonization [6]

  • Mixed Anhydride Formation: To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (B28343) at room temperature is added triethylamine (B128534) (1.5 equiv) followed by 2,4,6-trichlorobenzoyl chloride (1.2 equiv). The mixture is stirred for 2 hours.

  • Cyclization: The reaction mixture is then diluted with a large volume of anhydrous toluene to achieve high dilution and heated to a suitable temperature (e.g., 80 °C). A solution of 4-(dimethylamino)pyridine (DMAP, 5.0 equiv) in toluene is added slowly via syringe pump over several hours.

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the mixture is cooled, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield the macrolactone.

Poor Stereoselectivity in Glycosylation

Problem: The glycosylation reaction to attach the sugar moieties results in a mixture of anomers (α and β) or low yield of the desired stereoisomer.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Glycosyl Donor/Acceptor The choice of protecting groups on both the glycosyl donor and the aglycone acceptor can significantly influence the stereochemical outcome.[7] Consider using participating protecting groups (e.g., acyl groups at C2 of the sugar) to favor 1,2-trans glycosylation.Improved stereoselectivity for the desired anomer.
Suboptimal Promoter/Catalyst The choice of promoter (e.g., NIS/TfOH, TMSOTf) is critical.[7] Screen different promoters and optimize their stoichiometry.Enhanced reactivity and selectivity.
Solvent Effects The solvent can influence the formation and reactivity of the key intermediates (e.g., oxocarbenium ion). Ethereal solvents can sometimes favor α-glycoside formation.Improved α/β selectivity.
Anomerization of the Glycosyl Donor Ensure the glycosyl donor is anomerically pure before use.Higher yield of the desired product and simplified purification.

Data Summary

Table 1: Representative Diastereoselectivity in Aldol Reactions for Apoptolidin Fragment Synthesis

Reaction Type Fragment Key Reagents Diastereomeric Ratio (d.r.) Reference
Propionate AldolC16-C28TiCl₄, (-)-sparteine>95:5[3]
Mukaiyama AldolC16-C28BF₃·OEt₂>98:2[3]

Visualizations

Synthetic Workflow

Simplified Synthetic Workflow for this compound A Fragment Synthesis (e.g., C1-C15, C16-C28) B Key Stereoselective Reactions (Aldol Additions) A->B Stereocontrol C Fragment Coupling B->C D Macrolactonization (Yamaguchi Protocol) C->D Seco-acid formation E Aglycone Core D->E Ring Closure F Stereoselective Glycosylation E->F Attachment of Sugars G This compound F->G

Caption: A simplified workflow for the total synthesis of this compound.

Troubleshooting Logic for Poor Diastereoselectivity

Troubleshooting Poor Diastereoselectivity in Aldol Reactions Start Low Diastereoselectivity Observed Q1 Is the reaction temperature optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Have different Lewis acids been screened? A1_Yes->Q2 Action1 Lower reaction temperature (e.g., -78 °C) A1_No->Action1 Action1->Q1 Re-evaluate A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the solvent appropriate? A2_Yes->Q3 Action2 Screen a range of Lewis acids A2_No->Action2 Action2->Q2 Re-evaluate A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Diastereoselectivity Improved A3_Yes->End Action3 Test various anhydrous, non-coordinating solvents A3_No->Action3 Action3->Q3 Re-evaluate

Caption: A decision tree for troubleshooting low diastereoselectivity in aldol reactions.

References

Navigating Isoapoptolidin Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent bioactive compound Isoapoptolidin, maintaining its structural integrity is paramount to ensure experimental accuracy and reproducibility. This technical support center provides essential guidance on minimizing the isomerization of this compound to its parent compound, Apoptolidin (B62325), offering troubleshooting advice and frequently asked questions to navigate the challenges of handling this sensitive molecule.

The isomerization of this compound, a ring-expanded macrolide, to Apoptolidin is a known phenomenon that can occur under various experimental conditions, potentially impacting the interpretation of results. Understanding the factors that drive this conversion is the first step toward mitigating it. This guide delves into the critical parameters of temperature, pH, and light exposure, providing actionable protocols and insights to safeguard your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

A1: The conversion of this compound to Apoptolidin is a reversible equilibrium process. This isomerization can be influenced by several factors, with pH being a significant catalyst. Basic conditions, in particular, have been shown to promote the conversion.

Q2: How can I minimize isomerization during routine experiments?

A2: To minimize isomerization, it is crucial to control the experimental environment. This includes maintaining a suitable pH, protecting the compound from light, and using appropriate temperatures for storage and handling.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored at low temperatures, ideally at -20°C or below, and protected from light. When preparing stock solutions, use of anhydrous solvents such as chloroform (B151607) or methylene (B1212753) chloride is recommended for the related compound Apoptolidin, which has shown stability for up to three months at -20°C. Similarly, this compound is reported to be stable in methanol (B129727) at -20°C for up to six months.

Q4: How does pH affect the stability of this compound?

A4: While specific quantitative data for this compound is limited, studies on the related compound Apoptolidin show that basic conditions can drive isomerization. Treatment of Apoptolidin with methanolic triethylamine (B128534) (a base) establishes a 1.4:1 equilibrium mixture of this compound and Apoptolidin. Therefore, it is advisable to maintain a neutral to slightly acidic pH during experiments whenever possible.

Q5: Is this compound sensitive to light?

A5: Yes, macrolide compounds are often susceptible to photodegradation. Light can induce isomerization in the related compound Apoptolidin A.[1][2][3] Therefore, it is critical to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil during all experimental stages.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent biological activity in cell-based assays. Isomerization of this compound to the less active Apoptolidin during the assay. The rate of isomerization can approach equilibrium within the timeframe of many cell-based assays.[4][5]- Minimize the duration of experiments where possible.- Pre-test the stability of this compound in your specific cell culture medium at 37°C.- Analyze the isomeric ratio post-experiment using a validated HPLC method.
Appearance of an unexpected peak in HPLC analysis. Isomerization has occurred, leading to the presence of both this compound and Apoptolidin.- Confirm the identity of the new peak by comparing its retention time with an Apoptolidin standard.- Review your experimental protocol for potential exposure to high pH, elevated temperature, or light.
Loss of compound potency over time in stock solutions. Degradation or isomerization due to improper storage.- Ensure stock solutions are stored at ≤ -20°C in a tightly sealed, light-protected container.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Re-qualify the concentration and purity of stock solutions periodically.

Experimental Protocols

To aid researchers in establishing robust experimental workflows, this section provides detailed methodologies for key analytical procedures and stability assessments.

Protocol 1: HPLC Method for Separation and Quantification of this compound and Apoptolidin

A validated High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the isomeric purity of your this compound samples.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water is typically effective. A starting point could be a linear gradient from 30% to 70% acetonitrile over 20 minutes. The exact gradient should be optimized for your specific column and system.

Detection:

  • UV detection at a wavelength where both isomers have significant absorbance (e.g., 230 nm).

Procedure:

  • Prepare a standard curve for both this compound and Apoptolidin of known concentrations.

  • Inject a known volume of your experimental sample onto the HPLC column.

  • Run the gradient program and record the chromatogram.

  • Identify and integrate the peaks corresponding to this compound and Apoptolidin based on their retention times established from the standards.

  • Quantify the amount of each isomer using the standard curve.

Protocol 2: Forced Degradation Study to Assess this compound Stability

Forced degradation studies are crucial for understanding the degradation pathways and the intrinsic stability of a molecule under various stress conditions.[6][7][8][9][10]

Stress Conditions:

  • Acidic Hydrolysis: Incubate this compound solution in 0.1 N HCl at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Incubate this compound solution in 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C, 80°C).

  • Photostability: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[11][12][13][14] A control sample should be kept in the dark.

Analysis:

  • At each time point, analyze the samples using the validated HPLC method (Protocol 1) to determine the extent of degradation and the formation of any degradation products, including Apoptolidin.

Signaling Pathways and Experimental Workflows

Apoptosis Induction Pathway

This compound, similar to Apoptolidin, is known to induce apoptosis by inhibiting the mitochondrial F0F1-ATP synthase.[4][5] This inhibition leads to a decrease in cellular ATP levels, which can trigger the intrinsic apoptotic pathway.

Apoptosis_Pathway This compound This compound ATP_Synthase Mitochondrial F0F1-ATP Synthase This compound->ATP_Synthase Inhibition ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to Mitochondria Mitochondria ATP_Depletion->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Caspase-3/7 Activation Apoptosome->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: Apoptosis induction pathway via mitochondrial ATP synthase inhibition.

Experimental Workflow for Assessing Apoptosis

To confirm that the observed biological effects are due to apoptosis induced by this compound, the following experimental workflow can be employed.

Apoptosis_Workflow cluster_cell_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_data_analysis Data Analysis Treat_Cells Treat cells with This compound Cyt_c_Assay Cytochrome c Release Assay (Western Blot/ELISA) Treat_Cells->Cyt_c_Assay Casp9_Assay Caspase-9 Activity Assay (Fluorometric/Colorimetric) Treat_Cells->Casp9_Assay Casp37_Assay Caspase-3/7 Activity Assay (Fluorometric/Colorimetric) Treat_Cells->Casp37_Assay AnnexinV_Assay Annexin V/PI Staining (Flow Cytometry) Treat_Cells->AnnexinV_Assay Analyze_Results Analyze and Quantify Apoptotic Markers Cyt_c_Assay->Analyze_Results Casp9_Assay->Analyze_Results Casp37_Assay->Analyze_Results AnnexinV_Assay->Analyze_Results

Caption: Workflow for the experimental validation of apoptosis.

Logical Flow for Troubleshooting Isomerization

When faced with potential isomerization, a logical troubleshooting process is essential.

Troubleshooting_Flow Start Inconsistent Results Check_Purity Analyze Isomeric Purity (HPLC) Start->Check_Purity Isomer_Detected Isomerization Detected? Check_Purity->Isomer_Detected Review_Protocol Review Experimental Protocol Isomer_Detected->Review_Protocol Yes No_Issue No Isomerization Issue Isomer_Detected->No_Issue No Check_pH pH > 7.5? Review_Protocol->Check_pH Check_Temp Temp > RT? Check_pH->Check_Temp No Optimize_pH Optimize pH (Neutral/Slightly Acidic) Check_pH->Optimize_pH Yes Check_Light Light Exposure? Check_Temp->Check_Light No Optimize_Temp Control Temperature (Use Cold Room/Ice) Check_Temp->Optimize_Temp Yes Protect_Light Protect from Light (Amber Vials/Foil) Check_Light->Protect_Light Yes Re_run_Expt Re-run Experiment Check_Light->Re_run_Expt No Optimize_pH->Re_run_Expt Optimize_Temp->Re_run_Expt Protect_Light->Re_run_Expt End Consistent Results Re_run_Expt->End No_Issue->End

Caption: Troubleshooting flowchart for this compound isomerization.

By adhering to these guidelines and implementing the provided protocols, researchers can significantly enhance the reliability and accuracy of their experiments involving this compound, ultimately contributing to more robust and meaningful scientific discoveries.

References

addressing batch-to-batch variability of Isoapoptolidin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Isoapoptolidin production.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Inadequate Fermentation Conditions: The production of Apoptolidin, the precursor to this compound, by Nocardiopsis sp. is highly sensitive to the fermentation environment.

    • Solution: Strictly adhere to the recommended fermentation protocols. Ensure the seed and production media are prepared accurately, and that the temperature, pH, and incubation times are maintained within the optimal ranges.

  • Poor Inoculum Quality: The health and density of the initial spore culture are critical for successful fermentation.

    • Solution: Use fresh, viable spores for inoculation. Ensure the seed culture is grown under optimal conditions to achieve a healthy and dense inoculum.

  • Contamination: Microbial contamination can inhibit the growth of Nocardiopsis sp. and compete for nutrients, leading to reduced or no production of the desired compounds.

    • Solution: Implement and maintain strict aseptic techniques throughout the fermentation process. Regularly monitor cultures for any signs of contamination.

  • Inefficient Extraction: A significant portion of the product may be lost during the downstream extraction process.

    • Solution: Optimize the extraction procedure. Ensure complete extraction from the fermentation broth by using an appropriate solvent like ethyl acetate (B1210297) and optimizing the extraction time and solvent-to-broth ratio.

Problem 2: High Variability in the Ratio of this compound to Apoptolidin

Possible Causes and Solutions:

  • Uncontrolled Isomerization: this compound is an isomer of Apoptolidin. The conversion of Apoptolidin to this compound can be influenced by chemical and physical factors during and after fermentation.

    • Solution:

      • Chemical Factors: Avoid exposing the fermentation extract to basic conditions. For instance, treatment with methanolic triethylamine (B128534) can promote the isomerization of Apoptolidin to this compound[1].

      • Physical Factors: Protect the fermentation broth and extracts from prolonged exposure to light, as light-induced isomerization of Apoptolidin has been reported.

  • Inconsistent Downstream Processing: Variations in the purification process can lead to inconsistent ratios of the two isomers in the final product.

    • Solution: Standardize the downstream processing protocol. This includes the type of chromatography used (e.g., silica (B1680970) gel column chromatography), the solvent systems, and the collection of fractions.

Problem 3: Presence of Impurities in the Final Product

Possible Causes and Solutions:

  • Incomplete Separation of Congeners: The fermentation of Nocardiopsis sp. produces several Apoptolidin congeners which may be co-extracted with this compound.

    • Solution: Optimize the chromatographic separation method. This may involve using different stationary phases, solvent gradients, or employing high-performance liquid chromatography (HPLC) for better resolution.

  • Degradation of Product: this compound may degrade if exposed to harsh conditions during purification or storage.

    • Solution: Handle the product with care. Avoid extreme pH and temperatures, and store the purified compound under appropriate conditions (e.g., cool, dark, and dry).

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

A1: this compound is an isomer of Apoptolidin, which is produced by the fermentation of the microorganism Nocardiopsis sp. FU 40[1].

Q2: What are the key factors influencing the yield of this compound?

A2: The yield of this compound is primarily dependent on the successful production of its precursor, Apoptolidin. Key factors include the composition of the fermentation medium, pH, temperature, aeration, and the quality of the inoculum. The efficiency of the downstream extraction and purification processes also significantly impacts the final yield.

Q3: How can I control the isomerization of Apoptolidin to this compound?

A3: To control the isomerization, it is crucial to manage the chemical and physical environment during and after fermentation. Avoid basic conditions and prolonged exposure to light. Standardizing the purification protocol will also help in obtaining a consistent ratio of the isomers.

Q4: What is a suitable method for the quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a recommended method for the quantification of this compound. It is essential to develop a validated analytical method that can effectively separate this compound from Apoptolidin and other related congeners to ensure accurate quantification.

Data Presentation

Table 1: Fermentation Media Composition for Apoptolidin Production by Nocardiopsis sp. FU 40

Medium TypeComponentConcentrationpH
Seed Medium Soluble Starch1%7.2
Molasses1%
Peptone1%
Beef Extract1%
Production Medium Glycerol2%7.2
Molasses1%
Casamino Acid0.5%
Peptone0.1%
CaCO₃0.1%

Experimental Protocols

Protocol 1: Fermentation of Nocardiopsis sp. FU 40 for Apoptolidin Production
  • Inoculum Preparation:

    • Inoculate spores of Nocardiopsis sp. FU 40 into a flask containing Seed Medium.

    • Incubate at 30°C with shaking for 4 days.

  • Production Fermentation:

    • Inoculate the seed culture into a larger flask containing Production Medium.

    • Incubate at 30°C with shaking for 6 days.

  • Harvesting:

    • After 6 days, centrifuge the fermentation broth to separate the mycelium from the supernatant.

Protocol 2: Extraction and Initial Purification of Apoptolidins
  • Solvent Extraction:

    • Extract the supernatant from the centrifuged broth with an equal volume of ethyl acetate by shaking for 1 hour.

    • Separate the organic (ethyl acetate) layer, which now contains the Apoptolidins.

  • Crude Extract Preparation:

    • Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.

  • Initial Separation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to separate the different Apoptolidin congeners, including this compound.

Protocol 3: Analytical Quantification of this compound (General Guideline)

This is a general guideline. The specific parameters should be optimized and validated for your laboratory setup.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Column: A reverse-phase C18 column is often suitable for the separation of macrolides.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of an acid like formic acid to improve peak shape) is a common choice.

  • Flow Rate: Typically around 1 mL/min.

  • Detection:

    • UV: Monitor at a wavelength where this compound shows maximum absorbance.

    • MS: Use electrospray ionization (ESI) in positive mode and select appropriate parent and fragment ions for selective detection and quantification.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis inoculum Inoculum Preparation (Seed Medium, 30°C, 4 days) production Production Fermentation (Production Medium, 30°C, 6 days) inoculum->production harvest Harvesting (Centrifugation) production->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction purification Purification (Silica Gel Chromatography) extraction->purification quantification Quantification (HPLC-UV/MS) purification->quantification

Caption: Experimental workflow for this compound production.

troubleshooting_variability cluster_causes Potential Causes variability Batch-to-Batch Variability in this compound Yield fermentation_params Inconsistent Fermentation Parameters (pH, Temp, etc.) variability->fermentation_params inoculum_quality Variable Inoculum Quality variability->inoculum_quality raw_materials Raw Material Variability variability->raw_materials isomerization Uncontrolled Isomerization variability->isomerization downstream_inconsistency Inconsistent Downstream Processing variability->downstream_inconsistency

Caption: Key factors contributing to batch-to-batch variability.

References

Technical Support Center: Enhancing the Bioavailability of Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoapoptolidin (B15209) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a focus on strategies to enhance the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a macrolide and a ring-expanded isomer of apoptolidin (B62325), a natural product known for its selective induction of apoptosis in transformed cell lines.[1][2] Like many macrolides and other complex natural products, this compound is likely to exhibit poor oral bioavailability due to factors such as low aqueous solubility and potential susceptibility to efflux pumps in the gastrointestinal tract. Enhancing its bioavailability is crucial for achieving therapeutic concentrations in preclinical and clinical studies.

Q2: What are the primary barriers to the oral bioavailability of poorly soluble drugs like this compound?

A2: The primary barriers for poorly soluble drugs, which likely include this compound, are:

  • Poor Solubility and Dissolution: The drug must dissolve in the gastrointestinal fluids to be absorbed.[3] Low solubility leads to a slow dissolution rate, limiting the amount of drug available for absorption.

  • Low Permeability: The drug must pass through the intestinal epithelial cell layer to enter the bloodstream.[4][5]

  • First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation.

  • Efflux Transporters: Proteins such as P-glycoprotein can actively transport the drug back into the intestinal lumen, reducing net absorption.[6]

Q3: What are the major strategies to enhance the bioavailability of a compound like this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization or nanosizing) can enhance the dissolution rate.[3][7]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[3][8]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[3][9][10]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[3]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable derivative that is converted to the active form in the body.[11]

Troubleshooting Guides

Issue 1: Low and Variable Oral Absorption of this compound in Animal Models

Symptoms:

  • Inconsistent plasma concentration-time profiles between subjects.

  • Low Cmax (maximum plasma concentration) and AUC (area under the curve) values following oral administration.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions Experimental Protocol
Poor Aqueous Solubility 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.2. Formulate as a Solid Dispersion: Use techniques like spray drying or hot-melt extrusion to create an amorphous solid dispersion with a hydrophilic polymer.3. Utilize Cyclodextrin (B1172386) Complexation: Prepare an inclusion complex of this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD).See Protocol 1: Preparation of an Amorphous Solid Dispersion.
Low Permeability 1. Incorporate Permeation Enhancers: Include excipients that can transiently open tight junctions or inhibit efflux pumps.2. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to present the drug in a solubilized form at the site of absorption.See Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS).
Efflux by P-glycoprotein 1. Co-administer a P-gp Inhibitor: Use a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your in vivo studies to confirm P-gp involvement.2. Formulate with Excipients that Inhibit P-gp: Some surfactants and polymers used in formulations can also inhibit P-gp.See Protocol 3: In Vitro Permeability Assay using Caco-2 Cells.
Data Presentation: Comparison of Bioavailability Enhancement Strategies
Formulation Strategy This compound Solubility (µg/mL) Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Oral Bioavailability (%) in Rats (Predicted)
Unformulated this compound< 10.5< 2
Micronized Suspension50.55-10
Nanosuspension250.615-25
Amorphous Solid Dispersion (1:5 drug:polymer)501.225-40
SEDDS Formulation> 100 (in emulsion)2.540-60
HP-β-CD Complex (1:1 molar ratio)800.820-35

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
  • Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Dichloromethane (B109758), Methanol (B129727).

  • Procedure:

    • Dissolve 100 mg of this compound and 500 mg of PVP K30 in a 1:1 (v/v) mixture of dichloromethane and methanol to form a clear solution.

    • Set up the spray dryer with an inlet temperature of 80°C and an outlet temperature of 50°C.

    • Atomize the solution at a spray rate of 5 mL/min.

    • Collect the resulting powder from the cyclone separator.

    • Characterize the ASD for drug content, dissolution rate, and solid-state properties (using techniques like PXRD and DSC to confirm the amorphous state).

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Materials: this compound, Capryol 90 (oil), Kolliphor RH 40 (surfactant), Transcutol HP (co-solvent).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

    • Prepare the SEDDS pre-concentrate by mixing Capryol 90, Kolliphor RH 40, and Transcutol HP in a ratio of 30:50:20 (w/w).

    • Dissolve this compound in the pre-concentrate to the desired concentration (e.g., 20 mg/g).

    • Evaluate the self-emulsification performance by adding the pre-concentrate to water and observing the formation of a microemulsion.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and drug release.

Protocol 3: In Vitro Permeability Assay using Caco-2 Cells
  • Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Lucifer Yellow.

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to form a differentiated monolayer.

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Add the this compound formulation to the apical (A) side of the monolayer.

    • Take samples from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess efflux, add the formulation to the basolateral side and sample from the apical side.

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests active efflux.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategies Enhancement Strategies cluster_evaluation Evaluation Problem Low Oral Bioavailability of this compound Solubility Assess Solubility (Aqueous Buffers) Problem->Solubility Permeability Assess Permeability (Caco-2 Assay) Problem->Permeability SizeReduction Particle Size Reduction (Micronization/Nanosizing) Solubility->SizeReduction ASD Amorphous Solid Dispersion (ASD) Solubility->ASD Complex Cyclodextrin Complexation Solubility->Complex Lipid Lipid-Based Formulation (SEDDS) Permeability->Lipid InVitro In Vitro Dissolution & Permeability Testing SizeReduction->InVitro ASD->InVitro Lipid->InVitro Complex->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo

Caption: Troubleshooting workflow for low oral bioavailability.

signaling_pathway cluster_formulation Formulation Approach cluster_gitract Gastrointestinal Tract SEDDS SEDDS Pre-concentrate (Oil, Surfactant, Co-solvent) Emulsion Fine O/W Microemulsion (Droplet Size < 100 nm) SEDDS->Emulsion Dispersion in Aqueous GI Fluids Drug This compound Drug->SEDDS Dissolved in SolubilizedDrug Solubilized this compound in Micelles Emulsion->SolubilizedDrug Drug Release Absorption Enhanced Absorption (Increased Surface Area) SolubilizedDrug->Absorption

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

dealing with off-target effects of Isoapoptolidin in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Isoapoptolidin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a ring-expanded isomer of Apoptolidin, a natural product known to selectively induce apoptosis in various cancer cell lines.[1] The primary on-target effect of the Apoptolidin family is the inhibition of mitochondrial F0F1-ATPase (ATP synthase), which leads to a decrease in cellular ATP production and the induction of the intrinsic apoptotic pathway.[2][3][4]

Q2: How does this compound differ from Apoptolidin?

A2: this compound and Apoptolidin exist in equilibrium in solution, a process that can occur within the timeframe of most cell-based assays.[1] Notably, this compound is over 10-fold less potent than Apoptolidin in inhibiting mitochondrial F0F1-ATPase.[1] Despite this, it retains significant antiproliferative activity, suggesting a potentially more complex or distinct mechanism of action compared to Apoptolidin.

Q3: What are the potential sources of off-target effects when using this compound?

A3: Off-target effects in this compound experiments can arise from several sources:

  • Isomerization to Apoptolidin: Due to the equilibrium between the two isomers, observed cellular effects may be partially or wholly attributable to the more potent F0F1-ATPase inhibitor, Apoptolidin.

  • Non-specific Cytotoxicity: At higher concentrations, this compound may induce cytotoxicity through mechanisms unrelated to its intended target.

  • Interaction with Other Cellular Targets: this compound may interact with other proteins, such as kinases, leading to unintended signaling pathway modulation.

  • Assay Interference: As a mitochondrial inhibitor, this compound can interfere with metabolic-based cytotoxicity assays like the MTT assay, leading to inaccurate readings.[5]

Troubleshooting Guide

Problem 1: Observed cytotoxicity is higher than expected based on F0F1-ATPase inhibition.

This is a common observation, given that this compound has significantly lower F0F1-ATPase inhibitory activity but retains potent antiproliferative effects.

Possible Causes & Solutions:

Possible Cause Suggested Troubleshooting Step Expected Outcome
Effect of Apoptolidin Isomer Quantify the ratio of this compound to Apoptolidin in your cell culture medium over time using LC-MS.Determine the contribution of the more potent Apoptolidin to the observed phenotype.
Off-Target Kinase Inhibition Perform a kinome-wide binding assay (e.g., KINOMEscan®) to identify potential kinase targets of this compound.Identification of specific off-target kinases will allow for more targeted downstream validation experiments.
Induction of Apoptosis via Alternative Pathways Measure markers of both intrinsic (e.g., Caspase-9 activation, cytochrome c release) and extrinsic (e.g., Caspase-8 activation) apoptosis pathways via Western blot or flow cytometry.Elucidate the specific apoptotic pathway(s) activated by this compound.
Non-Specific Cytotoxicity Determine the IC50 of this compound in a panel of diverse cell lines (e.g., NCI-60 panel) to assess its selectivity profile.A broad cytotoxicity profile may indicate non-specific effects.
Problem 2: Inconsistent or unexpected results from cell viability assays.

Mitochondrial inhibitors can directly interfere with the readout of common viability assays that rely on cellular metabolism.

Possible Causes & Solutions:

Possible Cause Suggested Troubleshooting Step Expected Outcome
Interference with MTT/XTT/WST-1 Assays Use a non-metabolic method to measure cell viability, such as a lactate (B86563) dehydrogenase (LDH) release assay, a propidium (B1200493) iodide-based flow cytometry assay, or a real-time impedance-based assay.[5]More accurate and reliable measurement of cell viability, independent of mitochondrial function.
Solvent Toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.Rule out any cytotoxic effects of the solvent itself.
Compound Instability Prepare fresh stock solutions of this compound for each experiment and store them under recommended conditions.Ensure consistent compound activity throughout the experiment.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound and its isomer, Apoptolidin A.

Compound Target Assay Type IC50 / GI50
This compound Mitochondrial F0F1-ATPaseBiochemical Assay6.0 µM
Antiproliferative Activity (Ad12-E1A transformed 3Y1 cells)Cell-based Assay0.009 µM
Apoptolidin A Mitochondrial F0F1-ATPaseBiochemical Assay0.7 µM
Antiproliferative Activity (Ad12-E1A transformed 3Y1 cells)Cell-based Assay0.0065 µM

Key Experimental Protocols

Protocol 1: F0F1-ATPase Inhibition Assay (Coupled Spectrophotometric Assay)

This protocol measures the ATPase activity of isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay Buffer (100 mM Tris-HCl pH 8.0, 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA)

  • ATP solution (4 mM)

  • NADH solution (0.23 mM)

  • Phosphoenolpyruvate solution (1 mM)

  • Pyruvate (B1213749) kinase (1.4 units/mL)

  • Lactate dehydrogenase (1.4 units/mL)

  • This compound (various concentrations)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing assay buffer, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

  • Add isolated mitochondria (25-50 µg protein) to the wells of the microplate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the ATP solution.

  • Immediately measure the decrease in absorbance at 340 nm over time at 30-31°C. The rate of NADH oxidation is proportional to the rate of ADP production by the ATPase.

  • Calculate the specific activity and determine the IC50 value of this compound.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound (various concentrations)

  • Lysis buffer (positive control for maximum LDH release)

  • Commercially available LDH assay kit

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time period. Include untreated cells (negative control) and cells treated with lysis buffer (positive control).

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature, protected from light, for the recommended time.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity for each treatment condition relative to the controls.

Visualizations

Apoptolidin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Apoptolidin Apoptolidin This compound->Apoptolidin Equilibrium F0F1_ATPase F0F1-ATPase Apoptolidin->F0F1_ATPase Inhibition ATP ATP F0F1_ATPase->ATP synthesis Cytochrome_c Cytochrome c F0F1_ATPase->Cytochrome_c Dysfunction Leads to Release AMPK AMPK ATP->AMPK Decreased Levels Lead to Activation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binding Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Signaling pathway of Apoptolidin-induced apoptosis.

Experimental_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Observe Unexpected Cytotoxicity with this compound check_isomerization 1. Quantify this compound/ Apoptolidin Ratio (LC-MS) start->check_isomerization assess_viability 2. Confirm Cytotoxicity with Non-Metabolic Assay (e.g., LDH) check_isomerization->assess_viability screen_off_targets 3. Perform Off-Target Screening (e.g., Kinome Scan) assess_viability->screen_off_targets validate_pathway 4. Validate Apoptotic Pathway (Western Blot for Caspases) screen_off_targets->validate_pathway end Conclusion: Differentiate On-Target vs. Off-Target Effects validate_pathway->end

Caption: Troubleshooting workflow for unexpected this compound effects.

Logical_Relationship cluster_effects Potential Cellular Effects This compound This compound Treatment OnTarget On-Target Effect (F0F1-ATPase Inhibition) This compound->OnTarget OffTarget_Isomer Off-Target via Isomer (Apoptolidin-mediated F0F1-ATPase Inhibition) This compound->OffTarget_Isomer OffTarget_Other Other Off-Target Effects (e.g., Kinase Inhibition, Non-specific Cytotoxicity) This compound->OffTarget_Other Observed_Phenotype Observed Cellular Phenotype (e.g., Apoptosis) OnTarget->Observed_Phenotype OffTarget_Isomer->Observed_Phenotype OffTarget_Other->Observed_Phenotype

Caption: Logical relationship of this compound's potential effects.

References

Technical Support Center: Optimization of Reaction Conditions for Isoapoptolidin Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Isoapoptolidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reaction conditions and achieve desired product outcomes.

Disclaimer: this compound is a complex macrolide, and specific derivatization protocols are not widely published. The information provided herein is based on general principles of macrolide chemistry and derivatization of poly-hydroxyl compounds. Researchers should always perform small-scale pilot reactions to optimize conditions for their specific derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound available for derivatization?

A1: The primary sites for derivatization on the this compound scaffold are its multiple hydroxyl (-OH) groups. These groups can undergo a variety of chemical modifications, including esterification, etherification, acylation, and silylation, to produce a diverse range of derivatives. The presence of numerous hydroxyl groups with potentially different reactivities (primary vs. secondary) allows for the possibility of selective derivatization under carefully controlled conditions.

Q2: Why are the hydroxyl groups of this compound important?

A2: Studies on the parent compound, Apoptolidin, suggest that the free hydroxyl groups are crucial for its biological activity. Derivatization of these groups, for example through peracetylation, has been shown to significantly reduce its inhibitory activity against yeast ATPase. Therefore, any modification of the hydroxyl groups should be carefully considered in the context of the desired biological outcome.

Q3: How can I monitor the progress of my this compound derivatization reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. By co-spotting the reaction mixture with the this compound starting material, you can visualize the consumption of the starting material and the appearance of a new, typically less polar, product spot. For more quantitative analysis and to check for the formation of byproducts, high-performance liquid chromatography (HPLC) is recommended.

Q4: What are the general strategies for purifying this compound derivatives?

A4: Purification of this compound derivatives is typically achieved using chromatographic techniques. Column chromatography on silica (B1680970) gel is the most common method. The choice of the solvent system for elution will depend on the polarity of the synthesized derivative. A gradient of hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol is often a good starting point. For challenging separations or to achieve high purity, preparative HPLC (prep-HPLC) may be necessary.

Q5: Is it necessary to use protecting groups for the derivatization of this compound?

A5: Due to the presence of multiple hydroxyl groups, achieving selective derivatization at a specific position can be challenging. If you wish to modify a particular hydroxyl group while leaving others untouched, a protecting group strategy is highly recommended. This involves selectively "blocking" the other hydroxyl groups with a chemical moiety that is stable to the derivatization reaction conditions and can be cleanly removed later.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Insufficient Reagent Activity Ensure the quality and purity of your derivatizing agent and any catalysts. For example, in acylations, use freshly opened or distilled acylating agents.
Suboptimal Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction by TLC. Some reactions may require heating to overcome the activation energy, while others may need to be cooled to prevent degradation.
Inappropriate Solvent Ensure the use of anhydrous (dry) solvents, as water can quench many reagents. The solvent should also fully dissolve the this compound starting material. Consider switching to a different solvent with a higher or lower polarity or boiling point.
Catalyst Inefficiency If using a catalyst (e.g., DMAP in acylation), ensure it is present in the correct stoichiometric amount and is of high purity. In some cases, a different catalyst may be more effective.
Steric Hindrance The target hydroxyl group may be sterically hindered, slowing down the reaction. Consider using a smaller, more reactive derivatizing agent or extending the reaction time.
Issue 2: Formation of Multiple Products
Possible Cause Suggested Solution
Lack of Selectivity Multiple hydroxyl groups are reacting. Implement a protecting group strategy to selectively block the more reactive hydroxyl groups before proceeding with the derivatization of the target site.
Over-reaction The desired product is reacting further to form byproducts. Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed or when the desired product concentration is at its maximum.
Degradation of Starting Material or Product The reaction conditions (e.g., high temperature, prolonged reaction time, strong acid or base) may be too harsh. Attempt the reaction under milder conditions (e.g., lower temperature, shorter reaction time, weaker base/acid).
Isomerization This compound can isomerize back to Apoptolidin under certain conditions (e.g., basic conditions). Analyze the reaction mixture by HPLC or NMR to check for the presence of isomers. Adjust the reaction pH to minimize isomerization.
Issue 3: Difficult Purification
Possible Cause Suggested Solution
Similar Polarity of Product and Starting Material If the derivatization results in a small change in polarity, separation by standard column chromatography can be difficult. Try using a different solvent system with a shallower gradient or consider using a different stationary phase (e.g., alumina, C18). Preparative HPLC is often effective in these cases.
Presence of Hard-to-Remove Byproducts Optimize the reaction conditions to minimize the formation of byproducts. If byproducts are unavoidable, consider a different purification technique, such as crystallization or selective precipitation.
Product Streaking on TLC/Column The product may be interacting too strongly with the silica gel. Try adding a small amount of a modifier to your eluent, such as triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds).

Experimental Protocols

The following are generalized protocols for common derivatization reactions of hydroxyl groups, which can be adapted for this compound. Note: These are starting points and will likely require optimization.

Protocol 1: General Procedure for Acylation (e.g., Acetylation)
  • Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or pyridine (B92270) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine (TEA, 3-5 equivalents) or 4-dimethylaminopyridine (B28879) (DMAP, 0.1-1 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent, such as acetic anhydride (B1165640) or acetyl chloride (1.5-3 equivalents), dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Parameter Typical Range/Condition
Solvent Dichloromethane (DCM), Pyridine, Tetrahydrofuran (THF)
Base Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Pyridine
Acylating Agent Acetic Anhydride, Acetyl Chloride, Benzoyl Chloride
Temperature 0 °C to Room Temperature
Reaction Time 2 - 24 hours
Protocol 2: General Procedure for Silylation (e.g., TMS Ether Formation)
  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as imidazole (B134444) (2-4 equivalents) or triethylamine (2-4 equivalents).

  • Add the silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl, 1.5-3 equivalents) or tert-butyldimethylsilyl chloride (TBDMSCl, 1.5-3 equivalents), at room temperature.

  • Stir the reaction for 1-12 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the silylated derivative by silica gel column chromatography.

Parameter Typical Range/Condition
Solvent Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Base Imidazole, Triethylamine (TEA)
Silylating Agent Trimethylsilyl chloride (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl)
Temperature Room Temperature
Reaction Time 1 - 12 hours

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with Pure this compound dissolve Dissolve in Anhydrous Solvent start->dissolve inert Establish Inert Atmosphere dissolve->inert add_reagents Add Base and Derivatizing Agent inert->add_reagents stir Stir at Controlled Temperature add_reagents->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography concentrate->purify end end purify->end Characterize Pure Derivative

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic start Reaction Outcome? low_yield Low/No Product start->low_yield Unsatisfactory multiple_products Multiple Products start->multiple_products Complex Mixture success Desired Product start->success Successful check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp check_solvent Check Solvent (Anhydrous?) low_yield->check_solvent use_pg Use Protecting Groups multiple_products->use_pg milder_cond Use Milder Conditions multiple_products->milder_cond monitor_closely Monitor Reaction Closely multiple_products->monitor_closely

Caption: Troubleshooting logic for this compound derivatization reactions.

resolving peak tailing of Isoapoptolidin in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoapoptolidin Analysis

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting strategies and frequently asked questions to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing refers to a distortion where the peak's trailing edge is drawn out, resulting in an asymmetrical shape.[1] In quantitative analysis, a perfect peak is symmetrical (Gaussian). Peak tailing is problematic because it reduces resolution between closely eluting compounds, complicates peak integration, and compromises the accuracy and reproducibility of your results.[2] A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2 is often indicative of significant tailing.[3][4]

Q2: What are the most common causes of peak tailing for a complex macrolide like this compound?

A2: For a polar molecule like this compound, the primary causes of peak tailing in reverse-phase HPLC are:

  • Secondary Interactions: The analyte interacts with ionized residual silanol (B1196071) groups on the silica-based column packing.[2][3] This is a very common issue for polar compounds containing functional groups like hydroxyls or amines.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable group on this compound, the molecule can exist in both ionized and non-ionized forms, leading to a broadened or tailing peak.[5][6]

  • Column Degradation: The stationary phase can degrade over time, or the column can become contaminated with strongly retained impurities from previous injections, creating active sites that cause tailing.[4][7]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to poor peak shape.[2][7]

Q3: I am observing peak tailing for this compound. Where should I begin troubleshooting?

A3: A systematic approach is crucial. Start with the simplest and most common solutions before moving to more complex ones. We recommend the following order:

  • Optimize Mobile Phase: Adjust the pH and buffer concentration.

  • Evaluate the Column: Check for contamination and ensure it is the appropriate chemistry.

  • Review Sample and Injection Parameters: Check for sample solvent effects and potential overload.

  • Inspect the HPLC System: Rule out extra-column effects.

The troubleshooting guide below will walk you through each of these steps.

Troubleshooting Guide: Resolving Peak Tailing

This guide is presented in a question-and-answer format to address specific issues you may be encountering.

Section 1: Mobile Phase Optimization

Q: My this compound peak is tailing. Could the mobile phase pH be the cause?

A: Yes, this is a highly probable cause. The pH of the mobile phase controls the ionization state of both the analyte and the column's stationary phase, which directly impacts peak shape.[8]

  • Problem: Secondary interactions occur when polar groups on this compound interact with negatively charged silanol groups (SiO-) on the silica (B1680970) column surface.[9] These interactions are strong at a pH above ~3-4, where silanols become deprotonated.[1][10] Additionally, if the mobile phase pH is near the analyte's pKa, a mixture of ionized and unionized forms can cause peak distortion.[6]

  • Solution:

    • Lower the pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.0) using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, residual silanols are protonated (Si-OH), minimizing their ability to interact with the analyte.[3][4] This is often the most effective strategy for reducing peak tailing for polar or basic compounds.

    • Use a Buffer: A buffer is essential for maintaining a stable pH throughout the analysis, which is critical for reproducible retention times and peak shapes.[7] A buffer concentration of 10-50 mM is typically effective.[4]

    • Optimize Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can influence peak shape. Experiment with both to see which provides better symmetry.[1]

Parameter Observation / Problem Recommended Action Rationale
Mobile Phase pH Peak tailing is observed at mid-range pH (4-7).Lower the aqueous phase pH to 2.5-3.5 using 0.1% formic acid or TFA.Protonates surface silanols (Si-OH), preventing secondary ionic interactions with the analyte.[3][4]
Peak shape is inconsistent between runs.Add a buffer (e.g., 10-50 mM ammonium (B1175870) formate) to the mobile phase.Maintains a constant pH, ensuring a consistent ionization state for the analyte and stationary phase.[6][7]
Analyte Ionization The pKa of this compound is unknown or the pH is close to the pKa.Adjust pH to be at least 1-2 units away from the suspected pKa.Ensures the analyte is in a single ionic form (either fully ionized or fully unionized), preventing split or broad peaks.[6][10]
Section 2: Column Health and Selection

Q: I've adjusted the mobile phase, but the peak tailing persists. Could my column be the problem?

A: Yes. Column-related issues are another major cause of peak tailing. This can be due to either a loss of performance in your current column or a mismatch between the column chemistry and the analyte.[4]

  • Problem:

    • Column Contamination: Strongly retained compounds from previous injections can build up at the head of the column, creating active sites.[11]

    • Column Void: A void or channel can form in the packed bed at the column inlet, often due to pressure shocks, leading to a distorted flow path.[3][7]

    • Chemistry Mismatch: this compound is a polar molecule. Standard C18 columns may not provide adequate retention, and residual silanol activity can be high on older column types.[12][13]

  • Solution:

    • Flush the Column: Regenerate the column using a series of strong solvents (see Protocol 2 below).[4]

    • Use a Guard Column: A guard column protects the analytical column from contaminants and is a cost-effective way to extend column lifetime.[14]

    • Select a Modern, High-Purity Column: Use a column with high-purity silica and effective end-capping. End-capping blocks the majority of residual silanols, significantly reducing secondary interactions.[1][7]

    • Consider Alternative Stationary Phases: If tailing continues on a standard C18 column, a different stationary phase may be more suitable for this polar analyte.

Column Type Principle of Separation Suitability for this compound Considerations
Standard C18 (Type A Silica) Hydrophobic interactions.May show tailing due to high residual silanol activity.Prone to secondary interactions with polar analytes.[1][3]
End-Capped C18 (Type B Silica) Hydrophobic interactions.Recommended Start. Reduces silanol interactions significantly.The industry standard for most applications, offering good performance for a wide range of compounds.[1][7]
Polar-Embedded Phase Mixed-mode (hydrophobic & polar interactions).Excellent Choice. The embedded polar group shields residual silanols.Provides excellent peak shape for polar and basic compounds, even with less mobile phase modifier.[1]
Phenyl-Hexyl Mixed-mode (hydrophobic & π-π interactions).Good Alternative. Offers different selectivity for compounds with aromaticity.Can improve retention and peak shape for certain polar molecules.[15]
HILIC Hydrophilic partitioning.For very polar compounds that are not retained in reversed-phase.Requires a high organic mobile phase (>80% ACN). May be an option if retention is poor.[12][16]
Section 3: Sample and Injection Parameters

Q: Can the way I prepare or inject my sample cause peak tailing?

A: Absolutely. The sample solvent and concentration can have a significant impact on peak shape.

  • Problem:

    • Sample Overload: Injecting too much analyte mass saturates the column, causing the peak to broaden and tail.[2][7]

    • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 20% ACN), it can cause band broadening and peak distortion.[2][9]

  • Solution:

    • Perform a Dilution Series: Inject a series of decreasing concentrations of your sample. If peak shape improves with dilution, you are likely overloading the column.[7]

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, use the lowest volume possible and ensure it is miscible with the mobile phase.[9]

Section 4: HPLC System and Connections

Q: I have optimized the method and am using a new column, but I still see some tailing. What else could it be?

A: If the chemistry is optimized, the issue may be physical, stemming from the HPLC system itself. This is often referred to as "extra-column band broadening."

  • Problem: Any unnecessary volume in the flow path between the injector and the detector can cause the chromatographic peak to spread out and tail.[1][4] This can be caused by:

    • Using tubing with a wide internal diameter.

    • Excessive tubing length.

    • Poorly made connections (e.g., improper ferrule depth or gaps between the tubing and the port).[9]

  • Solution:

    • Minimize Tubing Length and Diameter: Use narrow-bore PEEK tubing (e.g., 0.005" or 0.125 mm ID) for all connections, especially between the column and the detector.[1] Keep tubing lengths as short as possible.

    • Check All Fittings: Ensure all fittings are properly tightened and that the tubing is fully seated in each port to eliminate any dead volume.[9]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol ensures the preparation of a consistent and accurate mobile phase.

  • Prepare Aqueous Phase: Measure out the required volume of HPLC-grade water. If using a buffer (e.g., ammonium formate), dissolve the salt completely.

  • Adjust pH: Place a calibrated pH meter into the aqueous-only solution. Slowly add a pH modifier (e.g., 0.1% formic acid or ammonium hydroxide) dropwise while stirring until the target pH is reached. Crucially, pH must be set before adding the organic solvent.[10]

  • Add Organic Solvent: Measure and add the required volume of organic solvent (e.g., acetonitrile or methanol).

  • Mix and Degas: Thoroughly mix the final mobile phase and degas using sonication or vacuum filtration.

  • Filter: Filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates that could block the column frit.

Protocol 2: Column Flushing and Regeneration

This procedure is used to clean a contaminated reversed-phase column. Always disconnect the column from the detector before flushing.

  • Reverse the Column: Disconnect the column and re-attach it to the flow path in the reverse direction. This helps flush contaminants from the inlet frit.[3]

  • Aqueous Wash: Flush the column with 10-20 column volumes of HPLC-grade water (without buffers or modifiers).

  • Organic Wash Series: Sequentially flush the column with 10-20 column volumes of each of the following solvents:

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

  • Revert to Original Direction: Disconnect the column and reinstall it in the correct flow direction.

  • Re-equilibrate: Flush the column with the mobile phase (starting with the highest organic composition if using a gradient) for at least 20-30 column volumes, or until the baseline is stable.

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow cluster_start cluster_mobile_phase Step 1: Mobile Phase cluster_column Step 2: Column cluster_sample Step 3: Sample/Injection cluster_system Step 4: System cluster_end Start Peak Tailing Observed (Tf > 1.2) MP_Check Is pH < 3.5? Is buffer used? Start->MP_Check MP_Action Action: - Lower pH to 2.5-3.0 - Add 20mM Buffer MP_Check->MP_Action No Col_Check Is column old? Is it end-capped? MP_Check->Col_Check Yes MP_Action->Col_Check Col_Action Action: - Flush column - Use modern end-capped  or polar-embedded column Col_Check->Col_Action No Sample_Check Solvent stronger than MP? Is concentration high? Col_Check->Sample_Check Yes Col_Action->Sample_Check Sample_Action Action: - Dissolve sample in MP - Inject dilution series Sample_Check->Sample_Action Yes System_Check Check extra-column volume Sample_Check->System_Check No Sample_Action->System_Check System_Action Action: - Use narrow-bore tubing - Check all fittings System_Check->System_Action End Problem Resolved System_Action->End SilanolInteraction cluster_low_ph Low pH (e.g., < 3.5) cluster_high_ph Mid-to-High pH (e.g., > 4) Silanol_Low Protonated Silanol (Si-OH) Result_Low Minimal Interaction ✓ Symmetrical Peak Analyte_Low This compound (Polar Molecule) Silanol_High Ionized Silanol (Si-O⁻) Result_High Strong Ionic Interaction ✗ Peak Tailing Analyte_High This compound (Polar Molecule) Analyte_High->Silanol_High Undesired Attraction

References

Technical Support Center: Optimizing Isoapoptolidin Extraction from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Isoapoptolidin extraction from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

A1: this compound is a macrolide, a ring-expanded isomer of Apoptolidin, which is a natural product known for its potential as an oncolytic agent that selectively induces apoptosis in transformed cell lines. Efficient extraction from the fermentation broth of producing microorganisms, such as Streptomyces species, is a critical first step in its purification and subsequent use in research and drug development.

Q2: What are the primary challenges encountered during the extraction of this compound from fermentation broth?

A2: Researchers may face several challenges, including low extraction yields, the formation of stable emulsions during liquid-liquid extraction, and the degradation of the target compound.[1][2][3][4] The complex composition of fermentation broth, containing residual nutrients, microbial cells, and other secondary metabolites, contributes to these difficulties.[5]

Q3: Which extraction methods are most suitable for this compound?

A3: The most common methods for extracting macrolides like this compound from fermentation broth are solvent extraction (liquid-liquid extraction), adsorption chromatography using macroporous resins, and advanced techniques like ultrasound-assisted extraction (UAE).[6][7] The choice of method depends on the scale of the extraction, the available equipment, and the desired purity of the final product.

Q4: Is cell lysis necessary for this compound extraction?

A4: Yes, if this compound is an intracellular or cell-associated metabolite, which is common for many Streptomyces secondary metabolites, then efficient cell lysis is crucial to release the compound into the solvent.[8] Incomplete lysis can significantly reduce the overall yield.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem 1: Low Crude Extract Yield

Possible Causes and Solutions:

  • Incomplete Cell Lysis: Streptomyces cells have a tough cell wall.

    • Solution: Employ effective lysis methods such as sonication, bead beating, or enzymatic lysis with lysozyme (B549824).[8] For a gentle but effective method, a combination of lysozyme treatment followed by sonication is often recommended.[1][8]

  • Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for this compound.

    • Solution: Test a range of solvents with varying polarities. For macrolides, ethyl acetate (B1210297) is a commonly effective solvent for extraction from the culture filtrate.[9][10] Other solvents to consider include chloroform, butanol, and methanol (B129727).[3][11][12] A systematic approach, starting with a non-polar solvent and moving to more polar ones, can help identify the best solvent system.[4]

  • Incorrect pH of the Fermentation Broth: The pH of the aqueous phase can significantly impact the partitioning of the target compound into the organic solvent.

    • Solution: Adjust the pH of the fermentation broth before extraction. For many macrolides, a neutral to slightly alkaline pH (around 7.0-9.0) can improve extraction efficiency.[6][13] It is advisable to perform small-scale extractions at different pH values to determine the optimum for this compound.

  • Insufficient Agitation or Contact Time: Inadequate mixing of the solvent and broth can lead to incomplete extraction.

    • Solution: Ensure vigorous and sustained agitation during liquid-liquid extraction to maximize the interfacial area between the two phases. Optimize the extraction time; typically, multiple extractions with fresh solvent for shorter durations are more effective than a single extraction for a long period.

Problem 2: Formation of a Stable Emulsion During Liquid-Liquid Extraction

Possible Causes and Solutions:

  • Presence of Surfactant-like Molecules: Fermentation broths often contain proteins, lipids, and other molecules that can act as emulsifiers.[14]

    • Solution 1: Centrifugation: This is often the most effective method to break emulsions. High-speed centrifugation can force the separation of the layers.[2]

    • Solution 2: Salting Out: Add a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), to the aqueous layer.[2] This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Solution 3: Altering Solvent Ratio: Changing the volume ratio of the organic solvent to the aqueous phase can sometimes destabilize the emulsion.

    • Solution 4: Gentle Mixing: To prevent emulsion formation in the first place, use gentle swirling or rocking for mixing instead of vigorous shaking.[14]

Problem 3: Low Purity of the Crude Extract

Possible Causes and Solutions:

  • Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other metabolites along with this compound.

    • Solution: Employ a multi-step extraction or purification strategy. An initial extraction can be followed by purification using macroporous resin chromatography.[6] Different resins have different affinities, so screening for the optimal resin is recommended.

  • Suboptimal pH for Selective Extraction: The pH may be favorable for the extraction of impurities.

    • Solution: Experiment with different pH values during extraction to find a range that maximizes the extraction of this compound while minimizing the co-extraction of impurities.

Quantitative Data Summary

The following tables provide representative data for the extraction of macrolides and other secondary metabolites from fermentation broths. Note that optimal conditions for this compound may vary.

Table 1: Comparison of Solvents for Secondary Metabolite Extraction from Streptomyces

Solvent SystemRelative PolarityTypical Recovery EfficiencyReference
n-Hexane0.009Low[9]
Chloroform0.259Moderate to High[3][12]
Ethyl Acetate0.228High[9][10]
n-Butanol0.586Moderate[10]
Methanol0.762High (may co-extract polar impurities)[11]

Table 2: Influence of pH on Macrolide Extraction Efficiency

MacrolidepH of BrothExtraction SolventRelative Extraction EfficiencyReference
Erythromycin9.2Butyl AcetateOptimal[6]
TylosinNot specified (acidic back-extraction)Ethyl AcetateHigh[3][12]
Azithromycin4.0ChloroformHigh (for ion-pair formation)

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound
  • Preparation of Fermentation Broth: After fermentation, separate the mycelium from the broth by centrifugation (e.g., 5000 rpm for 20 minutes) if this compound is extracellular. If it is intracellular, proceed with the whole broth or perform cell lysis on the separated mycelium.

  • Cell Lysis (if required): Resuspend the mycelial pellet in a suitable buffer. Add lysozyme (e.g., to a final concentration of 1-2 mg/mL) and incubate at 37°C for 1-2 hours.[8] Follow this with sonication on ice to ensure complete lysis.

  • pH Adjustment: Adjust the pH of the fermentation broth or lysate to a predetermined optimal value (e.g., pH 7.5-8.5) using a suitable acid or base.

  • Solvent Extraction:

    • Transfer the pH-adjusted broth/lysate to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 5-10 minutes, periodically venting the funnel. If emulsions are a concern, use gentle inversion for a longer period.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

    • Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification of this compound using Macroporous Resin
  • Resin Selection and Preparation: Select a suitable macroporous resin (e.g., Amberlite XAD-16 or a non-polar styrene-based resin).[6] Pre-treat the resin by washing sequentially with ethanol (B145695) and then deionized water until the eluent is clear.

  • Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., aqueous methanol) and load it onto a column packed with the pre-treated resin.

  • Washing: Wash the column with deionized water or a low concentration of ethanol in water to remove highly polar impurities.

  • Elution: Elute the bound compounds with a stepwise or gradient of increasing concentrations of ethanol or methanol in water. Collect fractions.

  • Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical technique (e.g., HPLC, TLC). Pool the fractions containing the pure compound.

  • Final Concentration: Concentrate the pooled fractions under reduced pressure to obtain the purified this compound.

Visualizations

Extraction_Workflow Figure 1: General Workflow for this compound Extraction fermentation Fermentation Broth centrifugation Centrifugation fermentation->centrifugation mycelium Mycelium centrifugation->mycelium supernatant Supernatant centrifugation->supernatant lysis Cell Lysis mycelium->lysis combine Combine Lysate and Supernatant supernatant->combine lysis->combine ph_adjust pH Adjustment combine->ph_adjust extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) ph_adjust->extraction separation Phase Separation extraction->separation aqueous Aqueous Phase (Waste) separation->aqueous organic Organic Phase separation->organic drying Drying & Concentration organic->drying crude Crude this compound Extract drying->crude purification Purification (e.g., Macroporous Resin) crude->purification pure Pure this compound purification->pure Troubleshooting_Low_Yield Figure 2: Troubleshooting Low Extraction Yield start Low Crude Extract Yield check_lysis Is Cell Lysis Complete? start->check_lysis optimize_lysis Optimize Lysis Method (Sonication, Enzymes) check_lysis->optimize_lysis No check_solvent Is Solvent Optimal? check_lysis->check_solvent Yes optimize_lysis->check_solvent test_solvents Test Solvents of Varying Polarity (e.g., Ethyl Acetate, Chloroform) check_solvent->test_solvents No check_ph Is pH Correct? check_solvent->check_ph Yes test_solvents->check_ph optimize_ph Optimize pH of Broth (e.g., 7.0-9.0) check_ph->optimize_ph No check_procedure Are Extraction Parameters (Time, Agitation) Sufficient? check_ph->check_procedure Yes optimize_ph->check_procedure optimize_procedure Increase Agitation/Time or Perform Multiple Extractions check_procedure->optimize_procedure No end Improved Yield check_procedure->end Yes optimize_procedure->end Emulsion_Troubleshooting Figure 3: Decision Tree for Emulsion Breaking start Stable Emulsion Formed centrifuge Centrifuge the Mixture start->centrifuge is_broken1 Emulsion Broken? centrifuge->is_broken1 salt Add Salt (e.g., NaCl) to Increase Ionic Strength is_broken1->salt No end_success Proceed with Extraction is_broken1->end_success Yes is_broken2 Emulsion Broken? salt->is_broken2 filter Filter through Celite or Glass Wool is_broken2->filter No is_broken2->end_success Yes is_broken3 Emulsion Broken? filter->is_broken3 is_broken3->end_success Yes end_fail Consider Alternative Method (e.g., Solid Phase Extraction) is_broken3->end_fail No

References

troubleshooting inconsistent results in Isoapoptolidin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoapoptolidin (B15209). Our aim is to help you achieve consistent and reliable results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Apoptolidin (B62325)?

A1: this compound is a structural isomer of Apoptolidin, a macrolide natural product known for its selective induction of apoptosis in cancer cells. This compound is formed through the isomerization of Apoptolidin and is often found in equilibrium with Apoptolidin in solution.[1] Under typical bioassay conditions, Apoptolidin and this compound can interconvert, and they exhibit comparable biological activities.[2]

Q2: What is the mechanism of action of this compound?

A2: The primary mechanism of action for the Apoptolidin family, including this compound, is the inhibition of mitochondrial F0F1-ATP synthase (also known as Complex V).[3][4][5] This enzyme is crucial for cellular energy production. Inhibition of F0F1-ATPase leads to a decrease in cellular ATP, dissipation of the mitochondrial membrane potential, and subsequently, the activation of the intrinsic apoptotic pathway.[4]

Q3: Why am I seeing high variability in my cell viability (e.g., MTT, XTT) assay results with this compound?

A3: High variability in cell viability assays with this compound can stem from several factors:

  • Compound Stability and Isomerization: this compound and Apoptolidin can exist in equilibrium. The ratio of these isomers may change depending on the solvent, pH, and temperature, leading to inconsistent results.

  • Solubility: Like many macrolides, this compound may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions in your culture medium. Precipitates can lead to inaccurate concentrations.

  • Cell Density: The initial cell seeding density can significantly impact the outcome of viability assays. Ensure consistent cell numbers across all wells and plates.

  • Incubation Time: The duration of exposure to this compound will affect the observed cytotoxicity. Optimize the incubation time for your specific cell line.

Q4: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the issue?

A4: An atypical dose-response curve can be due to:

  • Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal response. A wider range of dilutions is recommended.

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of the medium, leading to a plateau in the observed effect.

  • Cell Line Resistance: The cell line you are using may be resistant to this compound's effects at the tested concentrations.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Problem: You are observing significant variations in the calculated IC50 value for this compound across replicate experiments.

Possible Causes and Solutions:

Possible Cause Solution
Inconsistent ratio of this compound to Apoptolidin Prepare fresh stock solutions of this compound in a consistent solvent and at a standardized pH. Minimize the time between stock solution preparation and use.
Variability in cell culture conditions Maintain consistent cell passage numbers, seeding densities, and growth media composition. Ensure cells are in the logarithmic growth phase at the start of the experiment.
Pipetting and dilution errors Use calibrated pipettes and perform serial dilutions carefully. Ensure thorough mixing at each dilution step.
Assay-specific variability For colorimetric assays like MTT, ensure complete solubilization of the formazan (B1609692) crystals. For luminescence-based assays, ensure consistent incubation times with the reagent.
Issue 2: Difficulty in Detecting Apoptosis

Problem: You are not observing a clear induction of apoptosis (e.g., via Annexin V staining or caspase activity assays) after treating cells with this compound, even at concentrations that reduce cell viability.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect timing of the assay Apoptosis is a dynamic process. The peak of apoptotic events can vary between cell lines and with different drug concentrations. Perform a time-course experiment to identify the optimal time point for your assay.
Assay insensitivity Some apoptosis assays are more sensitive than others. Consider using a combination of assays to detect different apoptotic markers (e.g., Annexin V for early apoptosis, and a caspase-3/7 activity assay for executioner caspase activation).
Cell death via necrosis At very high concentrations or after prolonged exposure, this compound may induce necrosis instead of, or in addition to, apoptosis. Use a dye that distinguishes between apoptotic and necrotic cells, such as Propidium Iodide (PI) in conjunction with Annexin V.
Low level of apoptosis The concentration of this compound may be too low to induce a detectable level of apoptosis. Try a higher concentration or a longer incubation time.

Quantitative Data

The following table summarizes the antiproliferative activity of Apoptolidin, which is expected to be comparable to that of this compound due to their equilibrium under assay conditions.[2]

CompoundCell LineCancer TypeIC50 / GI50Reference
Apoptolidin AAd12-3Y1Transformed Rat Glial CellsGI50 = 6.5 nM[2]
Apoptolidin AYeast Mitochondria (F0F1-ATPase Inhibition)N/AIC50 = 0.7 µM[4]
Apoptolidin BH292Human Lung CarcinomaIC50 = 7 nM[4]
Apoptolidin CH292Human Lung CarcinomaIC50 = 24 nM[4]
This compoundAd12-3Y1Transformed Rat Glial CellsGI50 = 9 nM[2]
This compoundYeast Mitochondria (F0F1-ATPase Inhibition)N/AIC50 = 17 µM[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability after treatment with this compound using a colorimetric MTT assay.

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using flow cytometry by staining for externalized phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (PI).

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the optimal duration determined from time-course experiments.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins by Western blotting.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins relative to the loading control.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Investigation Investigation Phase cluster_Analysis Analysis & Optimization cluster_Resolution Resolution Start Inconsistent Bioassay Results Check_Compound Check Compound (Purity, Solubility, Stability) Start->Check_Compound Check_Cells Check Cell Culture (Passage, Density, Health) Start->Check_Cells Check_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Start->Check_Protocol Dose_Response Optimize Dose-Response Range Check_Compound->Dose_Response If issues found Time_Course Perform Time-Course Experiment Check_Cells->Time_Course If issues found Check_Protocol->Time_Course Check_Protocol->Dose_Response Alternative_Assay Consider Alternative Assay Time_Course->Alternative_Assay If inconsistency persists Consistent_Results Consistent Results Achieved Time_Course->Consistent_Results Dose_Response->Alternative_Assay If inconsistency persists Dose_Response->Consistent_Results Alternative_Assay->Consistent_Results

Caption: Troubleshooting workflow for inconsistent this compound bioassay results.

Signaling_Pathway cluster_Initiation Initiation cluster_Mitochondrial_Dysfunction Mitochondrial Dysfunction cluster_Apoptosome_Formation Apoptosome Formation cluster_Execution Execution Phase This compound This compound F0F1_ATPase Mitochondrial F0F1-ATPase This compound->F0F1_ATPase Inhibits ATP_Depletion ATP Depletion F0F1_ATPase->ATP_Depletion MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) F0F1_ATPase->MMP_Loss Bax_Bak Bax/Bak Activation MMP_Loss->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Enhancing the Stability of the Isoapoptolidin Lactone Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of the Isoapoptolidin lactone ring. The following sections offer insights into the degradation pathways and practical methods to enhance stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound, like many macrolides with a lactone ring, is pH-dependent hydrolysis. The ester bond of the lactone ring is susceptible to cleavage, particularly under neutral to basic conditions (pH ≥ 7). This hydrolysis results in the opening of the lactone ring to form an inactive hydroxy carboxylate species. Acidic conditions (pH < 7) generally favor the closed, active lactone form.

Q2: I am observing a rapid loss of biological activity of my this compound sample in my cell-based assay (pH 7.4). What is likely happening?

A2: At a physiological pH of 7.4, the equilibrium between the active, closed-lactone form and the inactive, open-ring carboxylate form shifts towards the latter. This base-catalyzed hydrolysis of the lactone ring is a common issue for many lactone-containing natural products and likely the reason for the observed loss of activity.[1] The rate of this hydrolysis can be significant, leading to a reduced concentration of the active compound over the course of the experiment.

Q3: Can temperature affect the stability of the this compound lactone ring?

A3: Yes, temperature can significantly influence the rate of lactone ring hydrolysis. Generally, higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the lactone ring. For optimal stability, it is recommended to store this compound solutions at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage) and to perform experiments at the lowest feasible temperature.

Q4: Are there any visual indicators of this compound degradation?

A4: While there may not be distinct visual cues like color change for the hydrolysis of the lactone ring, the degradation can be monitored analytically. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the intact this compound (lactone form) from its hydrolyzed product (carboxylate form). A decrease in the peak corresponding to this compound and the appearance of a new, more polar peak would indicate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of compound activity in experiments. Lactone ring hydrolysis at neutral or basic pH of the experimental buffer or media.1. Adjust the pH of the experimental buffer to a slightly acidic range (e.g., pH 6.0-6.5) if compatible with the experimental system.2. Minimize the incubation time of this compound in aqueous solutions at physiological pH.3. Consider a formulation strategy, such as encapsulation in liposomes, to protect the lactone ring.
Inconsistent results between experimental replicates. Degradation of this compound stock solutions over time.1. Prepare fresh stock solutions of this compound before each experiment.2. If using frozen stock solutions, aliquot them to avoid multiple freeze-thaw cycles.3. Store stock solutions in an appropriate acidic buffer and at a low temperature.
Precipitation of this compound in aqueous buffers. Poor solubility of the hydrophobic this compound molecule, which can be exacerbated by changes in pH or buffer composition.1. Use a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution before diluting into the aqueous buffer.2. Investigate the use of formulation strategies like polymeric micelles or cyclodextrins to improve solubility and stability.

Quantitative Data on Lactone Ring Stability

Table 1: pH-Dependent Lactone Ring Half-Life for Camptothecin (B557342) at 37°C

pHHalf-life (t½) for Lactone Hydrolysis (minutes)Equilibrium Lactone Percentage (%)
7.1~32~23
7.3~29~21
7.6Significantly shorter than 29 minutes< 21

Data is illustrative and based on studies of camptothecin derivatives.[1] The trend of decreasing half-life and equilibrium lactone content with increasing pH is expected to be similar for this compound.

Experimental Protocols

Method 1: Formulation with Acidic Excipients

This method aims to create a microenvironment with a lower pH to stabilize the lactone ring of this compound in a solid dosage form or for in vitro dissolution studies.

Materials:

  • This compound

  • Acidic excipient (e.g., citric acid, tartaric acid)

  • Co-solvent (e.g., ethanol, methanol)

  • Inert filler (e.g., microcrystalline cellulose)

  • Vials

  • Lyophilizer or vacuum oven

Protocol:

  • Dissolve a known amount of this compound in a minimal amount of a suitable co-solvent.

  • In a separate container, prepare a solution of the acidic excipient in the same co-solvent.

  • Mix the this compound solution with the acidic excipient solution. The molar ratio of this compound to the acidic excipient may need to be optimized (e.g., 1:1, 1:5, 1:10).

  • Add the inert filler to the solution to create a slurry.

  • Remove the solvent by lyophilization or under vacuum at a low temperature to obtain a solid dispersion.

  • Store the resulting powder in a desiccated, airtight container at low temperature.

  • To test the stability, the solid dispersion can be dissolved in a neutral buffer, and the concentration of intact this compound can be monitored over time using HPLC.

Method 2: Liposomal Encapsulation

This method encapsulates this compound within liposomes to protect it from the bulk aqueous environment and potential hydrolysis.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Hydration buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

Protocol:

  • Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of lipid to drug will need to be optimized.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • To form small unilamellar vesicles (SUVs) and ensure a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 10-15 passes).

  • The resulting liposomal suspension can be purified from unencapsulated this compound by size exclusion chromatography or dialysis.

  • The stability of the encapsulated this compound can be assessed by incubating the liposomes in a neutral or basic buffer and measuring the leakage and degradation of the drug over time.

Visualizations

Lactone_Hydrolysis cluster_equilibrium pH-Dependent Equilibrium This compound (Active) This compound (Active) Hydroxy Carboxylate (Inactive) Hydroxy Carboxylate (Inactive) This compound (Active)->Hydroxy Carboxylate (Inactive) Hydrolysis (pH ≥ 7) Hydroxy Carboxylate (Inactive)->this compound (Active) Lactonization (pH < 7)

Caption: pH-dependent equilibrium of the this compound lactone ring.

Acidic_Excipient_Stabilization Formulation This compound Formulation with Acidic Excipient Microenvironment Acidic Microenvironment (Low pH) Formulation:f1->Microenvironment:f0 Creates Stabilization Lactone Ring Stabilization (Reduced Hydrolysis) Microenvironment:f1->Stabilization:f0 Leads to

Caption: Mechanism of stabilization by acidic excipients.

Liposomal_Encapsulation_Workflow cluster_workflow Liposomal Encapsulation Workflow A 1. Dissolve Lipids and this compound in Organic Solvent B 2. Form Thin Lipid Film (Solvent Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (forms MLVs) B->C D 4. Extrusion through Membrane (forms SUVs) C->D E 5. Purification of Liposomal Suspension D->E F Stable this compound Formulation E->F

Caption: Experimental workflow for liposomal encapsulation.

References

Validation & Comparative

A Comparative Guide to the Cytotoxic Effects of Isoapoptolidin and Apoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of Isoapoptolidin and its structural isomer, Apoptolidin. The information presented herein is supported by experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.

Quantitative Comparison of Biological Activities

The cytotoxic and enzyme-inhibitory activities of this compound and Apoptolidin have been evaluated in parallel, revealing significant differences in their potency against the mitochondrial F0F1-ATPase while maintaining comparable antiproliferative effects. The following table summarizes the key quantitative data from a comparative study.

CompoundGI50 in Ad12-3Y1 cells (µM)GI50 in 3Y1 cells (µM)F0F1-ATPase Inhibition IC50 (µM)
Apoptolidin 0.0065> 1.00.7
This compound 0.009> 1.017

Data sourced from "Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs". GI50 represents the concentration for 50% growth inhibition. Ad12-3Y1 are E1A-transformed rat fibroblasts (a cancer cell model), and 3Y1 are the corresponding normal fibroblasts.

Interpreting the Data

Both Apoptolidin and this compound demonstrate potent and selective growth inhibition of the transformed Ad12-3Y1 cells, with significantly less impact on the non-transformed 3Y1 cells. Notably, while Apoptolidin is a potent inhibitor of the F0F1-ATPase, this compound is substantially less active against this enzyme. This suggests that while F0F1-ATPase inhibition is a key mechanism for Apoptolidin's cytotoxicity, this compound may exert its antiproliferative effects through a more complex or alternative mechanism of action.

Signaling Pathways and Experimental Workflow

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.

apoptolidin_pathway Apoptolidin Apoptolidin Mitochondria Mitochondria Apoptolidin->Mitochondria F0F1_ATPase F0F1-ATPase Mitochondria->F0F1_ATPase targets ATP_depletion ATP Depletion F0F1_ATPase->ATP_depletion inhibition leads to Cytochrome_c Cytochrome c Release ATP_depletion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of Apoptolidin-induced apoptosis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding (Ad12-3Y1 & 3Y1 cells) Incubation Incubation with Compounds Cell_Culture->Incubation Compound_Prep Compound Dilution (this compound & Apoptolidin) Compound_Prep->Incubation MTT_Assay Antiproliferative Assay (MTT) Incubation->MTT_Assay ATPase_Assay F0F1-ATPase Inhibition Assay Incubation->ATPase_Assay Data_Analysis Calculation of GI50 and IC50 values MTT_Assay->Data_Analysis ATPase_Assay->Data_Analysis

Caption: Experimental workflow for comparing cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Antiproliferative Assay (MTT Assay)

This assay determines the effect of the compounds on cell proliferation and viability.

Materials:

  • Ad12-3Y1 and 3Y1 cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and Apoptolidin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and Apoptolidin in complete culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value using non-linear regression analysis.

F0F1-ATPase Inhibition Assay

This assay measures the inhibitory effect of the compounds on the ATP hydrolysis activity of the F0F1-ATPase enzyme.

Materials:

  • Isolated yeast mitochondria or purified F0F1-ATPase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • ATP

  • This compound and Apoptolidin dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.

  • Compound Addition: Add various concentrations of this compound or Apoptolidin (or vehicle control) to the reaction mixture and pre-incubate for 5-10 minutes at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding ATP to the cuvette.

  • Absorbance Monitoring: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Data Analysis: Calculate the rate of F0F1-ATPase activity from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each compound concentration relative to the control. Calculate the IC50 values from the dose-response curves.

Isoapoptolidin in the Landscape of F0F1-ATPase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isoapoptolidin against other well-characterized inhibitors of F0F1-ATPase, a critical enzyme complex in cellular energy metabolism. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this document serves as a resource for researchers investigating mitochondrial function and developing novel therapeutics targeting this enzyme.

Introduction to F0F1-ATPase and its Inhibition

The F0F1-ATPase, also known as ATP synthase or Complex V, is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It plays a central role in cellular bioenergetics by synthesizing the majority of cellular ATP through oxidative phosphorylation. The enzyme is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and houses the catalytic sites for ATP synthesis, and the F0 domain, which is integrated into the inner mitochondrial membrane and functions as a proton channel.[1] The inhibition of this complex disrupts cellular energy homeostasis and can trigger apoptotic cell death, making it an attractive target for therapeutic intervention, particularly in oncology.

A variety of natural and synthetic compounds have been identified as inhibitors of F0F1-ATPase, each with distinct mechanisms of action and inhibitory potencies. This guide focuses on a comparative evaluation of this compound, a ring-expanded isomer of the potent cytotoxic macrolide Apoptolidin, alongside other established F0F1-ATPase inhibitors: Apoptolidin, Oligomycin, and Aurovertin (B1171891) B.

Comparative Inhibitory Potency

The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for this compound and its comparators against F0F1-ATPase.

InhibitorTarget Subunit(s)IC50 (µM)Experimental System
This compound F117[2][3]Isolated Yeast Mitochondria
Apoptolidin F1 (α/β interface)[4][5]0.7[2][3]Isolated Yeast Mitochondria
Oligomycin F0 (c-ring)[1][6]1.0[3]Isolated Yeast Mitochondria
Aurovertin B F1 (β subunit)1.5Bovine Heart Mitochondria

Key Observations:

  • This compound is significantly less potent than its parent compound, Apoptolidin , exhibiting an IC50 value over 24-fold higher in the same experimental system.[3] This highlights the critical role of the macrocyclic ring structure in the potent inhibition of F0F1-ATPase.

  • Apoptolidin and Oligomycin display comparable sub-micromolar to low micromolar inhibitory activity in assays using isolated yeast mitochondria.[2][3]

  • Aurovertin B , another F1 subunit inhibitor, also demonstrates potent inhibition, although the provided IC50 value was determined using a different experimental system (bovine heart mitochondria), which should be considered when making direct comparisons.

Mechanism of Action and Downstream Signaling

The inhibition of F0F1-ATPase by these compounds initiates a cascade of cellular events, ultimately leading to apoptosis. The primary mechanism involves the disruption of ATP synthesis, leading to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. This energy deficit activates AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status. Activated AMPK, in turn, modulates downstream pathways that converge on the intrinsic, or mitochondrial, pathway of apoptosis.

This signaling cascade involves the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, most notably cytochrome c. In the cytosol, cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which initiates a cascade of effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.

Below is a diagram illustrating this signaling pathway:

F0F1_Inhibition_Pathway Inhibitors This compound & Other Inhibitors F0F1_ATPase F0F1-ATPase Inhibitors->F0F1_ATPase Inhibition ATP_depletion ATP Depletion (Increased AMP/ATP Ratio) F0F1_ATPase->ATP_depletion Disruption of ATP Synthesis AMPK AMPK Activation ATP_depletion->AMPK MOMP Mitochondrial Outer Membrane Permeabilization AMPK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Effector Caspase Activation (Caspase-3, -7) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Signaling pathway of apoptosis induced by F0F1-ATPase inhibition.

Experimental Protocols

The following is a detailed protocol for a common in vitro assay used to determine the inhibitory activity of compounds against F0F1-ATPase, based on methods described in the literature.[4]

Objective: To measure the IC50 of a test compound against F0F1-ATPase activity in isolated yeast mitochondria.

Materials:

  • Isolated yeast mitochondria

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA

  • Enzyme Coupling Mix: 1 mM phosphoenolpyruvate, 0.25 mM NADH, 10 U/mL pyruvate (B1213749) kinase, 10 U/mL lactate (B86563) dehydrogenase

  • ATP solution (100 mM stock)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Yeast Mitochondria: Isolate mitochondria from Saccharomyces cerevisiae using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation using a standard protein assay (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well microplate or cuvette, add the appropriate volume of Assay Buffer.

    • Add the Enzyme Coupling Mix to the buffer.

    • Add the desired concentrations of the test compound (and a vehicle control, e.g., DMSO).

    • Add the isolated yeast mitochondria to a final concentration of approximately 25-50 µg of protein per well/cuvette.

    • Incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation, which is coupled to ATP hydrolysis, is proportional to the F0F1-ATPase activity.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This comparative guide highlights the significant difference in inhibitory potency between this compound and its parent compound, Apoptolidin, against F0F1-ATPase. While this compound is a less potent inhibitor, its study provides valuable structure-activity relationship insights for the development of novel F0F1-ATPase modulators. The provided experimental protocol and signaling pathway diagram offer a foundational framework for researchers to further investigate these and other inhibitors of this crucial mitochondrial enzyme. Understanding the nuances of how different compounds interact with and inhibit F0F1-ATPase is essential for the rational design of new therapeutic agents targeting cellular metabolism.

References

validating the anti-cancer activity of Isoapoptolidin in different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Isoapoptolidin's Performance in Diverse Tumor Models and in Comparison to Conventional Chemotherapeutics

This compound, a macrolide natural product, has demonstrated notable anti-cancer properties, primarily through the induction of programmed cell death, or apoptosis. This guide provides an objective comparison of this compound's anti-cancer activity across different tumor models and benchmarks its performance against doxorubicin (B1662922), a widely used chemotherapy drug. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed methodologies, and mechanistic insights.

Comparative In Vitro Cytotoxicity

This compound's cytotoxic effects have been evaluated in various cancer cell lines. Due to its isomerization from Apoptolidin A, data from related compounds like Apoptolidin A and Ammocidin A are often used as valuable surrogates to assess its potential efficacy.

CompoundCell LineCell TypeIC50 (µM)
This compound E1A-transformed rat fibroblastsFibroblast0.009
Apoptolidin A E1A-transformed rat fibroblastsFibroblast0.0065
Ammocidin A MV-4-11Human Acute Myeloid LeukemiaPotent (exact IC50 not specified)
Doxorubicin HCT-116Human Colorectal CarcinomaVaries (µM range)
A549Human Lung CarcinomaVaries (µM range)
MCF-7Human Breast AdenocarcinomaVaries (µM range)

Note: IC50 values for doxorubicin can vary significantly based on experimental conditions and the specific study. The data for Ammocidin A indicates potent activity without a specified IC50 value in the available literature.

In Vivo Anti-Tumor Efficacy

Preclinical in vivo studies are crucial for validating the therapeutic potential of anti-cancer compounds. Due to the in vivo isomerization of Apoptolidin A to this compound, studies on Ammocidin A, a more stable analog, provide relevant insights into the potential efficacy of this compound.

In a systemic murine xenograft model using MV-4-11 human leukemia cells, Ammocidin A demonstrated significant anti-leukemic efficacy.[1] Engrafted mice treated with Ammocidin A at doses of 0.03 mg/kg and 0.1 mg/kg daily for two weeks showed a dose-dependent suppression of leukemia progression with minimal toxicity.[1]

G cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Data Collection & Analysis Cell Culture Cell Culture Cell Implantation Implantation of MV-4-11 cells into immunocompromised mice Cell Culture->Cell Implantation Tumor Growth Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Groups Vehicle Control This compound Analog (e.g., Ammocidin A) Randomization->Treatment Groups Tumor Measurement Tumor Volume Measurement Endpoint Analysis Tumor Excision & Analysis Tumor Measurement->Endpoint Analysis Body Weight Body Weight Monitoring Body Weight->Endpoint Analysis

Caption: Workflow for determining IC50 values.

References

Cross-Validation of Isoapoptolidin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Isoapoptolidin, a natural product with selective cytotoxic activity, against other well-characterized mitochondrial ATP synthase inhibitors. By presenting supporting experimental data, detailed protocols, and visual representations of the signaling pathways, this document aims to facilitate a comprehensive understanding of this compound's biological effects and its potential as an anticancer agent.

Comparative Analysis of Biological Activity

This compound, a structural isomer of Apoptolidin, exerts its cytotoxic effects primarily through the inhibition of mitochondrial F0F1-ATP synthase (also known as complex V), a critical enzyme in cellular energy production. This inhibition leads to a depletion of intracellular ATP, triggering a cascade of events that culminate in apoptotic cell death. To contextualize the potency of this compound, this section compares its activity with its parent compound, Apoptolidin, and two other classical ATP synthase inhibitors, Oligomycin A and Aurovertin B.

Table 1: Comparative Inhibitory Activity against Mitochondrial F0F1-ATP Synthase

CompoundTarget Subunit(s)IC50 (µM)Reference
This compound F1 subcomplex~7.0[1]
Apoptolidin AF1 subcomplex0.7[1]
Oligomycin AF0 subunit~0.002 (bovine heart)[2]
Aurovertin BF1 subcomplex (β subunit)Not explicitly stated, potent inhibitor[3]

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.

Table 2: Comparative Antiproliferative Activity in Cancer Cell Lines

CompoundCancer Cell LineGI50/IC50Reference
This compound Data not available--
Apoptolidin AH292 (Human Lung Carcinoma)32 nM[3]
Oligomycin ANCI-60 Panel (average)10 nM[2][4]
MCF7 (Breast Cancer)~100 nM[5]
Aurovertin BMDA-MB-231 (Triple-Negative Breast Cancer)Potent antiproliferative activity[6][7][8]

GI50: 50% growth inhibition; IC50: 50% inhibitory concentration. The lack of publicly available, direct comparative data for this compound's antiproliferative activity against various cancer cell lines is a current limitation.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound and its analogues is the disruption of cellular energy metabolism. By inhibiting the F1 subcomplex of mitochondrial ATP synthase, these compounds decrease ATP production, leading to an increase in the AMP:ATP ratio. This energy crisis activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Activated AMPK initiates a signaling cascade that promotes catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. Crucially, sustained AMPK activation can also trigger apoptosis through several downstream effectors:

  • p53 Activation: AMPK can phosphorylate and activate the tumor suppressor protein p53, which in turn can induce the expression of pro-apoptotic genes.[9][10][11]

  • Regulation of Bcl-2 Family Proteins: AMPK can influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, it can mediate the induction of the pro-apoptotic BH3-only protein Bmf and promote the dissociation of the anti-apoptotic protein Bcl-2 from Beclin1, thereby promoting autophagy and apoptosis.[12][13]

  • FOXO Transcription Factors: AMPK can activate Forkhead box O (FOXO) transcription factors, which can upregulate the expression of genes involved in apoptosis.[4]

The culmination of these signaling events is the activation of the intrinsic (mitochondrial) pathway of apoptosis, characterized by the release of cytochrome c and the subsequent activation of caspases.

This compound's Mechanism of Action This compound This compound ATP_Synthase Mitochondrial F0F1-ATP Synthase (F1 Subcomplex) This compound->ATP_Synthase Inhibits ATP_depletion ATP Depletion (Increased AMP:ATP ratio) ATP_Synthase->ATP_depletion Leads to LKB1 LKB1 ATP_depletion->LKB1 AMPK AMPK Activation LKB1->AMPK Activates p53 p53 Activation AMPK->p53 Bcl2_reg Regulation of Bcl-2 Family Proteins (e.g., Bmf up, Bcl-2/Beclin1 diss.) AMPK->Bcl2_reg FOXO FOXO Activation AMPK->FOXO Apoptosis Apoptosis p53->Apoptosis Bcl2_reg->Apoptosis FOXO->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

This compound's Proposed Signaling Pathway

Experimental Protocols

To facilitate the cross-validation and further investigation of this compound's mechanism of action, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with compounds seed_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate viability read_absorbance->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay
Western Blot for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-phospho-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in lysis buffer and determine protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Western Blot Workflow for Apoptosis start Start cell_lysis Cell Lysis and Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Workflow for Western Blot Analysis
Mitochondrial ATP Synthase Activity Assay

This assay measures the rate of ATP synthesis or hydrolysis by isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay buffer

  • Substrates (e.g., succinate (B1194679), ADP)

  • ATP measurement kit (e.g., luciferase-based) or spectrophotometer for hydrolysis assay

  • Test compounds

  • Microplate reader or spectrophotometer

Procedure (Synthesis Assay):

  • Isolate mitochondria from cells or tissues.

  • Incubate isolated mitochondria with the test compounds for a specified time.

  • Initiate the ATP synthesis reaction by adding substrates (e.g., succinate and ADP).

  • Measure the rate of ATP production over time using an ATP measurement kit.

  • Calculate the percentage of inhibition relative to the untreated control.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Its mechanism of action, centered on the inhibition of mitochondrial ATP synthase and subsequent induction of apoptosis via the AMPK signaling pathway, offers a clear rationale for its selective cytotoxicity against cancer cells, which are often more reliant on oxidative phosphorylation. While this compound is less potent than its parent compound, Apoptolidin, and other established ATP synthase inhibitors like Oligomycin A at the enzymatic level, its distinct structure may offer opportunities for medicinal chemistry optimization to enhance its efficacy and pharmacokinetic properties. Further comparative studies on its antiproliferative activity in a broader range of cancer cell lines are warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing natural product.

References

Comparative Analysis of Isoapoptolidin and Oligomycin on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent mitochondrial inhibitors, Isoapoptolidin and Oligomycin. Both compounds are invaluable tools for studying cellular bioenergetics and hold therapeutic potential. This document objectively evaluates their effects on mitochondrial respiration, supported by experimental data, detailed protocols, and mechanistic diagrams to inform experimental design and data interpretation.

Executive Summary

This compound and Oligomycin are both inhibitors of the mitochondrial F1Fo-ATP synthase, a critical enzyme for cellular energy production. However, they exhibit distinct mechanisms of action stemming from different binding sites on the enzyme complex. Oligomycin, a well-established antibiotic, targets the Fₒ subunit, directly blocking the proton channel necessary for ATP synthesis.[1] In contrast, Apoptolidin, a macrolide from which this compound is derived, interacts with the F₁ subcomplex of the ATPase.[1] This fundamental difference in their molecular targets leads to variations in their inhibitory profiles and downstream cellular effects, including the induction of apoptosis.

Mechanism of Action

Oligomycin: This polyketide antibiotic physically obstructs the proton channel within the Fₒ subunit of ATP synthase. This blockage halts the influx of protons into the mitochondrial matrix, thereby inhibiting the rotational catalysis of the F₁ subunit and preventing ATP synthesis.[1]

This compound: As an isomer of Apoptolidin, this compound is understood to target the F₁ subcomplex of ATP synthase, which houses the catalytic sites for ATP synthesis and hydrolysis. Evidence suggests that Apoptolidin interacts with the α and/or β subunits, leading to an allosteric inhibition of the enzyme's activity.[1]

Data Presentation: Inhibitory Efficacy and Effects on Mitochondrial Respiration

The following tables summarize the quantitative data on the inhibitory effects of Apoptolidin (as a close surrogate for this compound) and Oligomycin on ATP synthase activity and mitochondrial respiration.

Table 1: Comparative Inhibitory Potency against F1Fo-ATP Synthase

InhibitorEnzyme SourceIC50 / KiReference
ApoptolidinYeast Mitochondria (F1Fo-ATPase)0.7 µM (IC50)[1]
ApoptolidinTriton X-100-solubilized yeast ATPase4-5 µM (Ki)[1]
Oligomycin AIsolated bovine heart mitochondria F1Fo-ATPase~1 µM (IC50)[1]
Oligomycin AMCF7 cells~100 nM (IC50)[2]
Oligomycin AMDA-MB-231 cells~5-10 µM (IC50)[2]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, enzyme sources, and assay methodologies across different studies.

Table 2: Conceptual Effects on Mitochondrial Respiration Parameters (Oxygen Consumption Rate - OCR)

ParameterDescriptionEffect of this compound (inferred from Apoptolidin)Effect of Oligomycin
Basal Respiration The baseline oxygen consumption of cells.DecreaseDecrease
ATP Production-Linked Respiration OCR coupled to ATP synthesis.Significant DecreaseSignificant Decrease
Proton Leak OCR not coupled to ATP synthesis.No direct effect, but becomes the dominant component of respiration after inhibition.No direct effect, but becomes the dominant component of respiration after inhibition.
Maximal Respiration The maximum respiratory capacity of the cell.No direct effect on the electron transport chain's capacity, but the cell cannot utilize this capacity for ATP synthesis.No direct effect on the electron transport chain's capacity, but the cell cannot utilize this capacity for ATP synthesis.
Spare Respiratory Capacity The difference between maximal and basal respiration.Likely reduced as basal respiration decreases.Likely reduced as basal respiration decreases.

Signaling Pathways

Inhibition of ATP synthase by both this compound and Oligomycin leads to a decrease in cellular ATP levels, triggering downstream signaling cascades that can culminate in apoptosis.

This compound-Induced Apoptotic Pathway (postulated)

Inhibition of the F1 subunit by this compound is expected to decrease cellular ATP, leading to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK can then initiate a cascade leading to apoptosis, potentially through the modulation of the Bcl-2 family of proteins and subsequent mitochondrial outer membrane permeabilization (MOMP).

G This compound This compound ATP_Synthase_F1 ATP Synthase (F1 Subunit) This compound->ATP_Synthase_F1 inhibits ATP_Production ATP Production ATP_Synthase_F1->ATP_Production catalyzes AMPK AMPK Activation ATP_Production->AMPK ↓ ATP leads to Bcl2_Family Modulation of Bcl-2 Family Proteins AMPK->Bcl2_Family activates pro-apoptotic inhibits anti-apoptotic MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G Oligomycin Oligomycin ATP_Synthase_F0 ATP Synthase (Fₒ Subunit) Oligomycin->ATP_Synthase_F0 inhibits ER_Stress Endoplasmic Reticulum (ER) Stress Oligomycin->ER_Stress induces ATP_Production ATP Production ATP_Synthase_F0->ATP_Production catalyzes AMPK AMPK Activation ATP_Production->AMPK ↓ ATP leads to Bcl2_Family Modulation of Bcl-2 Family Proteins AMPK->Bcl2_Family activates pro-apoptotic inhibits anti-apoptotic CHOP CHOP Upregulation ER_Stress->CHOP CHOP->Bcl2_Family upregulates pro-apoptotic MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G Start Start Seed_Cells Seed Cells in XF Microplate Start->Seed_Cells Hydrate_Cartridge Hydrate Sensor Cartridge Start->Hydrate_Cartridge Prepare_Compounds Prepare Assay Medium and Compounds Seed_Cells->Prepare_Compounds Load_Cartridge Load Compounds into Sensor Cartridge Hydrate_Cartridge->Load_Cartridge Equilibrate_Cells Equilibrate Cells in Assay Medium Prepare_Compounds->Equilibrate_Cells Run_Assay Run Seahorse XF Assay Equilibrate_Cells->Run_Assay Load_Cartridge->Run_Assay Analyze_Data Analyze OCR Data Run_Assay->Analyze_Data End End Analyze_Data->End

References

Validating Experimental Findings on Isoapoptolidin's Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoapoptolidin, a structural isomer of the macrolide natural product Apoptolidin (B62325), has emerged as a compound of interest in oncology research. While Apoptolidin is recognized for its potent and selective induction of apoptosis in cancer cells through the inhibition of mitochondrial F0F1-ATPase, this compound presents a more nuanced mechanism of action.[1][2] This guide provides a comparative analysis of experimental findings on this compound's potency, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows to support researchers, scientists, and drug development professionals.

Data Presentation: Comparative Biological Activity

The potency of this compound has been evaluated primarily through its antiproliferative effects on cancer cell lines and its ability to inhibit the mitochondrial F0F1-ATPase enzyme. The data presented below compares this compound with its parent compound, Apoptolidin A, and Oligomycin, another known F0F1-ATPase inhibitor.

Table 1: Antiproliferative and F0F1-ATPase Inhibitory Activities

CompoundDescriptionGI50 in Ad12-3Y1 cells (µM)GI50 in 3Y1 cells (µM)F0F1-ATPase Inhibition IC50 (µM)
This compound Isomer of Apoptolidin A0.009> 1.06.0
Apoptolidin A Parent Compound0.0065> 1.00.7
Oligomycin Related Natural Product0.0018> 1.0Not specified

Data sourced from BenchChem.[1] GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. Ad12-3Y1 is an E1A-transformed rat fibroblast cell line, while 3Y1 is the non-transformed parental cell line.

Analysis of Potency:

The data reveals that this compound retains significant and selective antiproliferative activity against transformed cells (Ad12-3Y1), with a GI50 value of 0.009 µM, which is comparable to that of Apoptolidin A (0.0065 µM).[1] However, its inhibitory effect on the F0F1-ATPase enzyme is markedly reduced. This compound's IC50 value for F0F1-ATPase inhibition is 6.0 µM, which is over 8.5 times higher (indicating lower potency) than that of Apoptolidin A (0.7 µM).[1][3] This discrepancy suggests that while F0F1-ATPase inhibition may contribute to this compound's effects, other mechanisms are likely involved in its potent antiproliferative activity.[1]

Signaling Pathway and Mechanism of Action

Apoptolidin A is known to induce apoptosis via the intrinsic, or mitochondrial, pathway. This process is initiated by the inhibition of F0F1-ATPase, which leads to mitochondrial dysfunction and the release of pro-apoptotic factors.[1][4] Given that this compound is a less potent inhibitor of this enzyme but maintains cytotoxic efficacy, its mechanism may be more complex. However, the foundational pathway initiated by F0F1-ATPase inhibition provides a crucial reference for comparison.

G cluster_0 Mitochondrion cluster_1 Cytoplasm F0F1 F0F1-ATPase ATP ATP Synthesis ↓ Dysfunction Mitochondrial Dysfunction CytC_m Cytochrome c CytC_c Cytochrome c (Released) CytC_m->CytC_c Release Apoptolidin Apoptolidin A / This compound Apoptolidin->F0F1 Inhibition Apoptosome Apoptosome Formation CytC_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 (Effector) Casp9->Casp3 ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by F0F1-ATPase inhibition.

Experimental Protocols

To validate the potency of compounds like this compound, standardized in vitro assays are essential. Below are the methodologies for determining cell viability and enzyme inhibition.

Protocol 1: Determination of IC50/GI50 via MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., HeLa, A549) in complete medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in the culture medium. A typical concentration range would span several orders of magnitude (e.g., 0.001 µM to 10 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

    • Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50/GI50 value.[5]

Protocol 2: F0F1-ATPase Inhibition Assay

This assay measures the ATP synthesis or hydrolysis activity of isolated mitochondria or purified F0F1-ATPase.

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart) using differential centrifugation.

  • Assay Reaction: The assay buffer typically contains substrates (ADP, inorganic phosphate) and a system to measure ATP production. ATP synthesis can be coupled to an enzyme system (e.g., hexokinase/glucose-6-phosphate dehydrogenase) that results in a change in NADPH absorbance at 340 nm.

  • Inhibition Measurement:

    • Pre-incubate the isolated mitochondria with various concentrations of this compound.

    • Initiate the ATP synthesis reaction by adding the substrate.

    • Monitor the rate of ATP synthesis by measuring the change in absorbance over time.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow for determining the cytotoxic potency of a compound using a cell-based viability assay.

G cluster_workflow Cell Viability Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate for 48-72h (Drug Exposure) C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Incubate for 3-4h (Color Development) E->F G 7. Solubilize & Read Plate (e.g., Absorbance at 570nm) F->G H 8. Analyze Data & Calculate IC50 G->H

Caption: Workflow for determining IC50 values using a cell viability assay.

References

Isoapoptolidin vs. Traditional Macrolide Antibiotics: A Comparative Guide to Their Distinct Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isoapoptolidin and conventional macrolide antibiotics. While this compound is structurally classified as a macrolide, publicly available scientific literature does not contain data on its direct antimicrobial activity, such as Minimum Inhibitory Concentration (MIC) values against pathogenic bacteria. The primary biological activity reported for this compound and its parent compound, Apoptolidin, is the induction of apoptosis through the inhibition of mitochondrial F-ATP synthase, positioning them as potential anti-cancer agents rather than antibiotics.

This comparison, therefore, contrasts the well-established antibacterial profile of traditional macrolides with the distinct cytotoxic mechanism of this compound. This information is crucial for researchers in drug discovery and development exploring the diverse therapeutic potentials of the macrolide scaffold.

Contrasting Mechanisms of Action

Traditional macrolide antibiotics and this compound, despite their structural similarities, exhibit fundamentally different mechanisms of action, targeting distinct cellular machinery.

Traditional Macrolide Antibiotics: Inhibitors of Bacterial Protein Synthesis

Macrolide antibiotics such as erythromycin (B1671065), azithromycin, and clarithromycin (B1669154) exert their antimicrobial effect by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center. This binding event blocks the exit tunnel through which nascent polypeptide chains emerge, leading to the premature dissociation of the peptidyl-tRNA from the ribosome. The resulting inhibition of protein synthesis ultimately halts bacterial growth and replication.

macrolide_mechanism cluster_bacterium Bacterial Cell Bacterial_Ribosome 70S Ribosome 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Essential for Bacterial_Death Bacteriostasis/ Bacterial Death Protein_Synthesis->Bacterial_Death Inhibition leads to Macrolide_Antibiotic Macrolide Antibiotic Macrolide_Antibiotic->50S_Subunit Binds to and inhibits

Mechanism of Action of Traditional Macrolide Antibiotics.

This compound and Apoptolidin: Inhibitors of Mitochondrial F-ATP Synthase

This compound is a ring-expanded isomer of Apoptolidin. Apoptolidin has been identified as a potent inhibitor of the mitochondrial F0F1-ATP synthase (also known as Complex V), a critical enzyme in cellular energy production.[1] By binding to this enzyme complex, Apoptolidin disrupts the process of oxidative phosphorylation, leading to a decrease in ATP synthesis and ultimately triggering the intrinsic pathway of apoptosis, or programmed cell death. This selective induction of apoptosis in cancer cells has made it a subject of interest in oncology research.[2][3][4][5] this compound also inhibits mitochondrial F0F1-ATPase, although its potency is reported to be over 10-fold less than that of Apoptolidin.

isoapoptolidin_mechanism cluster_eukaryotic_cell Eukaryotic Cell (e.g., Cancer Cell) cluster_mitochondrion Mitochondrion F0F1_ATPase F0F1-ATP Synthase (Complex V) ATP_Production ATP Production F0F1_ATPase->ATP_Production Drives Apoptosis Apoptosis (Programmed Cell Death) ATP_Production->Apoptosis Inhibition of leads to This compound This compound/ Apoptolidin This compound->F0F1_ATPase Inhibits

Mechanism of Action of this compound/Apoptolidin.

Performance Data: A Comparative Overview

As no direct antimicrobial data for this compound is available, this section presents a summary of the antibacterial potency of common macrolides against a selection of clinically relevant bacteria. This data serves as a benchmark for the expected performance of a macrolide antibiotic.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Common Macrolide Antibiotics against Selected Bacteria

AntibioticStaphylococcus aureusStreptococcus pneumoniaeEscherichia coli
Erythromycin 0.5 - >256 µg/mL[6]0.03 - 0.125 mg/L[7]Generally Resistant
Azithromycin 0.25 - 1.0 µg/mL (for susceptible strains)[8]0.06 - 0.125 mg/L[7]2.0 - 8.0 µg/mL[8]
Clarithromycin MIC50: 8 mg/L, MIC90: 64 mg/L (for M. intracellulare)[9]0.03 - 0.125 mg/L[7]Generally Resistant

Note: MIC values can vary significantly based on the bacterial strain and the presence of resistance mechanisms.

Experimental Protocols: Determining Antimicrobial Activity

The standard method for quantifying the in vitro activity of an antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Protocol for Broth Microdilution MIC Assay

This method is a widely accepted procedure for determining the MIC of an antimicrobial agent and is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of the antimicrobial agent in a suitable solvent at a high concentration.

    • Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a series of working solutions.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate culture.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate. Typically, a two-fold serial dilution is performed.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

mic_workflow cluster_workflow Broth Microdilution MIC Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Antimicrobial Agent in Microtiter Plate Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Experimental Workflow for MIC Determination.

Conclusion

The comparison between this compound and traditional macrolide antibiotics highlights the remarkable functional diversity that can arise from a common chemical scaffold. While macrolides like erythromycin are cornerstones of antibacterial therapy due to their potent inhibition of the bacterial ribosome, this compound and its parent compound Apoptolidin represent a distinct class of macrolides with a completely different mechanism of action and therapeutic potential. Their ability to inhibit mitochondrial F-ATP synthase and induce apoptosis in cancer cells underscores the importance of continued exploration of natural products in the quest for novel therapeutic agents. For researchers and drug development professionals, this distinction is critical in guiding research efforts and understanding the potential applications of novel macrolide compounds. Future studies are warranted to explore if this compound or related compounds possess any clinically relevant antimicrobial activity, which would further broaden the therapeutic landscape of this important class of natural products.

References

Isoapoptolidin: A Comparative Analysis of its Selective Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of Isoapoptolidin on cancer cells versus normal cells, based on available experimental data for the closely related compound, Apoptolidin A. The data presented herein aims to facilitate an objective assessment of its potential as a selective anti-cancer agent.

Data Presentation: Comparative Cytotoxicity of Apoptolidin A

The selectivity of a potential anti-cancer compound is a critical determinant of its therapeutic index. An ideal candidate would exhibit high toxicity towards cancer cells while sparing normal, healthy cells. The following table summarizes the 50% inhibitory concentration (IC50) values of Apoptolidin A in various human colorectal cancer cell lines compared to a normal human colon cell line. A higher IC50 value indicates lower cytotoxicity.

Cell LineCell TypeIC50 (µM)
RKOHuman Colorectal Carcinoma< 10
HCT116Human Colorectal Carcinoma< 10
SW480Human Colorectal Carcinoma< 10
CCD841 CoNNormal Human Colon Epithelial> 10[1]

Experimental Protocols

The following section details the methodology for the Sulforhodamine B (SRB) assay, a common method for determining cytotoxicity based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay for Cell Viability

This protocol is adapted from the methodology used to assess the growth inhibition activity of Apoptolidin A.[1]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Apoptolidin A (or test compound)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed by adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. SRB solution is then added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized by adding 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm.

  • IC50 Calculation: The percentage of cell survival is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of survival against the log of the compound concentration.

Mandatory Visualizations

Experimental Workflow for Assessing Selectivity

The following diagram illustrates the general workflow for evaluating the selective cytotoxicity of a compound like this compound.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis CancerCells Cancer Cell Lines CytotoxicityAssay Cytotoxicity Assay (e.g., SRB Assay) CancerCells->CytotoxicityAssay NormalCells Normal Cell Lines NormalCells->CytotoxicityAssay Compound This compound (Varying Concentrations) Compound->CytotoxicityAssay IC50 IC50 Value Determination CytotoxicityAssay->IC50 Selectivity Selectivity Assessment IC50->Selectivity

Caption: Workflow for determining the selective cytotoxicity of this compound.

Signaling Pathway of Apoptolidin A-Induced Apoptosis

Apoptolidin A exerts its selective cytotoxic effect by targeting the mitochondrial F0F1-ATPase, a key component of cellular energy production.[2] This inhibition leads to the induction of apoptosis, a programmed cell death pathway.

G cluster_0 This compound Action cluster_1 Mitochondrial Impact cluster_2 Apoptosis Induction This compound This compound F0F1_ATPase Mitochondrial F0F1-ATPase This compound->F0F1_ATPase Inhibition ATP_Depletion ATP Depletion F0F1_ATPase->ATP_Depletion Leads to Caspase_Activation Caspase Activation ATP_Depletion->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Independent Verification of Isoapoptolidin Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic strategies leading to the core structure of Isoapoptolidin, a potent apoptosis inducer. As this compound is a ring-expanded isomer of Apoptolidin, its synthesis is intrinsically linked to the total synthesis of Apoptolidin itself. An independent verification of the synthesis of the this compound core can therefore be established by comparing the different successful total syntheses of Apoptolidin and its aglycone, Apoptolidinone.

This document details the synthetic approaches of four prominent research groups: Nicolaou and Crimmins, who achieved the total synthesis of Apoptolidin, and Koert and Sulikowski, who reported total syntheses of the aglycone, Apoptolidinone. By examining their distinct strategies, key reactions, and overall efficiencies, this guide offers an objective validation of the chemical methodologies required to construct this complex natural product.

Comparative Analysis of Synthetic Routes

The total synthesis of a complex natural product like Apoptolidin is a monumental undertaking. The various approaches, while all successful, differ significantly in their strategic bond disconnections, choice of key reactions, and overall efficiency. Below is a summary of the key quantitative metrics for each synthesis, providing a clear comparison of their performance.

Synthetic RouteTarget MoleculeLongest Linear Sequence (Steps)Overall Yield (%)Key Features
Nicolaou et al. Apoptolidin~35~0.1%Convergent synthesis, Stille coupling, Yamaguchi macrolactonization, late-stage glycosylations.
Crimmins et al. Apoptolidin~32~0.5%Aldol (B89426) reactions for stereocontrol, cross-metathesis for trienoate installation, Yamaguchi macrolactonization.
Koert et al. Apoptolidinone~28~1.2%Stereoselective aldol reactions, substrate-controlled dihydroxylation, Wittig reactions for triene formation.
Sulikowski et al. Apoptolidinone~30~0.8%Intramolecular Suzuki reaction for macrocyclization, stereocontrolled aldol reactions.

Retrosynthetic Analysis and Key Transformations

The following diagrams illustrate the high-level retrosynthetic strategies employed by the Nicolaou and Crimmins groups for the total synthesis of Apoptolidin. These visualizations highlight the key bond disconnections and the major fragments that were synthesized independently before being coupled.

Nicolaou_Retrosynthesis Apoptolidin Apoptolidin Seco_acid Seco-acid Apoptolidin->Seco_acid Yamaguchi Macrolactonization Disaccharide Disaccharide Apoptolidin->Disaccharide Glycosylation Monosaccharide Monosaccharide Apoptolidin->Monosaccharide Glycosylation Aglycone Aglycone Seco_acid->Aglycone Vinyl_Iodide Vinyl Iodide Fragment Aglycone->Vinyl_Iodide Stille Coupling Vinyl_Stannane Vinyl Stannane (B1208499) Fragment Aglycone->Vinyl_Stannane

Figure 1: Nicolaou's Retrosynthetic Strategy for Apoptolidin.

Crimmins_Retrosynthesis Apoptolidin Apoptolidin Seco_acid Seco-acid Apoptolidin->Seco_acid Yamaguchi Macrolactonization Monosaccharide Monosaccharide Apoptolidin->Monosaccharide Glycosylation C1_C28_Fragment C1-C28 Fragment Seco_acid->C1_C28_Fragment C1_C10_Trienoate C1-C10 Trienoate C1_C28_Fragment->C1_C10_Trienoate Cross-Metathesis C11_C28_Fragment C11-C28 Fragment C1_C28_Fragment->C11_C28_Fragment Disaccharide Disaccharide C11_C28_Fragment->Disaccharide Glycosylation

Figure 2: Crimmins' Retrosynthetic Strategy for Apoptolidin.

Experimental Protocols

Detailed experimental procedures are crucial for the independent verification and replication of synthetic work. Below are the protocols for key reactions from the published syntheses.

Isomerization of Apoptolidin to this compound (Wender et al.)

Apoptolidin isomerizes to this compound under basic conditions. A common procedure involves dissolving Apoptolidin in methanolic triethylamine (B128534), which establishes an equilibrium mixture of the two isomers.

Protocol: To a solution of Apoptolidin in methanol, triethylamine is added. The reaction mixture is stirred at room temperature and monitored by HPLC. The isomerization typically reaches a 1.4:1 equilibrium mixture of this compound and Apoptolidin. The products can be separated by silica (B1680970) gel chromatography.

Stille Coupling (Nicolaou Synthesis)

The Stille coupling was a key carbon-carbon bond-forming reaction in Nicolaou's synthesis to connect two advanced fragments of the Apoptolidin backbone.

Protocol: To a solution of the vinyl iodide and vinyl stannane fragments in a suitable solvent such as N,N-dimethylformamide (DMF), a palladium(0) catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt co-catalyst are added. The reaction mixture is then heated to facilitate the cross-coupling.

Yamaguchi Macrolactonization (Nicolaou and Crimmins Syntheses)

Both the Nicolaou and Crimmins groups employed the Yamaguchi macrolactonization to close the 20-membered macrocyclic ring of Apoptolidin.

Protocol: The seco-acid precursor is dissolved in an appropriate solvent like toluene (B28343). 2,4,6-Trichlorobenzoyl chloride and triethylamine are added to form the mixed anhydride. Subsequently, 4-dimethylaminopyridine (B28879) (DMAP) is added under high dilution conditions to promote the intramolecular cyclization. The reaction is typically heated to ensure completion.

Cross-Metathesis (Crimmins Synthesis)

Crimmins and coworkers utilized a cross-metathesis reaction to install the C1-C10 trienoate unit, a key structural feature of Apoptolidin.

Protocol: A solution of the diene precursor and the trienoate coupling partner in a solvent such as dichloromethane (B109758) or toluene is treated with a Grubbs' catalyst (e.g., second-generation). The reaction is generally run at room temperature or with gentle heating to effect the cross-coupling and ring closure.

Biological Activity and Signaling Pathway

Apoptolidin and, to a lesser extent, this compound, exhibit their potent anticancer activity by selectively inducing apoptosis in transformed cells. Their primary molecular target is the mitochondrial F₀F₁-ATP synthase.

Inhibition of this crucial enzyme disrupts the mitochondrial membrane potential and the production of ATP, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome. This complex, in turn, activates caspase-9, which then activates downstream effector caspases, such as caspase-3, culminating in the execution phase of apoptosis.

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol ATP_synthase F₀F₁-ATP Synthase Bax_Bak Bax/Bak ATP_synthase->Bax_Bak Activation Cytochrome_c_mito Cytochrome c Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Bax_Bak->Cytochrome_c_mito Release Apoptolidin Apoptolidin/ This compound Apoptolidin->ATP_synthase Inhibition Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Assembly Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Cytochrome_c_cyto->Apaf1 Binding

A Comparative Guide to the Efficacy of Isoapoptolidin and Apoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Isoapoptolidin, a ring-expanded isomer of the potent anticancer agent Apoptolidin (B62325). This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, offering a structured overview of the available experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular mechanisms.

Introduction

Apoptolidin is a macrolide natural product that has garnered significant attention for its ability to selectively induce apoptosis in cancer cells. Its isomer, this compound, presents a unique case for comparative analysis. While structurally similar, the subtle difference in their macrocyclic core leads to variations in their biochemical activity. This guide aims to objectively present the current understanding of their comparative efficacy.

Mechanism of Action: Targeting the Powerhouse of the Cell

Both this compound and its parent compound, Apoptolidin, exert their cytotoxic effects by targeting a crucial component of cellular energy production: the mitochondrial F0F1-ATP synthase. Specifically, they bind to the F1 subunit of this complex, inhibiting its ATP hydrolysis activity. This disruption of ATP synthesis leads to a cellular energy crisis, ultimately triggering the intrinsic pathway of apoptosis. The selective induction of apoptosis in transformed cells is a key feature of this class of compounds.

Below is a diagram illustrating the signaling cascade initiated by this compound and Apoptolidin.

cluster_0 Mitochondrion cluster_1 Cytosol Mito Mitochondrial F0F1-ATP Synthase ATP ATP Synthesis Inhibition Mito->ATP Inhibition CytoC Cytochrome c Release ATP->CytoC Induces Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound / Apoptolidin This compound->Mito

Caption: Signaling pathway of this compound-induced apoptosis.

In Vitro Efficacy: A Tale of Two Isomers

The in vitro activities of this compound and Apoptolidin have been evaluated through enzymatic assays targeting their molecular target and cell-based assays assessing their cytotoxic effects on cancer cell lines.

F0F1-ATPase Inhibition

Direct enzymatic assays have revealed a significant difference in the potency of the two isomers. This compound is reported to be over 10-fold less effective at inhibiting the mitochondrial F0F1-ATPase compared to Apoptolidin.

CompoundTargetRelative Inhibitory Potency
Apoptolidin Mitochondrial F0F1-ATPase1x
This compound Mitochondrial F0F1-ATPase>10x less potent
Cytotoxicity in Cancer Cell Lines

Despite its lower enzymatic inhibitory activity, this compound demonstrates comparable cytotoxic efficacy to Apoptolidin in various cancer cell lines. This is attributed to the facile equilibration between this compound and Apoptolidin under typical cell culture conditions.

Cell LineCancer TypeApoptolidin IC50 (nM)This compound Activity
H292Lung Carcinoma32Comparable to Apoptolidin
MV-4-11Acute Myeloid Leukemia~10-100Comparable to Apoptolidin
RKOColon CarcinomaEffective Growth InhibitionComparable to Apoptolidin
HCT116Colon CarcinomaEffective Growth InhibitionComparable to Apoptolidin
SW480Colon CarcinomaEffective Growth InhibitionComparable to Apoptolidin
CCD841 CoNNormal Colon EpithelialLess ActiveNot Reported

In Vivo Efficacy: An Area for Future Investigation

To date, specific in vivo efficacy studies directly comparing this compound and Apoptolidin in animal models have not been widely published. However, studies on related apoptolidin family members, such as Ammocidin A, provide a framework for how such studies could be conducted. A typical preclinical xenograft model would be employed to assess the antitumor activity of these compounds.

While direct comparative data is unavailable, the comparable in vitro cytotoxicity suggests that this compound could exhibit significant antitumor activity in vivo. Further research is warranted to fully elucidate its therapeutic potential in a preclinical setting.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis A Seed cells in 96-well plates B Treat cells with serial dilutions of compound A->B C Add MTT reagent to each well B->C D Incubate for 2-4 hours C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound/Apoptolidin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

F0F1-ATPase Inhibition Assay

This protocol describes a method to measure the inhibition of mitochondrial F0F1-ATPase activity. The assay is based on the spectrophotometric measurement of ADP production, which is coupled to the oxidation of NADH.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., Tris buffer with MgCl2, KCl, and EDTA)

  • ATP

  • NADH

  • Phosphoenolpyruvate

  • Pyruvate (B1213749) kinase

  • Lactate (B86563) dehydrogenase

  • This compound/Apoptolidin

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or yeast) using differential centrifugation.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

  • Inhibitor Addition: Add the test compound (this compound or Apoptolidin) at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of ATP hydrolysis for each inhibitor concentration and determine the IC50 value.

Conclusion

This compound, despite being a significantly weaker inhibitor of its direct molecular target, F0F1-ATPase, exhibits in vitro cytotoxicity comparable to its more potent isomer, Apoptolidin. This is likely due to the isomerization that occurs under physiological conditions. While direct in vivo comparative efficacy data remains to be established, the potent anticancer activity of the apoptolidin scaffold highlights the therapeutic potential of this class of natural products. Further preclinical evaluation of this compound is warranted to fully understand its in vivo efficacy and potential as a clinical candidate.

Comparative Transcriptomics of Isoapoptolidin and Apoptolidin: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the comparative transcriptomic effects of Isoapoptolidin and Apoptolidin. To date, no studies have been published that directly compare the global gene expression changes induced by these two related macrolides.

While research has delved into the mechanism of action and certain molecular effects of Apoptolidin, particularly its role in inducing apoptosis in cancer cells, a full transcriptomic profile remains elusive. Information on this compound is even more scarce, with no available data on its impact on gene expression.

This guide summarizes the current state of knowledge regarding the molecular effects of Apoptolidin, presents the limited gene expression data that has been reported, and outlines the experimental protocols used to obtain this data. The absence of data for this compound prevents a direct comparison.

Apoptolidin: Mechanism of Action and Known Molecular Effects

Apoptolidin is a natural product that has garnered interest for its selective cytotoxicity against various cancer cell lines.[1] The primary mechanism of action for Apoptolidin has been identified as the inhibition of mitochondrial F0F1-ATP synthase, a key enzyme complex in cellular energy production.[2][3] By targeting the F1 subcomplex of this synthase, Apoptolidin disrupts mitochondrial function, leading to the induction of apoptosis (programmed cell death).[2][4]

The induction of apoptosis by Apoptolidin is associated with the mitochondrial or intrinsic pathway.[1] This is characterized by the activation of caspase-9 and is inhibited by the anti-apoptotic protein Bcl-2.[2]

Limited Gene Expression Data for Apoptolidin

While no genome-wide transcriptomic studies (e.g., RNA-sequencing) have been published for Apoptolidin-treated cells, one study on its antimetastatic activity in human colorectal cancer (CRC) cells provides some data on the expression of specific genes. This study by Park et al. utilized quantitative real-time PCR (qRT-PCR) and Western blot analysis to investigate changes in the expression of genes related to apoptosis, cell cycle, and epithelial-mesenchymal transition (EMT).

Gene Effect of Apoptolidin A Treatment Function Cell Lines
NDRG1UpregulatedTumor suppressor, inhibits metastasisRKO, HCT116
BaxUpregulatedPro-apoptotic proteinRKO, HCT116
Bcl-2DownregulatedAnti-apoptotic proteinRKO, HCT116
Cyclin D1DownregulatedCell cycle progression (G1 phase)RKO, HCT116
CDK4/6DownregulatedCell cycle progression (G1 phase)RKO, HCT116
E-cadherinUpregulatedCell adhesion, EMT marker (epithelial)RKO, HCT116
N-cadherinDownregulatedCell adhesion, EMT marker (mesenchymal)RKO, HCT116
VimentinDownregulatedCytoskeletal protein, EMT marker (mesenchymal)RKO, HCT116
SnailDownregulatedTranscription factor, EMT inducerRKO, HCT116
MMP9DownregulatedMatrix metalloproteinase, involved in invasionRKO, HCT116

Experimental Protocols

The following methodologies were employed in the study by Park et al. to assess the gene expression changes induced by Apoptolidin A in human colorectal cancer cells.

Cell Culture and Treatment
  • Cell Lines: Human colorectal cancer cell lines RKO and HCT116 were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Apoptolidin A Treatment: Cells were treated with various concentrations of Apoptolidin A for 24 or 48 hours prior to analysis.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA was isolated from the treated and control cells using a total RNA isolation kit.

  • cDNA Synthesis: Complementary DNA (cDNA) was synthesized from the total RNA using a cDNA synthesis kit.

  • qRT-PCR: Real-time PCR was performed using a thermal cycler system with SYBR Green to quantify the relative mRNA expression levels of target genes. Gene expression levels were normalized to a housekeeping gene.

Western Blot Analysis
  • Protein Extraction: Cells were lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the target proteins (NDRG1, Bax, Bcl-2, Cyclin D1, CDK4/6, E-cadherin, N-cadherin, Vimentin, Snail, MMP9, and β-actin as a loading control).

  • Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The known mechanism of action of Apoptolidin and the experimental workflow for assessing its impact on gene expression are illustrated below.

Apoptolidin_Mechanism Apoptolidin Apoptolidin ATP_Synthase Mitochondrial F0F1-ATP Synthase Apoptolidin->ATP_Synthase Inhibits Mitochondrion Mitochondrial Dysfunction ATP_Synthase->Mitochondrion Leads to Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Initiates Apoptosis Apoptosis Caspase9->Apoptosis Executes

Caption: Mechanism of Apoptolidin-induced apoptosis.

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene Expression Analysis Cell_Culture Cancer Cell Lines (e.g., RKO, HCT116) Treatment Apoptolidin Treatment Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Extraction Protein Extraction Treatment->Protein_Extraction qRT_PCR qRT-PCR (mRNA levels) RNA_Isolation->qRT_PCR Western_Blot Western Blot (Protein levels) Protein_Extraction->Western_Blot

Caption: Workflow for analyzing gene expression changes.

Conclusion and Future Directions

The current body of scientific literature does not support a comparative transcriptomic analysis of this compound and Apoptolidin due to a lack of data. While the mechanism of Apoptolidin as a mitochondrial ATP synthase inhibitor is established, its effects on global gene expression are largely unknown. The limited data available focuses on a handful of genes involved in apoptosis, cell cycle control, and metastasis in colorectal cancer cells. For this compound, there is a complete absence of published gene expression or transcriptomic data.

To provide a comprehensive understanding of the similarities and differences in the cellular responses to these compounds, future research should prioritize the following:

  • Transcriptomic Profiling: Performing RNA-sequencing on various cancer cell lines treated with both Apoptolidin and this compound to identify differentially expressed genes and affected cellular pathways.

  • Dose-Response and Time-Course Studies: Evaluating transcriptomic changes at different concentrations and time points to understand the dynamics of the cellular response.

  • Comparative Analysis: Directly comparing the transcriptomic profiles of Apoptolidin and this compound to elucidate shared and distinct mechanisms of action and to identify potential biomarkers of response.

Such studies are crucial for advancing our understanding of these natural products and for guiding their potential development as therapeutic agents.

References

A Comparative Analysis of the Therapeutic Index: Isoapoptolidin and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The therapeutic index (TI) is a critical quantitative measure in pharmacology, representing the margin of safety for a drug. It is the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher TI indicates a wider safety margin. This guide provides a comparative evaluation of the therapeutic profile of Isoapoptolidin, a member of the apoptolidin (B62325) family of macrolides, against established chemotherapeutic agents: doxorubicin (B1662922), paclitaxel (B517696), and cisplatin. Due to the limited availability of specific toxicological data for this compound, this comparison utilizes data from its closely related and more studied precursor, Apoptolidin, as a representative of this class of compounds. It is important to note that this compound has been reported to be over 10-fold less potent in its primary mechanism of action—inhibition of mitochondrial F0F1-ATPase—compared to Apoptolidin. Therefore, the data for Apoptolidin should be interpreted as an indicator of the potential of this compound class, rather than a direct measure of this compound's therapeutic index.

Comparative Therapeutic Index Data

The following table summarizes the in vitro efficacy (IC50) and in vivo toxicity (LD50) data for Apoptolidin and the selected established anticancer drugs. The therapeutic index is calculated as LD50/IC50, providing a comparative measure of the safety margin. It is crucial to acknowledge that IC50 values can vary significantly between different cancer cell lines and experimental conditions.[1][2][3][4]

DrugTarget/Mechanism of ActionIn Vitro Efficacy (IC50)In Vivo Toxicity (LD50 in mice)Calculated Therapeutic Index (LD50/IC50)
Apoptolidin Mitochondrial F0F1-ATP Synthase Inhibition~10-100 nM (MV-4-11 cells)[5][6] 32 nM (H292 cells)[5]Data not availableNot calculable
Doxorubicin DNA intercalation, Topoisomerase II inhibition2.3 µM - >20 µM (various cell lines)[7] 8.3 µM (MCF-7), 6.6 µM (MDA-MB-231)[8]17 mg/kg (intravenous)[9]~2.0 - 2.6 (using µM to mg/kg conversion)
Paclitaxel Microtubule stabilization2.5 - 7.5 nM (various cell lines, 24h)[10] 19 nM - 4 µM (breast cancer cell lines)[1]19.5 mg/kg[11] - 31.3 mg/kg[12]~622 - 12520 (using nM to mg/kg conversion)
Cisplatin DNA cross-linking2 µM - 40 µM (SKOV-3 cells)[4] IC50 values show high variability[2]Data not available in direct mg/kg from searchesNot calculable from provided search results

Note: The therapeutic index for Apoptolidin could not be calculated due to the absence of in vivo toxicity data. The calculated TI for other drugs is an estimation and can vary based on the specific cell line IC50 and animal model used.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Apoptolidin-induced apoptosis and a general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound.

apoptolidin_pathway Apoptolidin-Induced Apoptosis Pathway Apoptolidin Apoptolidin Mitochondrial_F0F1_ATPase Mitochondrial F0F1-ATP Synthase Apoptolidin->Mitochondrial_F0F1_ATPase inhibition ATP_depletion ATP Depletion Mitochondrial_F0F1_ATPase->ATP_depletion leads to AMPK_activation AMPK Activation ATP_depletion->AMPK_activation Intrinsic_Apoptosis Intrinsic Apoptosis Pathway AMPK_activation->Intrinsic_Apoptosis Caspase_9 Caspase-9 Activation Intrinsic_Apoptosis->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptolidin-induced apoptosis pathway.

ic50_workflow IC50 Determination Workflow (MTT Assay) cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (logarithmic growth phase) Cell_Seeding 3. Seed Cells in 96-well plate Cell_Culture->Cell_Seeding Drug_Dilution 2. Prepare Drug Dilutions (serial dilutions) Drug_Treatment 4. Treat cells with drug dilutions Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate (e.g., 24, 48, 72h) Drug_Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan (B1609692) Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance (e.g., 570 nm) Formazan_Solubilization->Absorbance_Reading Data_Calculation 9. Calculate % Viability Absorbance_Reading->Data_Calculation IC50_Determination 10. Determine IC50 (non-linear regression) Data_Calculation->IC50_Determination

Caption: Workflow for IC50 determination using MTT assay.

Experimental Protocols

Determination of Half-Maximal Inhibitory Concentration (IC50) using MTT Assay

This protocol outlines the steps for determining the IC50 value of a compound in adherent cancer cell lines.[13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. It is advisable to perform a wide range of concentrations in a preliminary experiment to determine the approximate IC50.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include vehicle control wells (medium with the same concentration of the solvent used to dissolve the compound) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell viability, using non-linear regression analysis.

Determination of Median Lethal Dose (LD50) in Mice

This protocol provides a general guideline for determining the acute toxicity (LD50) of a compound in mice.[16][17][18][19] All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Healthy, young adult mice of a specific strain (e.g., BALB/c or C57BL/6), of a single sex or both sexes.

  • Test compound formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous, intraperitoneal).

  • Vehicle control.

  • Appropriate caging and environmental conditions.

  • Calibrated scales for weighing animals and dosing solutions.

  • Syringes and needles appropriate for the route of administration.

Procedure:

  • Dose Range Finding Study:

    • A preliminary study is often conducted on a small number of animals to determine the range of doses that cause no effect, some toxic effects, and lethality. This helps in selecting the appropriate dose levels for the main study.

  • Main Study (e.g., Up-and-Down Procedure):

    • Animals are fasted overnight before dosing (with access to water).

    • Weigh each animal and calculate the individual dose volume.

    • Administer a single dose of the test compound to one animal. The initial dose is typically chosen based on the dose range-finding study.

    • Observe the animal closely for signs of toxicity and mortality, especially during the first few hours after administration and then daily for up to 14 days.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression is typically based on a fixed factor.

    • This sequential dosing continues until a predetermined stopping criterion is met.

  • Data Collection and Analysis:

    • Record all clinical signs of toxicity, their onset, duration, and severity.

    • Record the time of death for each animal.

    • Perform a gross necropsy on all animals at the end of the study.

    • The LD50 value and its confidence intervals are calculated using appropriate statistical methods, such as the Probit analysis or the method of Miller and Tainter.

Conclusion

This guide provides a framework for evaluating the therapeutic index of this compound in comparison to established anticancer drugs. While direct quantitative data for this compound remains to be established, the information on its parent compound, Apoptolidin, suggests a potent and selective mechanism of action.[6][20][21] The provided experimental protocols offer standardized methods for generating the necessary in vitro and in vivo data to accurately determine the therapeutic index of novel compounds like this compound. Further research is warranted to fully characterize the efficacy and toxicity profile of this compound to ascertain its potential as a safe and effective therapeutic agent.

References

Unveiling the Molecular Grip: A Comparative Guide to the Binding Site of Isoapoptolidin on F0F1-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Isoapoptolidin and other key inhibitors targeting the mitochondrial F0F1-ATP synthase, providing researchers and drug development professionals with critical insights into their mechanisms of action. This guide synthesizes experimental data on binding sites, inhibitory activities, and the methodologies used for their determination.

Mitochondrial F0F1-ATP synthase, a crucial enzyme for cellular energy production, is a validated target for a range of therapeutic agents. Among these, the macrolide natural product this compound and its parent compound, Apoptolidin, have garnered significant interest for their potent cytotoxic effects against cancer cells. Understanding the precise molecular interactions of these inhibitors with their target is paramount for the development of novel therapeutics. This guide provides a comparative analysis of the binding site of this compound on F0F1-ATPase, juxtaposed with other well-characterized inhibitors, supported by quantitative data and detailed experimental protocols.

At the Helm of Inhibition: Pinpointing the Binding Sites

Recent studies, including photoaffinity labeling and cryogenic electron microscopy (cryo-EM), have definitively identified the F1 subcomplex of F0F1-ATPase as the primary target of Apoptolidin. Specifically, Apoptolidin binds to a hydrophobic pocket at the interface of the α and β subunits.[1] While direct experimental confirmation for this compound's binding site is less explicit, its structural similarity and facile equilibration with Apoptolidin under assay conditions suggest a shared binding mode.[2][3] This is in stark contrast to other inhibitors that target different subunits of the F0F1-ATPase complex.

A comparative overview of the binding sites of this compound and other notable F0F1-ATPase inhibitors is presented below:

InhibitorTarget Subunit(s)Binding Site Location
This compound (inferred) F1Interface of α and β subunits
Apoptolidin F1Interface of α and β subunits[1]
Oligomycin F0c-ring[2][4]
Aurovertin F1β subunit[5]
Resveratrol F1Interface of γ and βTP subunits
Bedaquiline F0c-ring and ε subunit

Gauging the Potency: A Quantitative Comparison

The inhibitory efficacy of these compounds against F0F1-ATPase varies, as demonstrated by their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki). It is important to note that these values can differ based on the experimental setup, such as the source of the enzyme (e.g., yeast, bovine) and the assay conditions.

InhibitorF0F1-ATPase Inhibition IC50 (µM)Antiproliferative GI50 (µM)Ki (µM)
Apoptolidin 0.7[2][5]0.0065 (Ad12-3Y1 cells)[3]4-5 (Triton X-100-solubilized yeast ATPase)[6]
This compound 17[2]0.009 (Ad12-3Y1 cells)[3]Not explicitly reported
Oligomycin ~1 (for a related compound)[4]0.0018 (Ad12-3Y1 cells)[3]Not explicitly reported
Aurovertin Not directly reported in µMNot reported0.120 (hydrolysis), 0.025 (synthesis)
Resveratrol 12-28 (rat brain and liver)Not reportedNot reported
Bedaquiline Not directly reported in µMNot reportedNot reported

Note: The antiproliferative GI50 values highlight the potent cytotoxic effects of these compounds, which may not always directly correlate with their F0F1-ATPase inhibitory activity due to factors like cellular uptake and metabolism.

Experimental Blueprint: Methodologies for Binding Site Confirmation

The determination of inhibitor binding sites on complex membrane proteins like F0F1-ATPase relies on a combination of sophisticated experimental techniques.

F0F1-ATPase Activity Assay

A fundamental method to quantify the inhibitory effect of a compound is the F0F1-ATPase activity assay. This is often a spectrophotometric assay that measures the rate of ATP hydrolysis. The production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[7][8][9][10]

Protocol Outline:

  • Preparation of Mitochondria or Purified Enzyme: Isolate mitochondria from a suitable source (e.g., yeast, bovine heart, rat liver) or use purified F0F1-ATPase.

  • Assay Mixture: Prepare a reaction mixture containing buffer, ATP, and a regenerating system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase with phosphoenolpyruvate (B93156) and NADH).

  • Initiation and Measurement: Add the enzyme preparation to the assay mixture to start the reaction. Monitor the decrease in absorbance at 340 nm over time.

  • Inhibitor Addition: Introduce the inhibitor at various concentrations to determine its effect on the rate of ATP hydrolysis and calculate the IC50 value.

cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mitochondria Isolate Mitochondria/Purify Enzyme Assay_Mix Prepare Assay Mixture (Buffer, ATP, Regenerating System) Mitochondria->Assay_Mix Add to Incubate Incubate with Inhibitor Assay_Mix->Incubate Start_Reaction Initiate Reaction (Add Enzyme) Incubate->Start_Reaction Measure Measure Absorbance at 340 nm Start_Reaction->Measure Calculate Calculate Rate of ATP Hydrolysis Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Workflow for a typical F0F1-ATPase activity assay.
Photoaffinity Labeling

This technique is used to covalently link a photoreactive analog of the inhibitor to its binding site upon UV irradiation. Subsequent proteolysis and mass spectrometry analysis can then identify the labeled amino acid residues, pinpointing the binding location.[11][12][13][14][15][16]

Protocol Outline:

  • Probe Synthesis: Synthesize a photoaffinity probe by incorporating a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin) into the inhibitor molecule.

  • Incubation and Crosslinking: Incubate the target protein with the photoaffinity probe and then expose the mixture to UV light to induce covalent bond formation.

  • Enrichment and Digestion: Enrich the crosslinked protein-probe complexes using the reporter tag (e.g., streptavidin beads for biotin). Digest the enriched protein into smaller peptides.

  • Mass Spectrometry: Analyze the peptide fragments by mass spectrometry to identify the peptide that is covalently modified by the probe, thereby revealing the binding site.

cluster_probe Probe Preparation & Binding cluster_crosslink Covalent Labeling cluster_analysis Binding Site Identification Synthesize Synthesize Photoaffinity Probe Incubate Incubate Probe with F0F1-ATPase Synthesize->Incubate Irradiate UV Irradiation (Crosslinking) Incubate->Irradiate Enrich Enrich Labeled Protein Irradiate->Enrich Digest Proteolytic Digestion Enrich->Digest MS_Analysis Mass Spectrometry Analysis Digest->MS_Analysis Identify Identify Labeled Peptides MS_Analysis->Identify

Experimental workflow for photoaffinity labeling.
Cryogenic Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful tool for determining the high-resolution structures of large protein complexes like F0F1-ATPase in their near-native state. By imaging vitrified samples, cryo-EM can reveal the three-dimensional architecture of the enzyme and the precise location of a bound inhibitor.[1][17][18][19][20][21][22][23][24][25][26]

Protocol Outline:

  • Sample Preparation: Purify the F0F1-ATPase and incubate it with the inhibitor to form a stable complex.

  • Grid Preparation and Vitrification: Apply a small volume of the sample to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitreous ice.

  • Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures, collecting a large dataset of particle images from different orientations.

  • Image Processing and 3D Reconstruction: Use computational methods to classify and average the particle images to generate a high-resolution 3D reconstruction of the protein-inhibitor complex.

  • Model Building: Build an atomic model into the 3D density map to visualize the binding site and interactions.

cluster_sample Sample Preparation cluster_grid Grid Preparation cluster_imaging Data Acquisition & Processing Purify Purify F0F1-ATPase Form_Complex Incubate with Inhibitor Purify->Form_Complex Apply_to_Grid Apply Sample to Grid Form_Complex->Apply_to_Grid Plunge_Freeze Plunge-Freeze in Liquid Ethane Apply_to_Grid->Plunge_Freeze Collect_Images Collect Cryo-EM Images Plunge_Freeze->Collect_Images Process_Images Image Processing & 3D Reconstruction Collect_Images->Process_Images Build_Model Build Atomic Model Process_Images->Build_Model

Workflow for Cryo-EM structure determination.
X-ray Crystallography

For obtaining atomic-resolution structures, X-ray crystallography remains a gold standard. This technique requires the formation of well-ordered crystals of the protein-inhibitor complex.

Protocol Outline:

  • Crystallization: The protein-ligand complex can be formed either by co-crystallizing the protein in the presence of the ligand or by soaking a pre-formed apo-protein crystal in a solution containing the ligand.[27][28][29][30][31]

  • Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the crystal, from which an atomic model of the protein-ligand complex can be built and refined.

cluster_complex Complex Formation cluster_data Data Collection & Analysis Co_Crystallization Co-crystallization Protein_Ligand_Complex Protein-Ligand Complex Crystal Co_Crystallization->Protein_Ligand_Complex Soaking Crystal Soaking Soaking->Protein_Ligand_Complex Xray_Diffraction X-ray Diffraction Protein_Ligand_Complex->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Atomic_Model Atomic Model of Complex Structure_Solution->Atomic_Model

General workflow for X-ray crystallography.

Signaling Pathways: The Aftermath of Inhibition

The inhibition of F0F1-ATPase by these compounds disrupts the mitochondrial proton motive force and ATP production, leading to a cascade of downstream events that culminate in apoptosis. This process typically involves the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.

Inhibitor This compound / Apoptolidin ATPase F0F1-ATPase Inhibitor->ATPase Binds to Inhibition Inhibition of ATP Synthesis ATPase->Inhibition Mito_Dysfunction Mitochondrial Dysfunction Inhibition->Mito_Dysfunction Cyto_C Cytochrome c Release Mito_Dysfunction->Cyto_C Caspase Caspase Activation Cyto_C->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Apoptolidin-induced apoptotic signaling pathway.

References

A Comparative Stability Analysis of Isoapoptolidin and its Synthetic Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative stability analysis of Isoapoptolidin and its rationally designed synthetic analogs. This compound, a naturally occurring macrolide, is a structural isomer of the potent apoptosis inducer, Apoptolidin. A key challenge in the development of Apoptolidin and its isomers as therapeutic agents is their inherent chemical instability. This document presents a framework for evaluating and comparing the stability of this compound with hypothetical, yet chemically plausible, synthetic analogs designed to overcome these stability limitations. The information is supported by detailed experimental protocols and visualizations to aid in the design and execution of stability studies.

Introduction to this compound and its Stability Challenges

This compound is a 20-membered macrolide that exists in a dynamic equilibrium with its more biologically active isomer, Apoptolidin.[1][2] Under basic conditions, such as treatment with methanolic triethylamine (B128534), Apoptolidin isomerizes to form a 1.4:1 equilibrium mixture of this compound and Apoptolidin.[1] This isomerization process is significant as it occurs within the timeframe of typical cell-based assays, potentially complicating the interpretation of biological data.[2] Furthermore, this compound exhibits over 10-fold less inhibitory activity against its primary molecular target, the mitochondrial F0F1-ATPase, compared to Apoptolidin.[2]

The inherent instability of the Apoptolidin/Isoapoptolidin scaffold necessitates the development of more stable synthetic analogs to advance this promising class of compounds towards clinical applications. This guide explores the stability of this compound in comparison to two hypothetical synthetic analogs, designed to mitigate the observed isomerization.

Comparative Stability Data

To provide a clear comparison, the following table summarizes hypothetical stability data for this compound and two synthetic analogs (Analog 1 and Analog 2). These analogs are designed with specific structural modifications aimed at preventing the isomerization observed in the natural product. Analog 1 features a modification at the C28 position to lock the stereochemistry, while Analog 2 incorporates a more rigidifying element within the macrolide ring. The data presented here is illustrative and would be generated using the experimental protocols outlined in the subsequent section.

CompoundIsomerization to Apoptolidin (pH 8.5, 24h)Half-life (pH 7.4, 37°C)Degradation after 48h (40°C, 75% RH)Photodegradation (UV 254nm, 6h)
This compound ~41%18 hours~25%~15%
Analog 1 (C28-modified) < 5%72 hours~8%~5%
Analog 2 (Ring-rigidified) < 2%> 96 hours< 5%< 3%

Experimental Protocols

A comprehensive assessment of the stability of this compound and its synthetic analogs requires a suite of well-defined experimental protocols. The following methodologies are designed to provide a thorough understanding of the chemical stability of these compounds under various stress conditions.

Protocol 1: Isomerization Study in Solution

Objective: To quantify the rate and extent of isomerization of this compound and its analogs to Apoptolidin under basic conditions.

Materials:

  • This compound and synthetic analogs

  • HPLC-grade methanol (B129727)

  • Triethylamine

  • Phosphate buffered saline (PBS), pH 7.4 and 8.5

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of each test compound in methanol at a concentration of 1 mg/mL.

  • For each compound, prepare two sets of solutions:

    • Solution A: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL.

    • Solution B: Dilute the stock solution with PBS (pH 8.5) containing 0.1% triethylamine to a final concentration of 100 µg/mL.

  • Incubate all solutions at 37°C.

  • At time points of 0, 1, 2, 4, 8, 12, and 24 hours, withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC to determine the relative peak areas of this compound/analog and Apoptolidin.

  • Calculate the percentage of isomerization at each time point.

Protocol 2: Forced Degradation Studies

Objective: To evaluate the stability of this compound and its analogs under accelerated degradation conditions as recommended by ICH guidelines.

Materials:

  • This compound and synthetic analogs

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • Solid-state compounds

  • Controlled environment chambers (for temperature, humidity, and light exposure)

  • HPLC-MS system for peak identification

Procedure:

  • Acid and Base Hydrolysis:

    • Dissolve each compound in a minimal amount of methanol and dilute with 0.1 M HCl or 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solutions and analyze by HPLC-MS.

  • Oxidative Degradation:

    • Dissolve each compound in a minimal amount of methanol and dilute with 3% H2O2 to a final concentration of 100 µg/mL.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC-MS.

  • Thermal Degradation:

    • Store solid samples of each compound at 40°C/75% RH for 48 hours.

    • Dissolve the stressed samples and analyze by HPLC.

  • Photostability:

    • Expose solid samples of each compound to UV light (254 nm) for 6 hours.

    • Dissolve the exposed samples and analyze by HPLC.

Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding of the context and execution of these stability studies, the following diagrams have been generated using Graphviz.

G cluster_0 Compound Preparation cluster_1 Stress Conditions cluster_2 Analytical Methods cluster_3 Data Analysis This compound This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) This compound->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) This compound->Base Oxidation Oxidation (3% H2O2, RT) This compound->Oxidation Thermal Thermal Stress (40°C, 75% RH) This compound->Thermal Photo Photostability (UV 254nm) This compound->Photo Analog1 Analog 1 Analog1->Acid Analog1->Base Analog1->Oxidation Analog1->Thermal Analog1->Photo Analog2 Analog 2 Analog2->Acid Analog2->Base Analog2->Oxidation Analog2->Thermal Analog2->Photo HPLC HPLC-UV Analysis (Quantification) Acid->HPLC LCMS LC-MS Analysis (Degradant ID) Acid->LCMS Base->HPLC Base->LCMS Oxidation->HPLC Oxidation->LCMS Thermal->HPLC Photo->HPLC Data Comparative Stability Assessment (Half-life, Degradation Profile) HPLC->Data LCMS->Data

Caption: Experimental workflow for the comparative stability analysis.

G Apoptolidin Apoptolidin/ This compound F0F1_ATPase Mitochondrial F0F1-ATPase Apoptolidin->F0F1_ATPase Inhibition ATP_depletion ATP Depletion F0F1_ATPase->ATP_depletion Mito_dysfunction Mitochondrial Dysfunction ATP_depletion->Mito_dysfunction Cytochrome_c Cytochrome c Release Mito_dysfunction->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binding Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Standard Operating Procedure: Isoapoptolidin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the safe handling and disposal of Isoapoptolidin, a crucial step in maintaining laboratory safety and environmental integrity. The following procedures are designed for researchers, scientists, and drug development professionals to ensure that all waste generated from the use of this compound is managed responsibly.

Essential Safety and Handling Information

While the Safety Data Sheet (SDS) for this compound (CAS No. 476647-30-0) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it also notes potential for serious health effects, including anemia, CNS depression, liver damage, and reproductive effects[1]. Furthermore, it is classified as slightly hazardous to water, and large quantities should not be allowed to enter water sources or sewage systems[1].

Given its function as an inducer of apoptosis, it is prudent to handle this compound and its associated waste with the same precautions as other cytotoxic compounds[2][3]. A comprehensive safety program involving engineering controls, administrative procedures, and personal protective equipment (PPE) is critical[2].

Required Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Gown: A protective, disposable gown.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: Use in a chemical fume hood or other ventilated enclosure.

Quantitative Hazard Data

The following table summarizes the hazard ratings for this compound as provided by its Safety Data Sheet[1].

Hazard Rating SystemHealthFlammabilityReactivity
NFPA Rating 000
HMIS Rating 000

Scale: 0 = Minimal Hazard, 4 = Severe Hazard

Step-by-Step Disposal Protocol

All materials that have come into contact with this compound must be treated as hazardous chemical waste[2]. The U.S. Environmental Protection Agency (EPA) prohibits the disposal of such pharmaceutical waste by flushing it down a sink or toilet[2].

Methodology for Waste Segregation and Disposal:

  • Waste Identification and Segregation: At the point of generation, classify all this compound-contaminated materials. Do not mix with non-hazardous waste[3][4].

    • Sharps Waste: Needles, syringes, glass vials, and ampules must be placed directly into a designated, puncture-proof sharps container labeled for cytotoxic waste[5].

    • Solid Waste: Contaminated PPE (gloves, gowns), bench paper, wipes, and other solid materials must be placed in a dedicated, leak-proof container lined with a yellow or purple chemotherapy waste bag and clearly labeled as "Cytotoxic Waste"[5][6].

    • Liquid Waste: Unused or expired solutions of this compound, as well as contaminated solvents, must be collected in a compatible, leak-proof, and tightly sealed hazardous waste container[7][8]. Do not store incompatible materials, such as strong oxidizing agents, in the same container[1][8].

  • Container Management:

    • Ensure all waste containers are made of compatible materials and are clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other primary hazard classes[9].

    • Keep waste containers securely closed at all times, except when adding waste[7].

    • Once a container is three-quarters full, seal it securely to prevent any leaks or spills during transport[2].

  • Storage and Pickup:

    • Store sealed waste containers in a designated, secure area away from general laboratory traffic. This area should have adequate ventilation[6].

    • Follow your institution's specific procedures for documenting hazardous waste and scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[2][7].

  • Decontamination of Work Surfaces:

    • After handling this compound, all work surfaces must be decontaminated.

    • Step 1 (Cleaning): Wipe the surface with a low-lint wipe moistened with a detergent solution[2].

    • Step 2 (Rinsing): Wipe the surface with a new wipe moistened with sterile water to remove detergent residue[2].

    • Step 3 (Disinfection): Wipe the surface with a new wipe moistened with 70% isopropyl alcohol[2].

    • Dispose of all cleaning materials as cytotoxic solid waste[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Final Disposal start This compound Waste Generated decision What type of waste? start->decision sharps Sharps (Needles, Vials, Glassware) decision->sharps Sharps solid Solid Waste (PPE, Wipes, Bench Paper) decision->solid Solid liquid Liquid Waste (Unused Solutions, Solvents) decision->liquid Liquid sharps_cont Place in Puncture-Proof Cytotoxic Sharps Container sharps->sharps_cont solid_cont Place in Leak-Proof Bin with Yellow/Purple Bag solid->solid_cont liquid_cont Collect in Compatible, Sealed Liquid Waste Container liquid->liquid_cont label_sharps Label Container: 'Cytotoxic Sharps Waste' sharps_cont->label_sharps storage Store Sealed Containers in Designated Area sharps_cont->storage label_solid Label Container: 'Cytotoxic Solid Waste' solid_cont->label_solid solid_cont->storage label_liquid Label Container: 'Hazardous Liquid Waste (this compound)' liquid_cont->label_liquid liquid_cont->storage pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->pickup end Disposal via High-Temperature Incineration pickup->end

References

Personal protective equipment for handling Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Isoapoptolidin, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential.[1] The following table summarizes the recommended personal protective equipment for handling this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (weighing, preparing solutions) Safety glasses with side shieldsNitrile or latex glovesLaboratory coatNot generally required; use in a well-ventilated area.
Generating Aerosols (sonication, vortexing) Chemical splash gogglesNitrile or latex glovesLaboratory coatIf ventilation is inadequate, use a NIOSH-approved respirator.
Spill Cleanup Chemical splash gogglesChemical-resistant gloves (e.g., butyl rubber)Laboratory coat or disposable gownA NIOSH-approved respirator may be necessary depending on the spill size and ventilation.

Experimental Protocols

Safe Handling Procedures:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Transfer:

    • Handle solid this compound in a designated area, such as a weighing station or a chemical fume hood, to minimize the potential for dust inhalation.

    • Use appropriate tools (e.g., spatulas) for transferring the solid.

    • Avoid creating dust.

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the solid slowly to prevent splashing.

    • If heating is required, use a controlled heating source such as a water bath or heating mantle.

  • Post-Handling:

    • After handling, decontaminate the work area with an appropriate solvent.

    • Wash hands thoroughly with soap and water.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect waste this compound, including unused material and contaminated disposables (e.g., gloves, pipette tips), in a clearly labeled, sealed container.

    • Do not mix with other chemical waste unless compatibility is confirmed.

  • Waste Disposal:

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the EHS office with the Safety Data Sheet for this compound.

Workflow for Handling and Disposal of this compound

G prep Preparation - Assemble PPE - Prepare work area handling Handling - Weighing - Solution Preparation prep->handling post_handling Post-Handling - Decontaminate work area - Wash hands handling->post_handling waste_collection Waste Collection - Segregate waste - Label container handling->waste_collection Generate Waste end_process End of Process post_handling->end_process disposal Disposal - Contact EHS - Arrange for pickup waste_collection->disposal disposal->end_process

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.